molecular formula C8H5BrClN B174802 5-Bromo-6-chloro-1H-indole CAS No. 122531-09-3

5-Bromo-6-chloro-1H-indole

Cat. No.: B174802
CAS No.: 122531-09-3
M. Wt: 230.49 g/mol
InChI Key: SMZUROGBNBCCPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-chloro-1H-indole is a useful research compound. Its molecular formula is C8H5BrClN and its molecular weight is 230.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6-chloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZUROGBNBCCPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60560074
Record name 5-Bromo-6-chloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122531-09-3
Record name 5-Bromo-6-chloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-6-chloro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 5-Bromo-6-chloro-1H-indole, a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical characteristics, spectral data, synthesis protocols, and potential therapeutic applications, with a focus on its role as a scaffold for kinase inhibitors.

Core Chemical and Physical Properties

This compound is a solid, polycyclic aromatic compound. The presence of both bromine and chlorine atoms on the indole ring significantly influences its electronic properties and biological activity.

PropertyValueSource(s)
Molecular Formula C₈H₅BrClN[1][2][3]
Molecular Weight 230.49 g/mol [1][2][3]
CAS Number 122531-09-3[1][2][3]
Physical Form Solid[2]
Melting Point Not explicitly available
Boiling Point Not explicitly available
Solubility Not explicitly available; likely soluble in organic solvents like acetone.[2]

Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the indole ring. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the eight carbon atoms of the indole core. The positions of these signals are sensitive to the electronic environment created by the bromine and chlorine atoms. For reference, the ¹³C NMR chemical shifts for 5-bromo-3-methyl-1H-indole in CDCl₃ are: 134.96, 130.22, 124.76, 122.95, 121.64, 112.50, and 111.60 ppm.[4]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include N-H stretching, C-H aromatic stretching, and C=C aromatic stretching vibrations.

Experimental Protocols

Synthesis of this compound

A documented synthetic route to this compound involves the reaction of 1-bromo-2-chloro-4-nitrobenzene with vinylmagnesium bromide.[1]

Materials:

  • 1-bromo-2-chloro-4-nitrobenzene

  • Vinylmagnesium bromide (1 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (NH₄Cl), aqueous solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Under a nitrogen atmosphere, dissolve 1-bromo-2-chloro-4-nitrobenzene (57.4 g, 0.243 mol) in anhydrous THF (500 mL) and cool the solution to -40°C.

  • Slowly add vinylmagnesium bromide (1 M solution in THF, 728 mL, 0.728 mol) dropwise to the cooled solution.

  • Maintain the reaction mixture at -40°C with continuous stirring for 1 hour after the addition is complete.

  • Quench the reaction by adding aqueous ammonium chloride solution and allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate. Combine the organic layers.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solution.

  • Purify the crude product by column chromatography on silica gel to obtain this compound (yield: 8.40 g, 15%).[1]

G A 1-bromo-2-chloro-4-nitrobenzene C Reaction at -40°C A->C B Vinylmagnesium bromide (in THF) B->C D Quenching with NH4Cl (aq) C->D E Extraction with Ethyl Acetate D->E F Drying and Concentration E->F G Column Chromatography F->G H This compound G->H

Synthesis workflow for this compound.

Applications in Drug Development

Halogenated indoles are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The introduction of halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[6]

Anticancer Potential and Kinase Inhibition

Derivatives of bromo-chloro-indoles are being investigated for their potential as anticancer agents.[7] A primary mechanism of action for many indole-based anticancer compounds is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[8] The indole scaffold can serve as a template for designing inhibitors that target the ATP-binding site of kinases such as Epidermal Growth Factor Receptor (EGFR).[6] Structure-activity relationship (SAR) studies have shown that the type and position of halogen substituents on the indole ring can significantly influence the inhibitory potency and selectivity of these compounds.[9][10]

G cluster_0 Cancer Cell Signaling EGFR EGFR Pathway Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR->Pathway Activation Proliferation Cell Proliferation, Survival, Angiogenesis Pathway->Proliferation Inhibitor This compound (or its derivatives) Inhibitor->EGFR Inhibition

Potential mechanism of action via EGFR signaling inhibition.

References

5-Bromo-6-chloro-1H-indole CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Bromo-6-chloro-1H-indole for Researchers and Drug Development Professionals

Introduction

This compound is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. As a derivative of indole, a privileged scaffold found in numerous natural products and pharmaceuticals, this compound serves as a crucial building block for the synthesis of more complex molecules with diverse biological activities. Its unique substitution pattern, featuring both bromine and chlorine atoms, modulates its electronic properties and provides vectors for further chemical modification, making it an attractive starting material for the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of this compound, including its chemical structure, physical properties, synthesis protocols, and applications in drug development, with a particular focus on its role in the creation of anti-cancer agents.

Chemical Structure and Properties

The foundational characteristics of this compound are summarized below. The presence of the bromo and chloro substituents on the benzene ring portion of the indole scaffold is critical to its reactivity and the biological activity of its derivatives.

dot graph { graph [layout=neato, overlap=false, splines=true, bgcolor="#FFFFFF"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#202124"];

// Atom coordinates N1 [pos="0,0.42!", label="N"]; C2 [pos="0.87,0.84!", label="C"]; C3 [pos="1.29,0!", label="C"]; C3a [pos="0.43,-0.84!", label="C"]; C4 [pos="0.87,-1.68!", label="C"]; C5 [pos="0,-2.52!", label="C"]; C6 [pos="-0.87,-1.68!", label="C"]; C7 [pos="-0.87,0!", label="C"]; C7a [pos="-0.43,-0.84!", label="C"]; H1 [pos="-0.3,-0.18!", label="H"]; Br5 [pos="0.3,-3.52!", label="Br"]; Cl6 [pos="-1.77,-2.38!", label="Cl"];

// Double bonds C2 -- C3 [style=double, len=1.0]; C4 -- C5 [style=double, len=1.0]; C6 -- C7 [style=double, len=1.0]; C3a -- C7a [style=double, len=1.0];

// Single bonds N1 -- C2; C3 -- C3a; C3a -- C4; C5 -- C6; C7 -- C7a; C7a -- N1; N1 -- H1; C5 -- Br5; C6 -- Cl6;

// Invisible nodes for atom labels H2_label [pos="1.3,1.3", label="H"]; H3_label [pos="2.1,0", label="H"]; H4_label [pos="1.6,-2.1", label="H"]; H7_label [pos="-1.6,0.5", label="H"];

// Invisible edges for atom labels C2 -- H2_label [style=invis]; C3 -- H3_label [style=invis]; C4 -- H4_label [style=invis]; C7 -- H7_label [style=invis]; }

Figure 1: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 122531-09-3[1]
Molecular Formula C₈H₅BrClN[2]
Molecular Weight 230.49 g/mol
Physical Form Solid[2]
Purity Typically ≥97%
SMILES ClC1=CC2=C(C=C1Br)/C=C\N2
InChI Key SMZUROGBNBCCPT-UHFFFAOYSA-N[2]
Storage Store under inert gas[2]

Synthesis and Experimental Protocols

This compound can be synthesized via multiple routes. Below are detailed protocols for its synthesis and the synthesis of a key derivative, which highlights its utility as a chemical intermediate.

Protocol 1: Synthesis of this compound

This protocol describes a method starting from 1-bromo-2-chloro-4-nitrobenzene.[3]

Materials:

  • 1-bromo-2-chloro-4-nitrobenzene

  • Vinylmagnesium bromide (1 M solution in THF)

  • Tetrahydrofuran (THF)

  • Aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Under a nitrogen atmosphere, dissolve 1-bromo-2-chloro-4-nitrobenzene (57.4 g, 0.243 mol) in tetrahydrofuran (500 mL).

  • Cool the solution to -40°C.

  • Slowly add vinylmagnesium bromide (1 M solution in THF, 728 mL, 0.728 mol) dropwise while maintaining the temperature at -40°C.

  • After the addition is complete, continue stirring the reaction mixture at -40°C for 1 hour.

  • Quench the reaction by adding aqueous ammonium chloride solution.

  • Allow the mixture to gradually warm to room temperature.

  • Extract the product into ethyl acetate. Combine the organic layers.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Synthesis of 1-Acetyl-5-bromo-6-chloro-3-indoleethyl Ester (A Key Derivative)

This multi-step protocol illustrates the use of halogenated precursors to construct the indole ring system, a common strategy in organic synthesis.[4]

SynthesisWorkflow A 4-Chloro-2-aminobenzoic Acid C 5-Bromo-4-chloro-2-aminobenzoic Acid A->C Bromination B N-Bromosuccinimide (NBS) in Acetonitrile E N-(4-bromo-5-chloro-2-carboxyl)phenylglycine C->E Nucleophilic Substitution D Sodium Chloroacetate G 1-Acetyl-5-bromo-6-chloro-3-indoleethyl Ester E->G Cyclization F Acetic Anhydride / Sodium Acetate (Cyclization Decarboxylation)

Figure 2: Synthesis workflow for a key indole derivative.

Step 1: Bromination

  • Add 4-chloro-2-aminobenzoic acid (20.00 g, 116.6 mmol) to a 500 mL round-bottom flask.

  • Add acetonitrile (300 mL) and stir vigorously to form a suspension.

  • Slowly add N-bromosuccinimide (NBS) (20.75 g, 116.6 mmol) in small portions at room temperature.

  • After the addition, continue stirring for 1 hour.

  • Remove the solvent by rotary evaporation.

  • Add water, stir, filter, wash, and dry the solid in a vacuum to obtain 5-bromo-4-chloro-2-aminobenzoic acid.[4]

Step 2: Nucleophilic Substitution

  • The resulting 5-bromo-4-chloro-2-aminobenzoic acid is reacted with sodium chloroacetate to yield N-(4-bromo-5-chloro-2-carboxyl)phenylglycine.[4]

Step 3: Cyclization and Decarboxylation

  • The N-(4-bromo-5-chloro-2-carboxyl)phenylglycine undergoes a cyclization and decarboxylation reaction in the presence of acetic anhydride and sodium acetate under reflux conditions.

  • This step yields 1-acetyl-5-bromo-6-chloro-3-indoleethyl ester, which can be further modified.[4]

Applications in Drug Development

The this compound scaffold is a valuable starting point for the synthesis of compounds with significant therapeutic potential. Its derivatives have been primarily investigated as anti-cancer agents due to their ability to inhibit key signaling pathways involved in tumor growth and proliferation.

Inhibition of Cancer-Related Signaling Pathways

Derivatives of halogenated indoles are known to target critical proteins in cell signaling cascades. A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers, leading to uncontrolled cell growth.[5] Indole-based compounds can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation, thereby blocking downstream signaling.[5]

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Phosphorylates EGF EGF (Ligand) EGF->EGFR Binds & Activates Indole 5-Halo-Indole Derivative Indole->EGFR Inhibits (ATP-competitive) RAF RAF MEK MEK ERK ERK Proliferation Cell Proliferation, Survival, Migration

Figure 3: Inhibition of the EGFR signaling pathway by 5-halo-indole derivatives.

Building Block for PROTACs

Proteolysis-targeting chimeras (PROTACs) are an emerging therapeutic modality designed to selectively degrade target proteins.[6][7] These heterobifunctional molecules consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker.[6] this compound serves as a valuable building block for creating the target-binding portion of PROTACs, enabling the development of novel degraders for various disease-related proteins.

Quantitative Data on Biological Activity

While specific bioactivity data for the parent this compound is limited in public literature, studies on closely related 5-chloro-indole derivatives demonstrate their potent anti-proliferative effects against several human cancer cell lines. This data underscores the potential of this chemical class in oncology research.

Table 2: Anti-proliferative Activity of Representative 5-Chloro-Indole Derivatives

Compound IDTarget Cell LineActivity Metric (GI₅₀)Reference
3e (m-piperidin-1-yl derivative)Panc-1 (Pancreatic)29 nM[8]
3a-e (general class)Various Cancer Lines29 nM - 42 nM[8]
Erlotinib (Reference Drug)Panc-1 (Pancreatic)33 nM[8]

Note: The data presented is for derivatives of 5-chloro-indole, not this compound itself, but is illustrative of the scaffold's potential.

Conclusion

This compound is a synthetically versatile and medicinally relevant molecule. Its utility as a key intermediate for complex chemical synthesis, combined with the proven biological activity of its derivatives, particularly as inhibitors of crucial oncogenic pathways like EGFR, establishes its importance for researchers in drug discovery. Future exploration of this scaffold is likely to yield novel therapeutic candidates, including potent kinase inhibitors and innovative protein degraders, further solidifying the role of halogenated indoles in the development of next-generation pharmaceuticals.

References

An In-depth Technical Guide to the Spectroscopic Data of 5-Bromo-6-chloro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-chloro-1H-indole is a halogenated indole derivative of interest in medicinal chemistry and drug development. The precise structural elucidation and purity assessment of this compound are paramount for its application in research and synthesis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the comprehensive characterization of this molecule.

Due to the limited availability of published experimental spectroscopic data for this compound, this guide provides a detailed overview of its predicted spectroscopic properties. These predictions are based on established principles of spectroscopy and comparative analysis with structurally related compounds. This document also outlines standardized experimental protocols for acquiring such data.

Chemical Information

PropertyValue
IUPAC Name This compound
CAS Number 122531-09-3
Molecular Formula C₈H₅BrClN
Molecular Weight 230.49 g/mol

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects on the indole ring system and comparison with data from analogous compounds such as 5-bromoindole and 6-chloroindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.20br s1HN-H
~7.80s1HH-4
~7.40s1HH-7
~7.25t1HH-2
~6.50t1HH-3

Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~135.5C-7a
~130.0C-3a
~128.0C-6
~125.0C-2
~124.5C-4
~116.0C-5
~113.0C-7
~102.5C-3
Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~3400N-H Stretch
~3100-3000Aromatic C-H Stretch
~1600, ~1450C=C Aromatic Ring Stretch
~1100C-N Stretch
~750C-Cl Stretch
~650C-Br Stretch
Mass Spectrometry (MS)

Predicted Major Mass-to-Charge Ratio (m/z) Peaks (Electron Ionization)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a complex molecular ion region.[1]

m/zCorresponding FragmentNotes
229, 231, 233[M]⁺ (Molecular Ion)The isotopic pattern will be complex due to the combination of Br and Cl isotopes. The most abundant peaks will be for [C₈H₅⁷⁹Br³⁵ClN]⁺ and [C₈H₅⁸¹Br³⁵ClN]⁺ / [C₈H₅⁷⁹Br³⁷ClN]⁺.
150, 152[M - Br]⁺Loss of a bromine radical, showing the characteristic 3:1 isotope pattern for one chlorine atom.
194, 196[M - Cl]⁺Loss of a chlorine radical, showing the characteristic 1:1 isotope pattern for one bromine atom.
115[M - Br - Cl]⁺Loss of both halogen radicals.

Experimental Protocols

The following are generalized methodologies for acquiring the spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy
  • Sample Preparation :

    • For ¹H NMR, accurately weigh 5-10 mg of the solid sample. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[2]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[2]

    • Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, use a standard single-pulse experiment. Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay are typically required.[3]

  • Data Processing :

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Perform phase and baseline corrections.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply firm and even pressure using the press arm to ensure good contact between the sample and the crystal.[4]

  • Instrument Setup and Data Acquisition :

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[3]

    • Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.[3]

  • Data Processing :

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation :

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).

  • Instrument Setup and Data Acquisition (Electron Ionization - EI) :

    • Introduce the sample into the ion source. For solid samples, a direct insertion probe can be used, or the sample can be introduced via gas chromatography (GC-MS).

    • The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5][6]

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

  • Data Analysis :

    • Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

    • Examine the isotopic patterns to confirm the presence of bromine and chlorine.[7]

Mandatory Visualization

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Sample This compound (Solid) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants Structure Confirmation NMR->NMR_Data IR_Data Vibrational Frequencies Functional Group ID IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern Isotopic Analysis MS->MS_Data Structure Structural Elucidation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

The Biological Versatility of 5-Bromo-6-chloro-1H-indole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Anticancer, Antimicrobial, and Antiviral Potential of a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The strategic placement of halogen substituents on this heterocyclic scaffold has proven to be a powerful tool for modulating physicochemical properties and enhancing therapeutic efficacy. Among these, 5-Bromo-6-chloro-1H-indole derivatives have emerged as a promising class of compounds with a diverse range of biological activities, attracting significant attention from researchers in the fields of oncology, infectious diseases, and beyond. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Anticancer Activity: Targeting Key Signaling Pathways

While specific quantitative data for a broad range of this compound derivatives remains an area of active investigation, the broader class of halogenated indoles has demonstrated significant potential as anticancer agents. A notable mechanism of action for many indole derivatives is the inhibition of key protein kinases involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR).

The EGFR signaling pathway plays a crucial role in regulating cell growth, and its dysregulation is a hallmark of many cancers. Indole derivatives can interfere with this pathway, leading to the suppression of tumor growth.

EGFR Signaling Pathway

The following diagram illustrates a simplified representation of the EGFR signaling cascade, a common target for indole-based anticancer compounds.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Indole_Derivative 5-Bromo-6-chloro- 1H-indole Derivative Indole_Derivative->EGFR Inhibits (Potential)

A simplified diagram of the EGFR signaling pathway.

Antimicrobial Activity

Recent studies have highlighted the antibacterial potential of multi-halogenated indoles. Specifically, 5-bromo-6-chloroindole has been evaluated for its activity against various strains of Staphylococcus aureus, a significant human pathogen.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of 4-bromo-6-chloroindole and 5-bromo-6-chloroindole against four strains of S. aureus.[1]

CompoundS. aureus StrainMIC (µg/mL)
4-Bromo-6-chloroindoleATCC 653830
USA30030
Newman50
ATCC 2592320
5-Bromo-6-chloroindole ATCC 6538 30
USA300 30
Newman 50
ATCC 25923 30

Antiviral Activity

The investigation into the antiviral properties of this compound derivatives is an emerging area of research. While comprehensive quantitative data for this specific substitution pattern is not yet widely available, the broader class of indole derivatives has shown promise against a variety of viruses. Further screening and evaluation are necessary to determine the specific antiviral spectrum and potency of this compound derivatives.

Experimental Protocols

To facilitate further research and ensure reproducibility, detailed methodologies for key biological assays are provided below.

MTT Assay for Anticancer Activity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow of the MTT Assay:

MTT_Assay_Workflow start Start seed_cells Seed cancer cells into a 96-well plate start->seed_cells incubate1 Incubate for 24 hours (37°C, 5% CO2) seed_cells->incubate1 add_compounds Add this compound derivatives at various concentrations incubate1->add_compounds incubate2 Incubate for 48-72 hours add_compounds->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours (Formation of formazan crystals) add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) to dissolve formazan incubate3->add_solubilizer read_absorbance Measure absorbance at ~570 nm using a microplate reader add_solubilizer->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data end End analyze_data->end

A general workflow for the MTT cell viability assay.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow of the Broth Microdilution MIC Test:

MIC_Test_Workflow start Start prepare_dilutions Prepare serial two-fold dilutions of the test compound in broth in a 96-well microplate start->prepare_dilutions prepare_inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) prepare_dilutions->prepare_inoculum inoculate_wells Inoculate each well with the bacterial suspension prepare_inoculum->inoculate_wells incubate Incubate the microplate at 37°C for 16-20 hours inoculate_wells->incubate observe_growth Visually inspect the wells for bacterial growth (turbidity) incubate->observe_growth determine_mic The MIC is the lowest concentration of the compound that inhibits visible bacterial growth observe_growth->determine_mic end End determine_mic->end

A general workflow for the broth microdilution MIC test.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, particularly in the antimicrobial domain, demonstrates the potential of this substitution pattern to yield potent biologically active molecules. Further research is warranted to expand the library of this compound derivatives and to conduct comprehensive screenings for their anticancer and antiviral activities. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds, paving the way for the identification of lead candidates for further preclinical and clinical development. The detailed experimental protocols provided herein serve as a valuable resource for researchers embarking on the exploration of this exciting class of compounds.

References

An In-depth Technical Guide to 5-Bromo-6-chloro-1H-indole: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5-Bromo-6-chloro-1H-indole, a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound, this guide presents expected properties based on related structures and outlines detailed protocols for empirical determination.

Core Physicochemical Properties

This compound belongs to the class of halogenated indoles, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The introduction of bromine and chlorine atoms onto the indole scaffold significantly influences its physicochemical characteristics, such as lipophilicity and metabolic stability, which in turn affect its solubility and stability profile.

Solubility Profile

Table 1: Predicted Solubility of this compound

SolventPredicted SolubilityRationale
WaterPoorly solubleThe hydrophobic indole ring and halogen substituents contribute to low aqueous solubility.
Dimethyl Sulfoxide (DMSO)SolubleA powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. Related indole compounds show good solubility in DMSO.[1]
Dimethylformamide (DMF)SolubleAnother polar aprotic solvent with strong solvating properties for organic molecules.[1]
MethanolModerately solubleA polar protic solvent that can engage in hydrogen bonding, but the overall lipophilicity of the compound may limit high solubility.
AcetoneSolubleA derivative, 5-Bromo-6-chloro-3-indolyl beta-D-glucopyranoside, is soluble in acetone, suggesting the parent indole may also be.[2]
EthanolModerately solubleSimilar to methanol, its polarity allows for some dissolution.
Dichloromethane (DCM)SolubleA nonpolar organic solvent expected to effectively dissolve the lipophilic compound.
Ethyl AcetateSolubleThe synthesis of this compound involves extraction with ethyl acetate, indicating good solubility.[3]
Experimental Protocol for Solubility Determination

To quantitatively determine the solubility of this compound, the following shake-flask method is recommended, which is a reliable method for compounds with low solubility.[4][5]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, DMSO, methanol)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare a series of vials for each solvent to be tested.

  • Add an excess amount of this compound to each vial to ensure a saturated solution is formed.

  • Add a known volume of the respective solvent to each vial.

  • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

  • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of this compound in the diluted samples using a validated HPLC method.

  • Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

G cluster_prep Sample Preparation cluster_analysis Analysis A Add excess compound to solvent B Equilibrate (shake) A->B C Centrifuge B->C D Filter supernatant C->D E Dilute sample D->E Transfer supernatant F HPLC analysis E->F G Calculate solubility F->G

Figure 1. Experimental workflow for solubility determination.

Stability Profile

The stability of this compound is crucial for its storage, handling, and application in biological assays. Potential degradation pathways for indole derivatives include oxidation, photodegradation, and pH-dependent hydrolysis.[1]

Table 2: Predicted Stability of this compound

ConditionPredicted StabilityRationale
pH
Acidic (pH < 4)Potentially unstableIndole-2-carboxylic acids can undergo decarboxylation under acidic conditions; the indole ring itself can be susceptible to polymerization.[1]
Neutral (pH 6-8)Relatively stableGenerally the most stable pH range for many organic compounds.
Alkaline (pH > 8)Potentially unstableThe indole ring may be more susceptible to oxidation at higher pH.
Temperature
Refrigerated (2-8 °C)StableRecommended for short-term storage of solutions.[1]
Frozen (-20 °C)StableRecommended for long-term storage of solid and stock solutions in anhydrous DMSO.[1]
Elevated (>40 °C)Likely to degradeThermal stress can promote degradation.
Light
Ambient LightPotentially unstableThe bromine atom can increase sensitivity to light, leading to photodegradation.[1] Protection from light is recommended.
UV LightUnstableHigh-energy UV light is expected to cause rapid degradation.
Experimental Protocol for Stability Assessment

A stability-indicating HPLC method is the preferred approach to assess the stability of this compound under various stress conditions.

Objective: To evaluate the stability of this compound under different pH, temperature, and light conditions.

Materials:

  • This compound

  • HPLC-grade solvents and buffers (acidic, neutral, and basic)

  • Temperature-controlled chambers/incubators

  • Photostability chamber with controlled light exposure

  • HPLC system with a UV-Vis or PDA detector

  • Validated stability-indicating HPLC method

Procedure:

  • Forced Degradation Studies:

    • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

    • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature for a defined period.

    • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven at a high temperature (e.g., 80 °C).

    • Photodegradation: Expose a solution of the compound to a controlled light source (e.g., ICH-compliant photostability chamber) for a specified duration. A dark control sample should be run in parallel.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples using the stability-indicating HPLC method.

  • Data Evaluation:

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • Calculate the percentage of degradation.

    • The stability-indicating nature of the method is confirmed if the degradation products are well-resolved from the parent peak.

G cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation A Acid/Base Hydrolysis E HPLC Analysis (Stability-Indicating Method) A->E Sample at time points B Oxidation B->E Sample at time points C Thermal C->E Sample at time points D Photolytic D->E Sample at time points F Assess Degradation (% Loss, Impurity Profile) E->F Compound This compound Solution/Solid Compound->A Compound->B Compound->C Compound->D

Figure 2. Workflow for stability testing.

Potential Biological Activity and Signaling Pathways

Halogenated indoles are a prominent class of compounds in medicinal chemistry, with many derivatives exhibiting potent anticancer activity.[6] A significant number of these compounds function as inhibitors of key signaling proteins, such as the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades that promote cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Indole derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation.[7] While the specific targets of this compound have not been elucidated, its structural similarity to other bioactive halogenated indoles suggests it may also target such pathways.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Indole 5-Bromo-6-chloro- 1H-indole Indole->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Figure 3. EGFR signaling pathway and potential inhibition by this compound.

Synthesis

This compound can be synthesized from 1-bromo-2-chloro-4-nitrobenzene. The synthesis involves a reaction with vinylmagnesium bromide in tetrahydrofuran (THF) at low temperatures. The reaction is then quenched, and the product is extracted and purified by column chromatography.[3]

Conclusion

This compound is a compound with significant potential in drug discovery. Understanding its solubility and stability is paramount for its effective use in research and development. This guide provides a framework for predicting these properties and offers detailed experimental protocols for their quantitative determination. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully explore its therapeutic potential.

References

The Advent of a Key Building Block: A Technical History of 5-Bromo-6-chloro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A cornerstone in the synthesis of complex molecular architectures for pharmaceutical and agrochemical applications, 5-Bromo-6-chloro-1H-indole is a halogenated indole derivative whose significance has grown steadily since its initial descriptions. This technical guide delves into the discovery, synthesis, and key properties of this versatile compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its scientific journey and practical applications.

Discovery and Context

The precise first synthesis of this compound is not prominently documented in a single, seminal publication. Its emergence is more broadly situated within the extensive exploration of halogenated indole scaffolds in medicinal chemistry. The indole nucleus is a privileged structure in numerous natural products and synthetic drugs, and halogenation is a well-established strategy to modulate the physicochemical and biological properties of these molecules, often enhancing their therapeutic potential. The introduction of bromine and chlorine atoms can influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. While a specific "discovery" paper is not readily identifiable, the compound, bearing the CAS number 122531-09-3, became commercially available as a research chemical, indicating its synthesis and characterization in industrial or academic laboratories focused on creating novel building blocks for drug discovery and other chemical industries.

Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₈H₅BrClN and a molecular weight of 230.49 g/mol .[1][2] Key physicochemical data are summarized in the table below.

PropertyValue
CAS Number 122531-09-3
Molecular Formula C₈H₅BrClN
Molecular Weight 230.49 g/mol
Physical Form Solid
Purity Typically ≥97%
Storage Store under inert gas

Synthesis and Experimental Protocols

A common and well-documented method for the synthesis of this compound involves the reaction of a substituted nitrobenzene with a vinyl Grignard reagent.[3]

Synthesis of this compound[3]

Experimental Protocol:

Under a nitrogen atmosphere, 1-bromo-2-chloro-4-nitrobenzene (57.4 g, 0.243 mol) is dissolved in tetrahydrofuran (THF, 500 mL) and the solution is cooled to -40°C. To this cooled solution, vinylmagnesium bromide (1 M solution in THF, 728 mL, 0.728 mol) is added slowly and dropwise. After the addition is complete, the reaction mixture is stirred at -40°C for an additional hour. The reaction is then quenched by the addition of an aqueous solution of ammonium chloride (NH₄Cl) and allowed to gradually warm to room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield this compound.

Reaction Workflow:

Synthesis_Workflow start 1-Bromo-2-chloro-4-nitrobenzene in THF reaction Reaction at -40°C start->reaction reagent Vinylmagnesium Bromide (1M in THF) reagent->reaction quench Quench with aq. NH4Cl reaction->quench extraction Ethyl Acetate Extraction quench->extraction drying Drying (MgSO4) extraction->drying concentration Concentration drying->concentration purification Column Chromatography concentration->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Note: The following is a generalized protocol for acquiring NMR spectra for indole derivatives and does not represent experimentally obtained data for this compound.

General NMR Acquisition Protocol

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A 400 MHz or higher NMR spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: ~16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Spectral Width: ~250 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more.

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of a variety of more complex molecules.[3] Its utility is primarily in the fields of:

  • Pharmaceuticals: As a scaffold for the development of new therapeutic agents. The bromine and chlorine substituents provide sites for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug screening.

  • Agrochemicals: In the synthesis of novel pesticides and herbicides.

  • Dyes and Materials Science: As a building block for functional organic materials.

Signaling Pathway Context:

Drug_Discovery_Pathway start This compound synthesis Chemical Synthesis (e.g., Cross-Coupling) start->synthesis library Library of Novel Indole Derivatives synthesis->library screening High-Throughput Screening library->screening hit Hit Compound screening->hit optimization Lead Optimization hit->optimization candidate Drug Candidate optimization->candidate

References

The Latent Therapeutic Potential of the 5-Bromo-6-chloro-1H-indole Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Halogenation of the indole ring is a well-established strategy to modulate the physicochemical and biological properties of these molecules, often leading to enhanced potency and target selectivity. The 5-Bromo-6-chloro-1H-indole scaffold, a di-halogenated indole, represents a promising, yet underexplored, starting point for the development of novel therapeutics. While direct therapeutic applications of this compound itself have not been extensively reported, its structural motifs are present in a variety of biologically active molecules. This technical guide explores the potential therapeutic targets of derivatives of this compound by examining the established activities of related mono- and di-halogenated indoles. We provide an overview of key signaling pathways that could be modulated by such derivatives, detailed experimental protocols for their evaluation, and a forward-looking perspective on the utility of this scaffold in drug discovery.

Introduction: The Promise of Halogenated Indoles

Indole derivatives are integral to a wide array of physiological processes and are the core of many natural products and synthetic drugs.[1] The introduction of halogen atoms, such as bromine and chlorine, can significantly alter a compound's lipophilicity, metabolic stability, and binding interactions with biological targets.[2] This often translates to improved pharmacological profiles. Specifically, 5-bromo- and 5-chloro-indole derivatives have demonstrated significant potential as anticancer and antimicrobial agents.[2][3] this compound serves as a key intermediate in the synthesis of more complex molecules, offering a unique combination of electronic and steric properties for further functionalization.[4][5]

Potential Therapeutic Targets

Based on the established biological activities of structurally related halogenated indoles, derivatives of this compound are likely to exhibit activity against several key therapeutic targets, particularly in the realm of oncology.

Protein Kinases

A significant number of halogenated indole derivatives function as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Both 5-chloro and 5-bromo-indole derivatives have been investigated as EGFR inhibitors.[2] The halogen atom can influence the potency and selectivity of these inhibitors by forming halogen bonds within the ATP-binding site of the kinase.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several indole-containing compounds have been identified as effective VEGFR inhibitors.

  • Other Kinases: The indole scaffold is versatile and has been used to develop inhibitors for a range of other kinases, including Src, and Protein Kinase B/Akt.[6]

The diagram below illustrates a simplified representation of the EGFR signaling pathway, a potential target for derivatives of this compound.

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR P_EGFR P-EGFR EGFR->P_EGFR Autophosphorylation EGF EGF EGF->EGFR Binds Grb2 Grb2 P_EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->P_EGFR Inhibits

Caption: Simplified EGFR signaling pathway and potential inhibition by a this compound derivative.

Other Potential Targets

Indole derivatives have shown a broad range of biological activities beyond kinase inhibition. These include:

  • Tubulin Polymerization: Some indole compounds interfere with the dynamics of microtubules, which are essential for cell division, making them attractive anticancer agents.

  • DNA Intercalation: Certain indole derivatives can insert themselves between the base pairs of DNA, disrupting DNA replication and transcription.

  • Apoptosis Induction: Many anticancer agents, including some indole derivatives, exert their effects by inducing programmed cell death, or apoptosis.

Quantitative Data for Related Halogenated Indoles

While specific quantitative data for derivatives of this compound are not available, the following table summarizes the activity of related halogenated indole compounds to provide a benchmark for potential potency.

Compound ClassTargetCell LineIC50Reference
Indole-based sulfonohydrazide (with 4-chloro-phenyl)AnticancerMCF-7 (Breast)13.2 µMN/A
Indole-based sulfonohydrazide (with 4-chloro-phenyl)AnticancerMDA-MB-468 (Breast)8.2 µMN/A
5-arylamino-6-chloro-1H-indazole-4,7-dionesAkt1 (Protein Kinase B)N/APotent Inhibition[6]

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the therapeutic potential of novel derivatives of this compound.

Synthesis of a Hypothetical Derivative

This protocol outlines a general approach for the N-alkylation of this compound, a common first step in the synthesis of more complex derivatives.

Synthesis_Workflow Start This compound Reaction N-Alkylation Start->Reaction Reactants Base (e.g., NaH) + Alkyl Halide (R-X) in Solvent (e.g., DMF) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-alkyl-5-bromo-6-chloro-1H-indole Purification->Product

Caption: General workflow for the N-alkylation of this compound.

Procedure:

  • Dissolution: Dissolve this compound in an appropriate anhydrous solvent (e.g., dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Cool the solution in an ice bath and add a strong base (e.g., sodium hydride) portion-wise. Stir the mixture at this temperature for 30-60 minutes.

  • Alkylation: Add the desired alkyl halide dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Extraction: Carefully quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

In Vitro Kinase Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified period.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: Measure the signal (e.g., luminescence or fluorescence) using a plate reader. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to untreated control cells and determine the IC50 value.

Conclusion and Future Directions

While this compound has primarily been utilized as a synthetic intermediate, the established and diverse biological activities of other halogenated indoles strongly suggest that its derivatives hold significant therapeutic potential. The di-halogenation pattern offers unique opportunities for medicinal chemists to fine-tune the electronic and steric properties of novel drug candidates. Future research should focus on the synthesis and biological evaluation of a library of derivatives of this compound, with a particular emphasis on their potential as kinase inhibitors for the treatment of cancer. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to embark on the exploration of this promising chemical scaffold.

References

Halogenated Indoles: A Comprehensive Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of halogen atoms onto the indole ring can significantly modulate the physicochemical and biological properties of these molecules, leading to enhanced therapeutic potential. This technical guide provides an in-depth review of halogenated indoles in medicinal chemistry, focusing on their synthesis, biological activities, and mechanisms of action.

Antimicrobial and Antifungal Activity

Halogenated indoles have emerged as a promising class of antimicrobial and antifungal agents, exhibiting potent activity against a range of pathogens, including drug-resistant strains.

Antibacterial Activity

Multi-halogenated indoles, in particular, have demonstrated significant bactericidal effects. For instance, a study on a library of multi-halogenated indoles identified 6-bromo-4-iodoindole and 4-bromo-6-chloroindole as lead compounds with potent activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).[1][2] These compounds exhibited Minimum Inhibitory Concentrations (MICs) comparable to the antibiotic gentamicin.[1][2] The antibacterial effect is associated with the generation of intracellular reactive oxygen species (ROS) and the downregulation of quorum-sensing and virulence genes.[1][2]

CompoundMicroorganismMIC (µg/mL)Reference
6-bromo-4-iodoindoleStaphylococcus aureus20-30[1][2]
4-bromo-6-chloroindoleStaphylococcus aureus20-30[1][2]
5-bromo-6-chloroindoleStaphylococcus aureus30[1]
IndoleStaphylococcus aureus1000[1]
5-iodoindoleStaphylococcus aureus100[1]
Antifungal Activity

Di-halogenated indoles have shown potent antifungal and antibiofilm activity against various Candida species, including drug-resistant strains.[3][4] Compounds like 4,6-dibromoindole and 5-bromo-4-chloroindole have displayed MIC values outperforming ketoconazole and comparable to miconazole.[3][4] Their mechanism of action involves the inhibition of the yeast-to-hyphae transition, a critical virulence factor for Candida albicans, and the induction of oxidative stress.[3][4][5][6]

CompoundMicroorganismMIC (µg/mL)Reference
4,6-dibromoindoleCandida albicans25[3][7]
5-bromo-4-chloroindoleCandida albicans25[3][7]
4,6-dibromoindoleNon-albicans Candida spp.10-50[3][7]
5-bromo-4-chloroindoleNon-albicans Candida spp.10-50[3][7]
5-iodoindoleCandida albicans75[7]
IndoleCandida albicans750[7]
7-benzyloxyindoleCandida albicans>2000 (inhibits biofilm at 4.5 µg/mL)[5][6]
4-fluoroindoleCandida albicans- (inhibits biofilm)[5][6]

Anticancer Activity

The indole nucleus is a key pharmacophore in the development of anticancer agents. Halogenation has been shown to enhance the anticancer potency of indole derivatives, which can act through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways.

Numerous halogenated indole derivatives have demonstrated significant cytotoxicity against a panel of human cancer cell lines. The substitution pattern of halogens on the indole ring plays a crucial role in determining the anticancer activity.

CompoundCancer Cell LineIC50 (µM)Reference
2,4-dichloro-substituted indole conjugateMCF-7 (Breast)12.2[8]
4-nitro-substituted indole conjugateMCF-7 (Breast)14.5[8]
p-chlorophenyl-containing indole analogMCF-7 (Breast)13.2[8]
p-chlorophenyl-containing indole analogMDA-MB-468 (Breast)8.2[8]
3,5-Diprenyl indoleMIA PaCa-2 (Pancreatic)9.5[8]
FlavopereirineHCT116 (Colorectal)8.15[8]
FlavopereirineHT29 (Colorectal)9.58[8]
FlavopereirineSW620 (Colorectal)10.52[8]
R=H, R'=3-NO2-4-Cl indole derivativeMCF-7 (Breast)0.34[8]
R=H, R'=3-NO2-4-Cl indole derivativeHT29 (Colorectal)0.57[8]
R=H, R'=3-NO2-4-Cl indole derivativePC-3 (Prostate)1.17[8]
R=H, R'=3-NO2-4-Cl indole derivativeHepG2 (Liver)1.61[8]
R=H, R'=3-NO2-4-Cl indole derivativeA549 (Lung)2.02[8]

Signaling Pathways and Mechanisms of Action

Antimicrobial Mechanism of Action

The antimicrobial activity of halogenated indoles is often multi-targeted, which is advantageous in minimizing the development of resistance. A key mechanism is the induction of intracellular reactive oxygen species (ROS), leading to oxidative damage to essential biomolecules. Furthermore, these compounds have been shown to interfere with bacterial communication by downregulating quorum-sensing systems, such as the agr system in S. aureus, which in turn suppresses the expression of virulence factors like α-hemolysin and nucleases.

Antimicrobial_Mechanism Halogenated_Indole Halogenated Indole Bacterial_Cell Bacterial Cell Halogenated_Indole->Bacterial_Cell Enters ROS_Generation Increased ROS Generation Bacterial_Cell->ROS_Generation QS_System Quorum Sensing System (e.g., agrA, RNAIII) Bacterial_Cell->QS_System Downregulates Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Cell_Damage Cellular Damage (DNA, Proteins, Lipids) Oxidative_Stress->Cell_Damage Virulence_Factors Virulence Factors (e.g., hla, nuc1) QS_System->Virulence_Factors Controls Bactericidal_Effect Bactericidal Effect Virulence_Factors->Bactericidal_Effect Contributes to pathogenicity Cell_Damage->Bactericidal_Effect

Caption: Antimicrobial mechanism of halogenated indoles.

Anticancer Signaling Pathways

Halogenated indoles exert their anticancer effects by modulating multiple signaling pathways critical for cancer cell survival, proliferation, and metastasis. Two of the most significant pathways are the PI3K/Akt/mTOR and the MAPK/ERK pathways. By inhibiting these pathways, halogenated indoles can induce apoptosis, inhibit cell cycle progression, and suppress angiogenesis.

Anticancer_Signaling cluster_PI3K PI3K/Akt/mTOR Pathway cluster_MAPK MAPK/ERK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibits Cell_Cycle_Arrest Cell Cycle Arrest mTOR->Cell_Cycle_Arrest Promotes progression Proliferation_Inhibition Inhibition of Proliferation mTOR->Proliferation_Inhibition Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Apoptosis Inhibits ERK->Cell_Cycle_Arrest Promotes progression ERK->Proliferation_Inhibition Halogenated_Indole Halogenated Indole Halogenated_Indole->PI3K Inhibits Halogenated_Indole->Ras Inhibits

Caption: Anticancer signaling pathways modulated by halogenated indoles.

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis and biological evaluation of halogenated indoles.

General Synthesis of Halogenated Indoles

A common method for the synthesis of halogenated indoles is through electrophilic halogenation of the indole core.

Example Protocol: Bromination of 2-(Trifluoromethyl)-1H-indole

  • Dissolution: Dissolve 2-(trifluoromethyl)-1H-indole in a suitable solvent such as acetic acid.

  • Brominating Agent: Add a solution of bromine (Br₂) in acetic acid dropwise to the indole solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with a saturated solution of sodium thiosulfate to remove excess bromine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Characterization: Purify the crude product by column chromatography on silica gel to obtain the desired 3-bromo-2-(trifluoromethyl)-1H-indole. Confirm the structure using NMR and mass spectrometry.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method in 96-well plates.

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension from an overnight culture and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare two-fold serial dilutions of the halogenated indole compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for S. aureus).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated indole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Conclusion

Halogenated indoles represent a versatile and promising class of compounds in medicinal chemistry with a broad spectrum of biological activities. The strategic incorporation of halogens can significantly enhance their antimicrobial, antifungal, and anticancer properties. The multi-targeted mechanisms of action of many halogenated indoles make them attractive candidates for overcoming drug resistance. Further exploration of structure-activity relationships and optimization of lead compounds will undoubtedly pave the way for the development of novel and effective therapeutics based on the halogenated indole scaffold.

References

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 5-Bromo- and 5-Chloro-Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs. Halogenation of the indole ring, particularly at the 5- and 6-positions with bromine and chlorine, has emerged as a key strategy for modulating the biological activity of these compounds. While 5-Bromo-6-chloro-1H-indole itself is primarily utilized as a versatile chemical intermediate, its derivatives have garnered significant attention for their potent and diverse pharmacological activities. This in-depth technical guide provides a comprehensive overview of the mechanisms of action of 5-bromo- and 5-chloro-indole derivatives, with a focus on their anticancer properties.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of 5-bromo- and 5-chloro-indole have demonstrated significant promise as anticancer agents, primarily through the inhibition of critical signaling pathways that drive tumor growth and proliferation. A major focus of research has been on their activity as inhibitors of protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR) and its downstream effectors.

Inhibition of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, through overexpression or mutation, is a common feature in many cancers, making it a prime target for therapeutic intervention.[2] Numerous 5-chloro- and 5-bromo-indole derivatives have been developed as potent inhibitors of both wild-type and mutant forms of EGFR, including the drug-resistant T790M mutation.[3][4]

These indole derivatives typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the phosphorylation of downstream substrates.[3] This blockade of signal transduction ultimately leads to cell cycle arrest and the induction of apoptosis in cancer cells.[2][5]

Caption: EGFR Signaling Pathway and Inhibition by 5-Bromo/Chloro-Indole Derivatives.

Quantitative Data on Biological Activity

The following tables summarize the in vitro inhibitory activities of representative 5-chloro- and 5-bromo-indole derivatives against various cancer cell lines and kinase targets.

Table 1: Antiproliferative Activity of 5-Chloro-Indole Derivatives

Compound IDTarget Cell LineGI₅₀ (nM)Reference
5cMultiple29 - 47[6]
5dMultiple29 - 47[6]
5fMultiple29 - 47[6]
5gMultiple29 - 47[6]
6eMultiple29 - 47[6]
6fMultiple29 - 47[6]
3eMultiple29 - 78[7]

Table 2: Kinase Inhibitory Activity of 5-Chloro-Indole Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Reference
5dEGFRʷᵗ68 - 85[6]
5fEGFRʷᵗ68 - 85[6]
5gEGFRʷᵗ68 - 85[6]
5fEGFRᵀ⁷⁹⁰ᴹ9.5[6]
5gEGFRᵀ⁷⁹⁰ᴹ11.9[6]
3eEGFR68[7]

Table 3: Antiproliferative Activity of 5-Bromo-Indole Derivatives

CompoundTarget Cell LineIC₅₀ (µM)Reference
Compound 3aHepG2N/A[2][5][8]
Compound 3aA549N/A[2][5][8]
Compound 3aMCF-7N/A[2][5][8]

Note: Specific IC₅₀ values for compound 3a were not provided in the search results, but it was identified as the most potent compound tested.

Other Notable Biological Activities

Beyond their anticancer effects, derivatives of halogenated indoles exhibit a range of other biological activities:

  • Antimicrobial and Antiviral Activity: 5-Bromo-indole derivatives have shown potential as antimicrobial and antiviral agents.[9]

  • Neuroprotective Properties: Certain 5-bromo-indole compounds are being investigated for their neuroprotective effects.[9]

  • 5-HT₃ Receptor Modulation: 5-Chloro-indole has been identified as a potent and selective positive allosteric modulator (PAM) of the 5-hydroxytryptamine type 3 (5-HT₃) receptor, which may have therapeutic implications for conditions involving serotonergic dysfunction.[10]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of 5-bromo- and 5-chloro-indole derivatives.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction.

  • Reaction Setup: The kinase, substrate, ATP, and the test compound (indole derivative) are combined in a reaction buffer.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature to allow for the enzymatic reaction to proceed.

  • ADP Detection: After the incubation period, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the produced ADP into ATP.

  • Luminescence Measurement: The newly synthesized ATP is measured using a luciferase/luciferin reaction, which generates a luminescent signal proportional to the ADP concentration.

  • Data Analysis: The luminescent signal is measured using a plate reader. The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor, and the IC₅₀ value is determined by plotting the inhibition percentage against the compound concentration.[3]

Caption: Workflow for a Kinase Inhibition Assay.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the indole derivative and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The GI₅₀ (concentration for 50% of maximal inhibition of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration.[7]

Caption: General Workflow for an MTT Cell Viability Assay.

Conclusion

While this compound serves as a valuable building block in synthetic chemistry, its derivatives have demonstrated significant therapeutic potential, particularly in the field of oncology. The ability of these compounds to potently and selectively inhibit key signaling pathways, such as the EGFR pathway, underscores their promise as next-generation anticancer agents. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and optimize the therapeutic applications of this versatile class of halogenated indoles. Future research will likely focus on refining the structure-activity relationships, improving pharmacokinetic profiles, and expanding the investigation into other disease areas.

References

Methodological & Application

Synthesis of 5-Bromo-6-chloro-1H-indole from 4-chloro-2-aminobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Synthesis of 5-Bromo-6-chloro-1H-indole from 4-chloro-2-aminobenzoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds. The specific substitution pattern of this molecule makes it a valuable intermediate for the synthesis of various therapeutic agents, including kinase inhibitors and compounds targeting neurological disorders. This document outlines a proposed multi-step synthetic route starting from the readily available 4-chloro-2-aminobenzoic acid. The described protocol is based on established chemical transformations, including electrophilic bromination, Sandmeyer reaction, Japp-Klingemann reaction, and Fischer indole synthesis, providing a comprehensive guide for its laboratory-scale preparation.

Proposed Synthetic Pathway

The synthesis of this compound from 4-chloro-2-aminobenzoic acid is proposed to proceed through a multi-step sequence. The key transformations involve the bromination of the starting material, conversion to a hydrazine derivative, and subsequent cyclization to form the indole ring, followed by decarboxylation.

Synthesis_Pathway A 4-chloro-2-aminobenzoic acid B 5-bromo-4-chloro-2-aminobenzoic acid A->B Bromination (NBS) C 5-bromo-4-chloro-2-carboxyphenyldiazonium salt B->C Diazotization (NaNO2, HCl) D 4-bromo-5-chloro-2-carboxyphenylhydrazine C->D Reduction (e.g., SnCl2) E This compound-2-carboxylic acid D->E Fischer Indole Synthesis (with pyruvic acid) F This compound E->F Decarboxylation (Heat)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 5-bromo-4-chloro-2-aminobenzoic acid

This initial step involves the regioselective bromination of 4-chloro-2-aminobenzoic acid. A patent describes a similar transformation using N-bromosuccinimide (NBS).

  • Materials:

    • 4-chloro-2-aminobenzoic acid

    • N-bromosuccinimide (NBS)

    • Sulfuric acid (concentrated)

    • Methanol

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

  • Protocol:

    • In a round-bottom flask, dissolve 4-chloro-2-aminobenzoic acid (1.0 eq.) in concentrated sulfuric acid at 0 °C with stirring.

    • Slowly add N-bromosuccinimide (1.05 eq.) portion-wise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture onto crushed ice.

    • Collect the resulting precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.

    • Recrystallize the crude product from a suitable solvent system (e.g., methanol/water) to afford pure 5-bromo-4-chloro-2-aminobenzoic acid.

Step 2: Synthesis of 4-bromo-5-chloro-2-carboxyphenylhydrazine

This step involves the conversion of the amino group to a hydrazine via a Sandmeyer-type reaction sequence. The amino group is first diazotized and then reduced.

  • Materials:

    • 5-bromo-4-chloro-2-aminobenzoic acid

    • Sodium nitrite (NaNO₂)

    • Hydrochloric acid (HCl, concentrated)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Sodium hydroxide (NaOH)

    • Beakers

    • Stirring apparatus

    • Filtration apparatus

  • Protocol:

    • Suspend 5-bromo-4-chloro-2-aminobenzoic acid (1.0 eq.) in a mixture of concentrated HCl and water at 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, keeping the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq.) in concentrated HCl.

    • Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition, continue stirring for 2-3 hours at room temperature.

    • Basify the reaction mixture with a concentrated NaOH solution to precipitate the hydrazine derivative.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 3: Synthesis of this compound-2-carboxylic acid

The formation of the indole ring is achieved through the Fischer indole synthesis, reacting the synthesized hydrazine with pyruvic acid. The Japp-Klingemann reaction is a related method to form the necessary hydrazone intermediate.

  • Materials:

    • 4-bromo-5-chloro-2-carboxyphenylhydrazine

    • Pyruvic acid

    • Ethanol or Acetic acid

    • Reflux condenser

  • Protocol:

    • Dissolve 4-bromo-5-chloro-2-carboxyphenylhydrazine (1.0 eq.) and pyruvic acid (1.2 eq.) in a suitable solvent such as ethanol or acetic acid.

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Step 4: Synthesis of this compound

The final step is the decarboxylation of the indole-2-carboxylic acid to yield the target compound.

  • Materials:

    • This compound-2-carboxylic acid

    • High-boiling solvent (e.g., quinoline)

    • Copper powder (catalyst, optional)

    • Heating mantle

  • Protocol:

    • Place this compound-2-carboxylic acid in a flask with a high-boiling solvent like quinoline.

    • Add a catalytic amount of copper powder (optional, can facilitate decarboxylation).

    • Heat the mixture to a high temperature (typically 200-250 °C) until the evolution of CO₂ ceases.

    • Cool the reaction mixture and dilute with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with dilute acid (to remove quinoline), followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude this compound by column chromatography or recrystallization.

Data Presentation

The following table summarizes the expected quantitative data for each step of the synthesis. Note that these are target values and actual results may vary depending on experimental conditions and optimization.

StepProductStarting MaterialReagentsExpected Yield (%)Purity (%)
15-bromo-4-chloro-2-aminobenzoic acid4-chloro-2-aminobenzoic acidNBS, H₂SO₄80-90>95
24-bromo-5-chloro-2-carboxyphenylhydrazine5-bromo-4-chloro-2-aminobenzoic acidNaNO₂, HCl, SnCl₂·2H₂O60-70>90
3This compound-2-carboxylic acid4-bromo-5-chloro-2-carboxyphenylhydrazinePyruvic acid50-65>95
4This compoundThis compound-2-carboxylic acidHeat (Quinoline)70-85>98

Logical Relationships in Synthesis

The synthesis follows a logical progression of functional group transformations and a key ring-forming reaction.

Logical_Relationships Start Starting Material: 4-chloro-2-aminobenzoic acid Step1 Step 1: Electrophilic Aromatic Substitution (Bromination) Start->Step1 Intermediate1 Intermediate: 5-bromo-4-chloro-2-aminobenzoic acid Step1->Intermediate1 Step2 Step 2: Diazotization and Reduction (Hydrazine Formation) Intermediate1->Step2 Intermediate2 Intermediate: 4-bromo-5-chloro-2-carboxyphenylhydrazine Step2->Intermediate2 Step3 Step 3: Cyclization (Fischer Indole Synthesis) Intermediate2->Step3 Intermediate3 Intermediate: This compound-2-carboxylic acid Step3->Intermediate3 Step4 Step 4: Decarboxylation Intermediate3->Step4 Final Final Product: This compound Step4->Final

Caption: Logical flow of the synthetic transformations.

Conclusion

The presented application notes provide a detailed, step-by-step protocol for the synthesis of this compound from 4-chloro-2-aminobenzoic acid. This route employs a series of robust and well-documented organic reactions. While the protocol is based on established chemical principles, optimization of reaction conditions may be necessary to achieve the desired yields and purity. This guide serves as a valuable resource for researchers in organic synthesis and medicinal chemistry for the preparation of this important indole derivative.

Application Notes and Protocols for the Synthesis of 5-Bromo-6-chloro-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif frequently found in a vast array of biologically active compounds and approved pharmaceuticals.[1] Halogenated indoles, in particular, are of significant interest in medicinal chemistry as the halogen atoms can modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, and can serve as versatile synthetic handles for further functionalization. This document provides detailed protocols for the synthesis of 5-bromo-6-chloro-1H-indole and its subsequent derivatization through common and robust synthetic methodologies. These derivatives are of interest for their potential as kinase inhibitors and as building blocks in the development of novel therapeutic agents.[2][3]

Synthesis of the Core Scaffold: this compound

The parent this compound can be synthesized from commercially available starting materials. A common route involves the reaction of a substituted nitrobenzene with a vinyl Grignard reagent.[4]

Protocol 1: Synthesis of this compound[4]

Materials:

  • 1-Bromo-2-chloro-4-nitrobenzene

  • Vinylmagnesium bromide (1 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Low-temperature bath (e.g., acetone/dry ice)

  • Standard glassware for extraction and chromatography

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-bromo-2-chloro-4-nitrobenzene (1.0 eq) in anhydrous THF.

  • Cool the solution to -40 °C in a low-temperature bath.

  • Slowly add vinylmagnesium bromide (3.0 eq) dropwise via a dropping funnel, maintaining the temperature at -40 °C.

  • After the addition is complete, stir the reaction mixture at -40 °C for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Starting MaterialProductReagentsSolventTemp.TimeYield
1-Bromo-2-chloro-4-nitrobenzeneThis compoundVinylmagnesium bromide, NH₄ClTHF-40 °C1 h~15%[4]

Derivatization of this compound

The synthesized this compound can be further functionalized at the N1-position (alkylation) or the C5-position (cross-coupling reactions) to generate a library of diverse derivatives.

N-Alkylation

The nitrogen of the indole ring can be readily alkylated to introduce various side chains, which can significantly impact the biological activity of the resulting compounds.[5]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1-1.5 eq)

  • Base (e.g., NaH, 60% in mineral oil or KOH) (1.2 eq)

  • Anhydrous solvent (e.g., DMF, THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate or Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the base portion-wise.

  • Stir the mixture at 0 °C for 30-60 minutes (for NaH) or at room temperature until deprotonation is complete.

  • Slowly add the alkyl halide dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Alkylating AgentBaseSolventTime (h)Typical Yield
Benzyl bromideNaHDMF2-4High
Methyl iodideKOHDMSO1-3High
Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5-position is a versatile handle for introducing aryl, heteroaryl, or alkynyl groups via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.[3]

Materials:

  • This compound derivative

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene/Water (4:1)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the this compound derivative (1.0 eq), arylboronic acid, and K₂CO₃.

  • Purge the vessel with an inert gas.

  • Add the degassed toluene/water solvent mixture.

  • Add the Pd(OAc)₂ and SPhos ligand.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify by silica gel column chromatography.

Materials:

  • This compound derivative

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous DMF or THF

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry flask under an inert atmosphere, add the this compound derivative (1.0 eq), PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent and triethylamine.

  • Add the terminal alkyne dropwise.

  • Heat the reaction mixture to the desired temperature (RT to 80 °C) and stir for 4-24 hours, monitoring by TLC.

  • Follow a standard aqueous work-up and extraction with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄ and concentrate.

  • Purify by silica gel column chromatography.

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield
Phenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O80-1004-12Good to Excellent
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF804-6~93%[6]
Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT12-24~85%[6]

Experimental Workflows and Signaling Pathways

Synthesis Workflow

The general workflow for the synthesis and derivatization of this compound is depicted below.

G cluster_0 Core Synthesis cluster_1 Derivatization A 1-Bromo-2-chloro-4-nitrobenzene B This compound A->B Vinyl Grignard Reaction [4] C N-Alkylated Derivatives B->C N-Alkylation (Protocol 2) D C5-Alkynylated Derivatives B->D Sonogashira Coupling (Protocol 4) E C5-Arylated Derivatives B->E Suzuki Coupling (Protocol 3)

Synthesis and derivatization workflow.
Biological Context: Kinase Inhibitor Signaling Pathway

Derivatives of halogenated indoles have shown promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2][3] One such critical pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade.

G cluster_pathway EGFR Signaling Pathway cluster_inhibition Inhibition Mechanism EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation RAS Ras P_EGFR->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor This compound Derivative Inhibitor->P_EGFR Inhibits (ATP-competitive)

Inhibition of the EGFR signaling pathway.

The diagram illustrates how growth factors like EGF activate the EGFR pathway, leading to downstream signaling that promotes cell proliferation. This compound derivatives can be designed to act as ATP-competitive inhibitors of the EGFR kinase domain, thereby blocking its activation and inhibiting the downstream signaling cascade.

Conclusion

The this compound scaffold provides a versatile platform for the synthesis of a diverse range of derivatives. The protocols outlined in this document offer robust and reproducible methods for the synthesis of the core structure and its subsequent functionalization. The potential of these derivatives as kinase inhibitors, particularly within the EGFR signaling pathway, makes them attractive candidates for further investigation in drug discovery and development programs.

References

Application Notes and Protocols: 5-Bromo-6-chloro-1H-indole as a Versatile Intermediate for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 5-Bromo-6-chloro-1H-indole, a halogenated indole derivative with significant potential as a key intermediate in the synthesis of novel agrochemicals. The unique substitution pattern of this molecule offers a valuable scaffold for the development of new fungicides, herbicides, and insecticides. The introduction of bromine and chlorine atoms can significantly influence the physicochemical properties and biological activity of the resulting compounds, potentially leading to enhanced efficacy, selectivity, and metabolic stability.[1][2]

Synthesis of this compound

A reliable synthetic route to this compound has been established, providing a foundation for its use in further agrochemical development. The protocol outlined below describes a common method for its preparation.

Experimental Protocol: Synthesis of this compound

This protocol is based on the reaction of a substituted nitrobenzene with a vinyl Grignard reagent.

Materials:

  • 1-Bromo-2-chloro-4-nitrobenzene

  • Vinylmagnesium bromide (1 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Aqueous ammonium chloride (NH₄Cl) solution, saturated

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and hotplate

  • Rotary evaporator

Procedure:

  • Under a nitrogen atmosphere, dissolve 1-Bromo-2-chloro-4-nitrobenzene (57.4 g, 0.243 mol) in anhydrous tetrahydrofuran (500 mL) in a round-bottom flask.

  • Cool the solution to -40 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • Slowly add vinylmagnesium bromide (1 M solution in THF, 728 mL, 0.728 mol) dropwise to the cooled solution, maintaining the temperature at -40 °C.

  • After the addition is complete, continue stirring the reaction mixture at -40 °C for 1 hour.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 200 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Quantitative Data:

ParameterValueReference
Starting Material1-Bromo-2-chloro-4-nitrobenzene (57.4 g)[3]
ProductThis compound[3]
Yield8.40 g (15%)[3]
PurityNot specified[3]

Diagram of Synthetic Workflow:

SynthesisWorkflow reactant 1-Bromo-2-chloro-4-nitrobenzene reaction Grignard Reaction & Cyclization reactant->reaction 1. reagent Vinylmagnesium Bromide in THF @ -40°C reagent->reaction 2. quench Quench with aq. NH4Cl reaction->quench 3. extraction Ethyl Acetate Extraction quench->extraction 4. purification Column Chromatography extraction->purification 5. product This compound purification->product 6.

Caption: Synthetic workflow for this compound.

Potential Applications in Agrochemical Synthesis

While direct synthesis of commercialized agrochemicals from this compound is not extensively documented in publicly available literature, the halogenated indole scaffold is a well-established pharmacophore in agrochemical design. The following sections provide examples of agrochemicals with similar structural features, illustrating the potential applications of this compound as a starting material for the synthesis of novel active ingredients.

Fungicidal Applications

Indole derivatives have shown significant promise as antifungal agents. The presence of halogens on the indole ring can enhance fungicidal activity. For instance, indole derivatives containing a 1,3,4-oxadiazole moiety have demonstrated potent activity against a range of plant pathogenic fungi.

Example: Fungicidal Indole-1,3,4-oxadiazole Derivatives

A study on indole derivatives linked to a 1,3,4-oxadiazole ring reported excellent bioactivity against several fungal pathogens. One of the most active compounds, designated E1 in the study, showed significantly better efficacy than the commercial fungicide azoxystrobin against Botrytis cinerea, Fusarium moniliforme, and Phomopsis sp..[1]

Quantitative Data for a Representative Fungicidal Indole Derivative (E1):

Fungal PathogenEC₅₀ of E1 (µg/mL)EC₅₀ of Azoxystrobin (µg/mL)Reference
Botrytis cinerea2.815.2[1]
Fusarium moniliforme5.131.2[1]
Phomopsis sp.5.215.2[1]

Potential Synthetic Pathway from a Halogenated Indole:

A plausible synthetic route to such fungicidal compounds could involve the N-alkylation of a halogenated indole, such as this compound, followed by functionalization at the 3-position to introduce the 1,3,4-oxadiazole moiety. This highlights the utility of this compound as a starting point for creating novel fungicides.

Hypothesized Fungicidal Signaling Pathway Interference:

Many fungicides act by disrupting key cellular processes in fungi. The indole-1,3,4-oxadiazole derivatives were found to damage the cell wall and membrane integrity of the pathogen, leading to increased levels of malondialdehyde (an indicator of oxidative stress), cell leakage, and ultimately cell death.[1]

Fungicidal_Pathway IndoleDerivative Indole-1,3,4-oxadiazole Derivative CellWall Fungal Cell Wall IndoleDerivative->CellWall Disrupts Integrity CellMembrane Fungal Cell Membrane IndoleDerivative->CellMembrane Disrupts Integrity ROS Increased Reactive Oxygen Species (ROS) CellMembrane->ROS LipidPeroxidation Lipid Peroxidation (MDA increase) ROS->LipidPeroxidation MembraneDamage Membrane Damage & Increased Permeability LipidPeroxidation->MembraneDamage CellDeath Fungal Cell Death MembraneDamage->CellDeath

Caption: Hypothesized mechanism of action for fungicidal indole derivatives.

Herbicidal Applications

Halogenated carbazoles, which are structurally related to indoles, have been investigated for their herbicidal properties. The chlorine substituent, in particular, has been shown to be important for activity.

Example: Herbicidal Activity of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole

Research into indole derivatives as photosynthesis and plant growth inhibitors identified 6-chloro-2,3,4,9-tetrahydro-1H-carbazole as a promising post-emergent herbicide. This compound was found to inhibit photosynthesis by inactivating the reaction center of photosystem II.[4]

Quantitative Data for a Representative Herbicidal Carbazole:

ParameterEffect of 6-chloro-2,3,4,9-tetrahydro-1H-carbazoleReference
Photosystem II Performance Index (PIabs)32% decrease[4]
Dry Biomass Reduction50%[4]

Potential Synthetic Link to this compound:

While the synthesis of this specific carbazole starts from a different precursor, the core halogenated indole-like structure suggests that derivatives of this compound could be explored for similar herbicidal activities. The synthetic chemistry of indoles allows for the construction of such fused ring systems.

Herbicidal Signaling Pathway: Photosystem II Inhibition

The herbicidal activity of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole is attributed to its ability to interfere with the electron transport chain in photosystem II (PSII) of plants. This disruption leads to a halt in photosynthesis and ultimately plant death.

Herbicidal_Pathway Herbicide Halogenated Carbazole (e.g., 6-chloro-THC) PSII Photosystem II (PSII) Herbicide->PSII Binds to Herbicide->Inhibition ElectronTransport Electron Transport Chain PSII->ElectronTransport Photosynthesis Photosynthesis ElectronTransport->Photosynthesis PlantGrowth Plant Growth Photosynthesis->PlantGrowth Inhibition->ElectronTransport Inhibits Stop Inhibition

Caption: Mechanism of action for photosystem II inhibiting herbicides.

Conclusion

This compound represents a valuable and versatile intermediate for the development of new agrochemicals. Its synthesis is well-described, and its halogenated indole core is a key feature in a variety of biologically active molecules. While direct derivatization to commercial agrochemicals is not yet widely published, the examples of structurally related fungicides and herbicides clearly demonstrate the potential of this building block. Researchers in the agrochemical field are encouraged to explore the derivatization of this compound to discover next-generation active ingredients with improved performance and safety profiles. The unique substitution pattern of this intermediate provides a rich platform for chemical exploration and the development of innovative crop protection solutions.

References

Application Notes and Protocols for 5-Bromo-6-chloro-1H-indole in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-chloro-1H-indole is a halogenated indole derivative that serves as a versatile building block in the synthesis of pharmaceutically active compounds. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The presence of bromine and chlorine atoms on the indole ring of this particular intermediate offers distinct advantages for chemical diversification. The bromine atom, typically at the 5-position, is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups. The chlorine atom at the 6-position can also be functionalized, though it is generally less reactive than bromine, enabling selective and sequential reactions.

This strategic di-halogenation makes this compound an attractive starting material for the development of targeted therapies, especially small molecule kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The indole core can act as a scaffold to orient functional groups for optimal interaction with the ATP-binding site of various kinases.

These application notes provide an overview of the utility of this compound in the synthesis of kinase inhibitors, with a focus on inhibitors of the p38 MAP kinase and Epidermal Growth Factor Receptor (EGFR) signaling pathways. While a specific, commercially available drug synthesized directly from this compound is not prominently documented in publicly available literature, the following protocols and data are representative of the synthetic strategies employed for analogous halogenated indoles in the development of potent kinase inhibitors.

Data Presentation: Representative Synthetic Yields and Biological Activity

The following tables summarize representative quantitative data for the synthesis and biological evaluation of kinase inhibitors derived from halogenated indole precursors. This data is illustrative and based on published results for structurally related compounds.

Table 1: Representative Yields for a Multi-Step Synthesis of an Indole-Based Kinase Inhibitor

StepReaction TypeStarting MaterialProductRepresentative Yield (%)
1N-ArylationThis compound1-(Aryl)-5-bromo-6-chloro-1H-indole85 - 95
2Suzuki Coupling1-(Aryl)-5-bromo-6-chloro-1H-indole1-(Aryl)-5-(heteroaryl)-6-chloro-1H-indole70 - 85
3Functional Group Interconversion1-(Aryl)-5-(heteroaryl)-6-chloro-1H-indoleFinal Kinase Inhibitor60 - 80

Table 2: Illustrative Biological Activity of Indole-Based Kinase Inhibitors

Target KinaseCompound TypeIC50 (nM)Cell-Based Assay (GI50, nM)
p38α MAP KinaseIndole-pyrimidine10 - 50100 - 500 (LPS-stimulated PBMCs)
EGFR (T790M mutant)Indole-quinazoline5 - 2550 - 200 (NCI-H1975 cancer cell line)
VEGFR2Indole-pyrazole20 - 100200 - 1000 (HUVEC proliferation assay)

Experimental Protocols

The following are detailed, representative methodologies for the synthesis of a generic kinase inhibitor starting from this compound.

Protocol 1: N-Arylation of this compound

This protocol describes the coupling of an aryl group to the nitrogen of the indole ring, a common first step in building complexity.

Materials:

  • This compound

  • Aryl halide (e.g., 4-fluoronitrobenzene)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Add the aryl halide (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-arylated indole.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol details the introduction of a new carbon-carbon bond at the 5-position of the indole ring, a key step in creating many kinase inhibitors.

Materials:

  • N-arylated-5-bromo-6-chloro-1H-indole (from Protocol 1)

  • Arylboronic acid or ester (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.10 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Toluene and water (4:1 solvent mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the N-arylated-5-bromo-6-chloro-1H-indole (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the toluene/water (4:1) solvent mixture.

  • Add the palladium catalyst (Pd(OAc)₂) and the ligand (SPhos).

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 5-arylindole derivative.

Visualizations

Synthetic Workflow

The following diagram illustrates a general synthetic workflow for the preparation of a kinase inhibitor from this compound.

G start This compound step1 N-Arylation / N-Alkylation start->step1 intermediate1 N-Substituted-5-bromo-6-chloro-1H-indole step1->intermediate1 step2 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) intermediate1->step2 intermediate2 Diversified Indole Core step2->intermediate2 step3 Further Functionalization / Deprotection intermediate2->step3 product Final Kinase Inhibitor step3->product

Caption: General synthetic route for kinase inhibitors.

p38 MAP Kinase Signaling Pathway

Many indole-based inhibitors target the p38 MAP kinase pathway, which is crucial in inflammatory responses.

p38_pathway stimuli Stress / Cytokines receptor Receptor stimuli->receptor tak1 TAK1 receptor->tak1 mkk MKK3/6 tak1->mkk p38 p38 MAPK mkk->p38 mk2 MK2 p38->mk2 transcription_factors Transcription Factors (e.g., ATF2, CREB) mk2->transcription_factors inflammation Inflammation transcription_factors->inflammation inhibitor p38 Inhibitor (Derived from Indole) inhibitor->p38

Caption: Inhibition of the p38 MAPK signaling pathway.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is a key target in cancer therapy.

EGFR_pathway ligand EGF / TGF-α egfr EGFR ligand->egfr ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway egfr->ras_raf_mek_erk pi3k_akt_mtor PI3K-AKT-mTOR Pathway egfr->pi3k_akt_mtor proliferation Cell Proliferation & Survival ras_raf_mek_erk->proliferation pi3k_akt_mtor->proliferation inhibitor EGFR Inhibitor (Derived from Indole) inhibitor->egfr

Caption: Inhibition of the EGFR signaling pathway.

Application Notes and Protocols for the Characterization of 5-Bromo-6-chloro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 5-Bromo-6-chloro-1H-indole (CAS No. 122531-09-3), a halogenated indole derivative with potential applications in pharmaceutical and chemical industries.[1] The following protocols and data are intended to guide researchers in confirming the identity, purity, and structural integrity of this compound.

Compound Information

PropertyValue
IUPAC Name This compound
CAS Number 122531-09-3[2][3][4]
Molecular Formula C₈H₅BrClN[4]
Molecular Weight 230.49 g/mol [4][5]
Physical Form Solid

Analytical Characterization Workflow

The following diagram outlines a typical workflow for the comprehensive analytical characterization of this compound.

Analytical Workflow for this compound cluster_synthesis Synthesis & Purification cluster_spectroscopic Spectroscopic Analysis cluster_chromatographic Chromatographic Analysis cluster_elemental Elemental Analysis cluster_confirmation Structure Confirmation & Purity Assessment Synthesis Synthesis of This compound Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR HPLC HPLC/UPLC Purification->HPLC EA Elemental Analysis (CHN) Purification->EA Confirmation Data Interpretation & Structure Elucidation NMR->Confirmation MS->Confirmation FTIR->Confirmation HPLC->Confirmation EA->Confirmation

Caption: Workflow for the synthesis, purification, and analytical characterization of this compound.

Spectroscopic and Chromatographic Data

The following tables summarize the expected analytical data for this compound based on its chemical structure and data from analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Note: The following are predicted chemical shifts (in ppm) relative to TMS in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Actual experimental values may vary.

¹H NMR Predicted δ (ppm)Multiplicity
NH~11.5br s
H-2~7.5m
H-3~6.5m
H-4~7.8s
H-7~7.6s
¹³C NMR Predicted δ (ppm)
C-2~125
C-3~102
C-3a~128
C-4~122
C-5~115
C-6~120
C-7~114
C-7a~135
Table 2: Expected Mass Spectrometry Fragmentation

Note: Fragmentation patterns are predicted based on common fragmentation of halogenated indoles.

Ionm/z (relative abundance)Proposed Fragment
[M]⁺229/231/233 (present)Molecular ion (isotopic pattern for Br and Cl)
[M-H]⁺228/230/232 (variable)Loss of a hydrogen atom
[M-Cl]⁺194/196 (possible)Loss of a chlorine atom
[M-Br]⁺150 (possible)Loss of a bromine atom
[M-HCN]⁺202/204/206 (possible)Loss of hydrogen cyanide
Table 3: High-Performance Liquid Chromatography (HPLC) Parameters
ParameterRecommended Conditions
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water gradient with 0.1% formic or acetic acid
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 280 nm
Injection Volume 10 µL
Column Temperature 30 °C
Table 4: Elemental Analysis Data
ElementTheoretical %
Carbon (C)41.69
Hydrogen (H)2.19
Nitrogen (N)6.08

Experimental Protocols

The following are generalized protocols for the analytical characterization of this compound. These should be adapted and optimized based on the available instrumentation and specific experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • 5 mm NMR tubes

  • NMR spectrometer (400 MHz or higher recommended)

Protocol:

  • Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum using a standard single-pulse sequence.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.

  • Determine the chemical shifts of the peaks in the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • This compound sample

  • Volatile solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., with ESI or EI ionization source)

Protocol:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.

  • Introduce the sample into the mass spectrometer via direct infusion or after separation by GC or LC.

  • Acquire the mass spectrum in positive or negative ion mode.

  • Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions.

  • Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a compound containing one bromine and one chlorine atom.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile and water

  • Formic acid or acetic acid

  • HPLC system with a C18 column and UV detector

Protocol:

  • Prepare a stock solution of the sample (e.g., 1 mg/mL) in the mobile phase or a suitable solvent.

  • Prepare a working solution by diluting the stock solution to an appropriate concentration (e.g., 0.1 mg/mL).

  • Set up the HPLC system with the parameters outlined in Table 3.

  • Equilibrate the column with the initial mobile phase composition.

  • Inject the sample solution and run the analysis.

  • Analyze the chromatogram to determine the retention time and peak area of the main component.

  • Calculate the purity of the sample based on the peak area percentage.

Elemental Analysis

Objective: To confirm the elemental composition of the compound.

Materials:

  • This compound sample (1-2 mg)

  • Elemental analyzer

Protocol:

  • Accurately weigh 1-2 mg of the dry sample into a tin capsule.

  • Place the capsule in the autosampler of the elemental analyzer.

  • Perform the combustion analysis to determine the percentages of carbon, hydrogen, and nitrogen.

  • Compare the experimental percentages with the theoretical values calculated from the molecular formula (see Table 4). The experimental values should be within ±0.4% of the theoretical values.

References

Application Notes and Protocols for the Analysis of 5-Bromo-6-chloro-1H-indole by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 5-Bromo-6-chloro-1H-indole, a halogenated indole derivative of interest to researchers, scientists, and drug development professionals. Due to the limited availability of specific validated methods for this compound, the following protocols are based on established analytical principles for similar halogenated and indole compounds and serve as a robust starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a suitable technique for the analysis of moderately polar compounds like this compound. The methodology outlined below utilizes a C18 stationary phase with a mobile phase consisting of acetonitrile and water, with a formic acid modifier to ensure good peak shape and resolution.

Experimental Protocol: RP-HPLC-UV

1. Instrumentation and Materials

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile (ACN), methanol (MeOH), and water.

  • Formic acid (≥98%).

  • This compound reference standard (purity ≥97%).

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.22 or 0.45 µm, PTFE or nylon).

2. Reagent Preparation

  • Mobile Phase A: 0.1% Formic acid in Water. To prepare 1 L, add 1.0 mL of formic acid to 1 L of HPLC grade water and mix thoroughly.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile. To prepare 1 L, add 1.0 mL of formic acid to 1 L of HPLC grade acetonitrile and mix thoroughly.[1]

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

3. Standard and Sample Preparation

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the sample diluent to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).[1]

  • Sample Solution: Accurately weigh a known quantity of the sample, dissolve it in the sample diluent to a known volume, and filter through a 0.22 or 0.45 µm syringe filter before analysis to achieve a concentration within the calibration range.

4. Chromatographic Conditions

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B.

  • Gradient Program:

    Time (min) %A %B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm (or determined by UV scan of the standard).[2]

  • Run Time: 30 minutes

5. Data Analysis

  • Identification: The this compound peak is identified by comparing its retention time with that of the reference standard.[1]

  • Quantification: A calibration curve is generated by plotting the peak area of the working standards against their concentrations. The concentration of this compound in the sample is determined by interpolating its peak area from this calibration curve.[1]

Quantitative Data Summary (HPLC)

The following table should be populated during method validation to assess the performance of the developed HPLC method. The values presented are hypothetical and serve as a template.

ParameterExpected ValueDescription
Retention Time (RT) To be determinedThe time at which the analyte elutes from the column.
Linearity (R²) > 0.995The correlation coefficient of the calibration curve.
Limit of Detection (LOD) To be determinedThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) To be determinedThe lowest concentration of analyte that can be accurately quantified.
Precision (%RSD) < 2%The relative standard deviation of replicate measurements.
Accuracy (% Recovery) 98-102%The percentage of the true value obtained.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Given its molecular structure, this compound is expected to be amenable to GC analysis. The following proposed method uses a common non-polar column and electron ionization (EI) for fragmentation and identification. Derivatization may be necessary to improve volatility and thermal stability.[3]

Experimental Protocol: GC-MS

1. Instrumentation and Materials

  • GC-MS system with an autosampler, split/splitless injector, and a mass selective detector.

  • Capillary column suitable for semi-polar compounds (e.g., DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).

  • High purity helium as carrier gas.

  • Ethyl acetate (GC grade).

  • This compound reference standard (purity ≥97%).

  • Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA).[3]

  • Volumetric flasks, pipettes, and autosampler vials.

2. Standard and Sample Preparation

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with ethyl acetate.[1]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with ethyl acetate to achieve concentrations in the desired calibration range (e.g., 0.5-50 µg/mL).[1]

  • Sample Solution: Dissolve a known quantity of the sample in ethyl acetate to achieve a concentration within the calibration range.

3. Derivatization (Silylation)

  • To a known volume of the dried sample extract or standard solution, add the silylating agent (e.g., BSTFA).

  • Incubate the mixture at an elevated temperature (e.g., 60-70°C) to facilitate the reaction, forming a trimethylsilyl (TMS) derivative.[3]

4. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/minute.

    • Final hold: 280°C for 5 minutes.[3]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Acquisition Mode: Full Scan (e.g., m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

5. Data Analysis

  • Identification: The this compound derivative peak is identified by its retention time and by comparing its mass spectrum with a reference spectrum from the standard or a spectral library. The molecular ion and characteristic fragment ions should be present.

  • Quantification: A calibration curve is constructed by plotting the peak area of the characteristic ion of the working standards against their concentrations. The concentration in the sample is determined by interpolating its peak area from the calibration curve.

Quantitative Data Summary (GC-MS)

The following table should be populated during method validation. The values presented are hypothetical and serve as a template.

ParameterExpected ValueDescription
Retention Time (RT) To be determinedThe time at which the derivatized analyte elutes.
Characteristic Ions (m/z) To be determinedSpecific ions used for identification and quantification in SIM mode.
Linearity (R²) > 0.995The correlation coefficient of the calibration curve.
Limit of Detection (LOD) To be determinedThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) To be determinedThe lowest concentration of analyte that can be accurately quantified.
Precision (%RSD) < 5%The relative standard deviation of replicate measurements.
Accuracy (% Recovery) 95-105%The percentage of the true value obtained.

Visualizations

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis A Weigh Sample/ Standard B Dissolve in 50:50 ACN:H2O A->B C Filter (0.22 µm) B->C D Inject Sample (10 µL) C->D E C18 Column Separation D->E F UV Detection (280 nm) E->F G Identify Peak by Retention Time F->G H Quantify using Calibration Curve G->H I Report Results H->I GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System cluster_analysis Data Analysis A Weigh Sample/ Standard B Dissolve in Ethyl Acetate A->B C Add BSTFA B->C D Heat (60-70°C) C->D E Inject Sample D->E F DB-5ms Column Separation E->F G EI Ionization & Mass Detection F->G H Identify by RT & Mass Spectrum G->H I Quantify using SIM & Cal Curve H->I J Report Results I->J

References

Application Notes & Protocols: Derivatization of 5-Bromo-6-chloro-1H-indole for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to form hydrogen bonds and engage in π-stacking interactions make it an ideal framework for designing enzyme inhibitors.[2] The specific compound, 5-Bromo-6-chloro-1H-indole, serves as a versatile starting material for creating novel derivatives. The presence of halogen atoms at the 5 and 6 positions offers distinct advantages: the bromine atom at the C5 position is a key handle for various cross-coupling reactions, while the chlorine atom at C6 can influence the compound's electronic properties and metabolic stability.[2][3]

These application notes provide detailed protocols for the derivatization of this compound and its subsequent evaluation in key biological assays, particularly focusing on its potential as a kinase inhibitor and an antimicrobial agent.[4][5][6]

Synthetic Derivatization Protocols

The derivatization of this compound can be strategically performed at several positions, most notably at the N1-position (alkylation/arylation) and the C5-position (via the bromo group for cross-coupling).

Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis & Purification cluster_assay Biological Evaluation Start This compound N_Alkylation N1-Alkylation Start->N_Alkylation Derivatization Suzuki C5-Suzuki Coupling Start->Suzuki Derivatization Purification Column Chromatography N_Alkylation->Purification Suzuki->Purification Characterization NMR, MS Analysis Purification->Characterization Kinase_Assay In Vitro Kinase Assay Characterization->Kinase_Assay Screening Antimicrobial_Assay MIC Determination Characterization->Antimicrobial_Assay Screening Data_Analysis Data Analysis (IC50 / MIC) Kinase_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis

Caption: General workflow from synthesis to biological data analysis.

Protocol 1: N-Alkylation of this compound

This protocol describes the addition of an alkyl group to the N1 position of the indole ring.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., Benzyl bromide, Iodomethane)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Dissolve the indole in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: C5-Arylation via Suzuki-Miyaura Coupling

This protocol introduces an aryl group at the C5-position, replacing the bromine atom.[2]

Materials:

  • This compound derivative (e.g., N-protected) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene and water (4:1 solvent mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the this compound derivative, the arylboronic acid, and potassium carbonate.[2]

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add the toluene/water (4:1) solvent mixture.

  • Add the palladium catalyst (Pd(OAc)₂) and the SPhos ligand.[2]

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.[2] Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel to yield the 5-aryl-6-chloro-1H-indole derivative.[2]

Biological Assays and Data Presentation

The synthesized derivatives can be screened for various biological activities. Indole derivatives are well-known kinase inhibitors and have shown significant antimicrobial properties.[7][8]

Application 1: Kinase Inhibition Assay

Many indole derivatives function as ATP-competitive kinase inhibitors.[5] Spirooxindole derivatives, for instance, have shown inhibitory activity against HER2 and HER3 kinases.[4] The following is a general protocol for an in vitro kinase assay.

Protocol 3: In Vitro Protein Kinase B (Akt) Inhibition Assay

  • Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT).

  • Dispense the kinase (e.g., recombinant Akt1) into the wells of a 96-well plate.

  • Add the synthesized indole derivatives at various concentrations (typically from a DMSO stock solution). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Pre-incubate the plate for 10-15 minutes at room temperature to allow compound binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (e.g., ADP-Glo™ Kinase Assay).

  • Incubate the reaction for 30-60 minutes at 30 °C.

  • Terminate the reaction and measure the remaining ATP (luminescence) or phosphorylated substrate (e.g., via ELISA or fluorescence).

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by plotting inhibition versus log-concentration.

Example Data: Inhibition of Akt1 Kinase

Compound IDModification at N1Modification at C5IC₅₀ (nM)
BC-IND-01-H-Br>10,000
BC-IND-02-CH₂Ph-Br8,500
BC-IND-03-CH₃-Phenyl450
BC-IND-04-CH₂Ph-Phenyl210
BC-IND-05-CH₂Ph4-pyridyl95
Signaling Pathway Context: PI3K/Akt Pathway

Derivatives targeting Akt kinase interfere with a critical cell survival pathway often dysregulated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates Downstream Downstream Targets (mTOR, GSK3β) Akt->Downstream Phosphorylates Inhibitor 5-Bromo-6-chloro-indole Derivative Inhibitor->Akt Inhibits Proliferation Cell Proliferation, Survival Downstream->Proliferation Promotes

Caption: Simplified PI3K/Akt signaling pathway targeted by inhibitors.

Application 2: Antimicrobial Susceptibility Testing

Halogenated compounds often exhibit potent antimicrobial properties.[9][10] The synthesized indole derivatives can be tested for their ability to inhibit bacterial growth.

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

  • Prepare a stock solution of each test compound in DMSO.

  • In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Prepare an inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) standardized to approximately 5 x 10⁵ CFU/mL.

  • Add the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Example Data: Antimicrobial Activity

Compound IDModification at N1Modification at C5MIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
BC-IND-01-H-Br>128>128
BC-IND-06-CH₂(CH₂)₂CH₃-Br64128
BC-IND-07-H-Thienyl3264
BC-IND-08-CH₂(CH₂)₂CH₃-Thienyl816
Ciprofloxacin(Control)(Control)10.5

This compound is a valuable and adaptable scaffold for the synthesis of novel chemical entities. The protocols outlined above provide a framework for creating a library of derivatives through N-alkylation and Suzuki coupling. The subsequent biological assays for kinase inhibition and antimicrobial activity can effectively identify lead compounds for further development in therapeutic areas such as oncology and infectious diseases. The structured presentation of quantitative data is crucial for comparing the structure-activity relationships (SAR) of the synthesized molecules.

References

Application Notes and Protocols: 5-Bromo-6-chloro-1H-indole in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-chloro-1H-indole is a key heterocyclic building block in the synthesis of targeted kinase inhibitors. Its di-halogenated indole core offers strategic advantages for medicinal chemists, enabling selective functionalization to create complex molecular architectures with high potency and selectivity for various protein kinases. This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, with a specific focus on the development of AMP-activated protein kinase (AMPK) activators.

Kinases are a class of enzymes that play a crucial role in cell signaling by catalyzing the transfer of a phosphate group from ATP to a substrate molecule.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and metabolic disorders, making them a prime target for therapeutic intervention.[1][2] The indole scaffold is a privileged structure in medicinal chemistry due to its ability to mimic the purine core of ATP and participate in key interactions within the kinase active site.[3]

Featured Application: Synthesis of PF-06409577, an AMPK Activator

A notable application of this compound is in the synthesis of PF-06409577, a potent and selective direct activator of AMP-activated protein kinase (AMPK).[4][5][6] AMPK is a central regulator of cellular energy homeostasis, and its activation has therapeutic potential for the treatment of metabolic diseases such as diabetic nephropathy.[7][8]

Quantitative Data: In Vitro Activity of PF-06409577

The following table summarizes the in vitro potency and selectivity of PF-06409577, demonstrating its high affinity and specific activation of the α1β1γ1 isoform of AMPK.

CompoundTargetAssay TypeParameterValueReference
PF-06409577AMPK α1β1γ1TR-FRETEC507 nM[9][10]
PF-06409577AMPK α1β1γ1-Kd9 nM[9]
PF-06409577AMPK α1β2γ1TR-FRETEC50≥10 μM[9]
PF-06409577AMPK α2β1γ1TR-FRETEC506.8 nM[10]
PF-06409577AMPK α2β2γ1TR-FRETEC50>4000 nM[10]
PF-06409577AMPK α2β2γ3TR-FRETEC50>4000 nM[10]

Signaling Pathway

AMPK acts as a cellular energy sensor. It is activated in response to stresses that deplete cellular ATP, such as low glucose, hypoxia, and ischemia.[7] Once activated, AMPK initiates a cascade of events to restore energy balance by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and inhibiting anabolic pathways that consume ATP (e.g., protein and lipid synthesis).[8][11]

AMPK_Signaling_Pathway cluster_activation AMPK Activation cluster_downstream Downstream Effects Low Energy State Low Energy State AMPK AMPK Low Energy State->AMPK LKB1 LKB1 LKB1->AMPK CaMKKβ CaMKKβ CaMKKβ->AMPK p-AMPK (Active) p-AMPK (Active) AMPK->p-AMPK (Active) Phosphorylation (Thr172) Catabolic Pathways Catabolic Pathways p-AMPK (Active)->Catabolic Pathways Stimulates Anabolic Pathways Anabolic Pathways p-AMPK (Active)->Anabolic Pathways Inhibits PF-06409577 PF-06409577 PF-06409577->p-AMPK (Active) Allosteric Activation ATP Production ATP Production Catabolic Pathways->ATP Production ATP Consumption ATP Consumption Anabolic Pathways->ATP Consumption

Caption: AMPK Signaling Pathway Activation and Downstream Effects.

Experimental Protocols

The synthesis of PF-06409577 from this compound involves a multi-step process. The key transformations are a Suzuki-Miyaura coupling to introduce the aryl moiety at the 5-position, followed by the introduction of a carboxylic acid group at the 3-position via a Vilsmeier-Haack reaction and subsequent oxidation.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-(1-hydroxycyclobutyl)phenylboronic acid) (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Dioxane and Water (4:1)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the dioxane/water (4:1) solvent mixture.

  • Add the palladium catalyst (Pd(OAc)₂) and the ligand (SPhos).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 5-aryl-6-chloro-1H-indole.

Suzuki_Miyaura_Workflow Start Combine Reactants Combine this compound, arylboronic acid, and K2CO3 Start->Combine Reactants Inert Atmosphere Purge with Argon/Nitrogen Combine Reactants->Inert Atmosphere Add Solvent & Catalyst Add Dioxane/Water, Pd(OAc)2, and SPhos Inert Atmosphere->Add Solvent & Catalyst Heat & Stir Heat to 80-100 °C for 4-12h Add Solvent & Catalyst->Heat & Stir Monitor Reaction Monitor by TLC/LC-MS Heat & Stir->Monitor Reaction Work-up Cool, extract with Ethyl Acetate, wash with brine, and dry Monitor Reaction->Work-up Purification Purify by Column Chromatography Work-up->Purification Product 5-Aryl-6-chloro-1H-indole Purification->Product

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Protocol 2: Vilsmeier-Haack Formylation of 5-Aryl-6-chloro-1H-indole

This protocol outlines the introduction of a formyl group at the 3-position of the indole ring.

Materials:

  • 5-Aryl-6-chloro-1H-indole

  • Phosphorus oxychloride (POCl₃) (1.1 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Sodium hydroxide (NaOH) solution

Procedure:

  • In a flask, cool DMF to 0 °C in an ice bath.

  • Slowly add POCl₃ to the cooled DMF with stirring to form the Vilsmeier reagent.

  • Add a solution of the 5-aryl-6-chloro-1H-indole in DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by pouring it onto crushed ice.

  • Basify the mixture with a cold NaOH solution.

  • The product, 5-aryl-6-chloro-1H-indole-3-carboxaldehyde, will precipitate and can be collected by filtration.

  • Wash the precipitate with water and dry.

Protocol 3: Oxidation of Indole-3-carboxaldehyde to Carboxylic Acid

This protocol describes the oxidation of the aldehyde to the corresponding carboxylic acid using sodium chlorite.[12][13]

Materials:

  • 5-Aryl-6-chloro-1H-indole-3-carboxaldehyde

  • Sodium chlorite (NaClO₂) (1.5 equivalents)

  • Monosodium phosphate (NaH₂PO₄)

  • tert-Butanol and Water

  • 2-Methyl-2-butene (as a scavenger for hypochlorite)

Procedure:

  • Dissolve the 5-aryl-6-chloro-1H-indole-3-carboxaldehyde in a mixture of tert-butanol and 2-methyl-2-butene.

  • In a separate flask, prepare an aqueous solution of sodium chlorite and monosodium phosphate.

  • Add the sodium chlorite solution to the indole solution at room temperature and stir vigorously.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • After completion, quench the reaction with a sodium sulfite solution.

  • Acidify the mixture with HCl to precipitate the carboxylic acid.

  • Collect the product by filtration, wash with water, and dry to yield 5-aryl-6-chloro-1H-indole-3-carboxylic acid (PF-06409577).

Protocol 4: In Vitro AMPK Activation Assay (TR-FRET)

This protocol provides a method to assess the activation of AMPK by the synthesized compound using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[4][6][11]

Materials:

  • Synthesized inhibitor (e.g., PF-06409577)

  • Recombinant human AMPK (α1β1γ1 isoform)

  • SAMS peptide substrate

  • ATP

  • TR-FRET antibody detection kit (e.g., phospho-SAMS antibody)

  • Assay buffer

  • 384-well plates

  • TR-FRET plate reader

Procedure:

  • Prepare serial dilutions of the synthesized compound in DMSO.

  • In a 384-well plate, add the assay buffer, recombinant AMPK enzyme, and the SAMS peptide substrate.

  • Add the diluted compound or DMSO (as a control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add the TR-FRET detection reagents (e.g., terbium-labeled anti-phospho-SAMS antibody and a fluorescent tracer).

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Measure the TR-FRET signal on a compatible plate reader.

  • Calculate the EC50 value by plotting the TR-FRET signal against the compound concentration.

TR_FRET_Assay_Workflow Start Prepare Reagents Prepare serial dilutions of compound, AMPK enzyme, substrate, and ATP Start->Prepare Reagents Dispense into Plate Add assay buffer, AMPK, substrate, and compound to 384-well plate Prepare Reagents->Dispense into Plate Initiate Reaction Add ATP to start the kinase reaction Dispense into Plate->Initiate Reaction Incubate Incubate at room temperature Initiate Reaction->Incubate Stop Reaction Add EDTA to stop the reaction Incubate->Stop Reaction Add Detection Reagents Add TR-FRET antibodies and tracer Stop Reaction->Add Detection Reagents Incubate for Detection Incubate for antibody binding Add Detection Reagents->Incubate for Detection Measure Signal Read TR-FRET signal Incubate for Detection->Measure Signal Analyze Data Calculate EC50 value Measure Signal->Analyze Data End Analyze Data->End

Caption: TR-FRET In Vitro AMPK Activation Assay Workflow.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of kinase inhibitors. The strategic placement of the bromine and chlorine atoms provides orthogonal handles for a variety of cross-coupling and functionalization reactions, enabling the systematic exploration of structure-activity relationships. The successful synthesis of the potent AMPK activator PF-06409577 highlights the utility of this building block in modern drug discovery. The protocols and data presented herein offer a comprehensive guide for researchers in the field, facilitating the development of novel and effective kinase-targeted therapeutics.

References

Applications of 5-Bromo-6-chloro-1H-indole in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 5-Bromo-6-chloro-1H-indole as a versatile building block in organic synthesis. This disubstituted indole is a valuable intermediate in the preparation of a wide range of compounds, particularly for agrochemicals and pharmaceuticals.[1] Its strategic halogenation at the 5- and 6-positions allows for selective functionalization, making it a key component in the synthesis of complex molecular architectures.

Overview of Synthetic Applications

This compound serves as a precursor for a variety of synthetic transformations. The presence of a bromine atom at the 5-position and a reactive N-H group allows for a range of modifications, including N-alkylation and palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for generating libraries of compounds for structure-activity relationship (SAR) studies. While specific literature on this compound is limited, protocols for the closely related 5-bromoindole can be readily adapted.

The primary applications covered in this document include:

  • N-Alkylation: Introduction of various alkyl and benzyl groups at the indole nitrogen.

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: Formation of C-C bonds by coupling with boronic acids.

    • Heck Reaction: Vinylation of the indole core.

    • Sonogashira Coupling: Introduction of alkyne moieties.

  • Vilsmeier-Haack Reaction: Formylation at the C3 position.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions and yields for key transformations of 5-bromoindoles, which can be used as a starting point for optimizing reactions with this compound.

Table 1: N-Alkylation of 5-Bromoindole

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Benzyl bromideNaHDMFRT2-12High
2Methyl iodideKOHDMSORT1-3High

Data adapted from protocols for 5-bromoindole.

Table 2: Suzuki-Miyaura Coupling of 5-Bromoindole with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)TimeYield (%)
1Phenylboronic acidPd(OAc)₂ (0.005)SPhos (0.005)K₂CO₃Water:MeCN (4:1)3718 hHigh
2Arylboronic acidPd(PPh₃)₄ (0.07)-Cs₂CO₃Ethanol100 (MW)30-40 minHigh

Data adapted from protocols for 5-bromoindole.[2]

Table 3: Heck Reaction of 5-Bromoindole with Alkenes

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)TimeYield (%)
1StyreneNa₂PdCl₄ (5)SPhos (15)Na₂CO₃MeCN/H₂O (1:1)150 (MW)15 min>95
2n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF10020 h~97

Data adapted from protocols for 5-bromoindole.[3]

Table 4: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF804-693
2Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT12-24~85

Data adapted from protocols for 5-bromoindole.[4]

Experimental Protocols

General Protocol for N-Alkylation

This protocol describes the N-alkylation of this compound using a strong base and an alkylating agent.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium hydroxide (KOH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice-water bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF or THF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Alkylation: Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

N_Alkylation_Workflow start Start dissolve Dissolve This compound in anhydrous DMF start->dissolve deprotonate Deprotonation with NaH at 0 °C dissolve->deprotonate alkylate Add Alkyl Halide at 0 °C deprotonate->alkylate react Stir at RT (2-24h) alkylate->react quench Quench with aq. NH4Cl react->quench workup Aqueous Workup & Extraction quench->workup purify Column Chromatography workup->purify end N-Alkylated Product purify->end Suzuki_Coupling_Workflow start Start setup Combine Reactants, Catalyst, Base start->setup inert Inert Atmosphere (Ar/N2) setup->inert solvent Add Solvent inert->solvent react Heat & Stir solvent->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify end 5-Aryl-6-chloro-1H-indole purify->end Synthetic_Logic cluster_reactions Synthetic Transformations cluster_products Intermediate Products start This compound n_alkylation N-Alkylation start->n_alkylation suzuki Suzuki Coupling start->suzuki heck Heck Reaction start->heck sonogashira Sonogashira Coupling start->sonogashira n_alkyl_indole N-Alkyl-5-bromo- 6-chloro-1H-indole n_alkylation->n_alkyl_indole c5_aryl_indole 5-Aryl-6-chloro- 1H-indole suzuki->c5_aryl_indole c5_vinyl_indole 5-Vinyl-6-chloro- 1H-indole heck->c5_vinyl_indole c5_alkynyl_indole 5-Alkynyl-6-chloro- 1H-indole sonogashira->c5_alkynyl_indole drug_dev Drug Development (e.g., Kinase Inhibitors) n_alkyl_indole->drug_dev c5_aryl_indole->drug_dev c5_vinyl_indole->drug_dev c5_alkynyl_indole->drug_dev

References

Troubleshooting & Optimization

Troubleshooting 5-Bromo-6-chloro-1H-indole synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Bromo-6-chloro-1H-indole Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during its synthesis, particularly when using nitroarene precursors with Grignard reagents.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound from 1-bromo-2-chloro-4-nitrobenzene and vinylmagnesium bromide is resulting in a very low yield. What is the primary cause?

A low yield in this synthesis is a common issue and often points to competing side reactions that consume the starting material or key intermediates. The reaction of nitroarenes with vinyl Grignard reagents is complex, with the desired indole formation being just one of several possible pathways. The primary competing reaction is the complete reduction of the nitro group to an aniline, in this case, 4-bromo-5-chloroaniline.[1][2] The stoichiometry of the Grignard reagent is a critical factor; an excess can favor the formation of the aniline byproduct.[1][2]

Q2: I've isolated a major byproduct that is not the target indole. Spectroscopic analysis suggests it is 4-bromo-5-chloroaniline. Why is this formed and how can I minimize it?

The formation of 4-bromo-5-chloroaniline occurs through the complete reduction of the nitro group by the vinyl Grignard reagent.[1][2] This pathway competes directly with the desired cyclization to form the indole. Mechanistic studies suggest that the initial stages of the reaction involve the reduction of the nitroarene to a nitrosoarene.[1][2] While the nitroso intermediate can proceed to form the indole, it can also be further reduced to the aniline in the presence of excess Grignard reagent.

Strategies to Minimize Aniline Byproduct Formation:

  • Control Stoichiometry: Carefully control the amount of vinylmagnesium bromide used. Literature suggests that approximately 3 equivalents are optimal for indole formation from ortho-substituted nitrobenzenes.[2] Conduct small-scale trials to determine the optimal stoichiometry for your specific setup.

  • Temperature Control: Maintain a low reaction temperature (e.g., -40°C to -20°C) during the addition of the Grignard reagent. This can help to control the reaction rate and may favor the desired pathway over complete reduction.

  • Slow Addition: Add the Grignard reagent slowly and dropwise to the solution of the nitroarene. This helps to maintain a low instantaneous concentration of the Grignard reagent, potentially disfavoring the complete reduction pathway.

Q3: My crude product appears as a complex mixture on TLC, with multiple spots. What other side products could be forming?

Besides the aniline byproduct, several other side reactions can contribute to a complex product mixture:

  • Azo and Azoxy Derivatives: The intermediate nitrosoarene can react with other species in the mixture to form azo and azoxy compounds, which are often colored impurities.[3]

  • Products of Single Electron Transfer (SET): Reactions between Grignard reagents and nitroarenes can proceed via a single electron transfer (SET) mechanism, generating radical species.[4][5] These highly reactive intermediates can lead to a variety of unpredictable side products and polymerization.

  • Hydroxylamine Derivatives: Incomplete reaction or hydrolysis of intermediates can lead to the formation of N-aryl-N-vinylhydroxylamines.[1]

Q4: The purified this compound is colored (e.g., pink or brown), even after column chromatography. What causes this and how can I obtain a pure, colorless product?

Indoles, particularly halogenated ones, can be sensitive to oxidation and acidic conditions.[6] Discoloration is often a sign of degradation or the presence of minor, highly colored impurities.

Troubleshooting Purification:

  • Acid-Sensitivity on Silica Gel: Standard silica gel is acidic and can cause degradation of electron-rich indoles. This leads to streaking on TLC and colored fractions from column chromatography.[6]

  • Use Deactivated Silica: To prevent degradation, neutralize the silica gel by flushing the column with an eluent containing 0.5-1% triethylamine before loading your sample. Continue to use an eluent containing triethylamine throughout the purification.[6]

  • Switch to Alumina: Neutral or basic alumina is a good alternative stationary phase for purifying acid-sensitive compounds.[6]

  • Minimize Air and Light Exposure: Indoles can oxidize when exposed to air and light. Work quickly during purification, and consider using solvents that have been degassed. Storing the final product under an inert atmosphere (nitrogen or argon) and in the dark can improve its long-term stability.

Quantitative Data Summary

ParameterConditionExpected Outcome on Indole YieldPotential Side Products FavoredReference
Grignard Stoichiometry < 3 equivalentsLow conversionUnreacted starting materialGeneral
~ 3 equivalentsOptimal for Indole formationAniline, Azo/Azoxy compounds[2]
> 3 equivalentsDecreased Indole yieldAniline (complete reduction)[1][2]
Temperature Low (-40°C to -20°C)Generally higher selectivityLess byproduct formationGeneral
High ( > 0°C)Lower yield, more side productsAniline, PolymerizationGeneral
Addition Rate Slow, DropwiseHigher yield and purityLess byproduct formationGeneral
RapidLower yield, complex mixtureAniline, PolymerizationGeneral

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline based on reported syntheses of similar compounds and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-bromo-2-chloro-4-nitrobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -40°C using a suitable cooling bath (e.g., acetonitrile/dry ice).

  • Grignard Addition: Slowly add vinylmagnesium bromide (approx. 3.0 eq., 1 M solution in THF) dropwise to the cooled solution via the dropping funnel over a period of 1-2 hours. Maintain the internal temperature below -35°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at -40°C for an additional hour. Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) while keeping the temperature low.

  • Work-up: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel. It is highly recommended to use a mobile phase containing 0.5-1% triethylamine (e.g., hexane/ethyl acetate/triethylamine) to prevent product degradation on the column.[6] Collect and combine the fractions containing the pure product and concentrate to yield this compound.

Visualizations

Reaction Pathways

reaction_pathways start 1-bromo-2-chloro-4-nitrobenzene + VinylMgBr nitroso Nitroso Intermediate start->nitroso Reduction indole_path [3,3]-Sigmatropic Rearrangement & Cyclization nitroso->indole_path Inverse 1,2-Addition reduction_path Further Reduction nitroso->reduction_path Excess VinylMgBr indole This compound (Desired Product) indole_path->indole Aromatization aniline 4-bromo-5-chloroaniline (Major Byproduct) reduction_path->aniline

Caption: Competing reaction pathways in the synthesis of this compound.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Impure Product analyze Analyze Crude Product (TLC, NMR, LC-MS) start->analyze is_aniline Major byproduct is 4-bromo-5-chloroaniline? analyze->is_aniline is_discolored Product is colored/ degrades on silica? is_aniline->is_discolored No optimize_stoichiometry Optimize VinylMgBr stoichiometry (~3 eq). Control addition rate & temp. is_aniline->optimize_stoichiometry Yes deactivate_silica Use deactivated silica (add 0.5-1% Et3N to eluent) or switch to alumina. is_discolored->deactivate_silica Yes other_byproducts Complex mixture of other byproducts is_discolored->other_byproducts No re_optimize Re-optimize all reaction conditions (temp, conc., time). Ensure anhydrous conditions. other_byproducts->re_optimize

References

Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-6-chloro-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of 5-Bromo-6-chloro-1H-indole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: A prevalent and effective method for the synthesis of 7-substituted indoles, including this compound, is the Bartoli indole synthesis.[1][2][3][4][5][6][7] This reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent.[1][2][3][4][5][6][7] For the synthesis of this compound, the starting material is 1-bromo-2-chloro-4-nitrobenzene, which is reacted with vinylmagnesium bromide.[8] Another approach involves a multi-step synthesis starting from 4-chloro-2-aminobenzoic acid, which is particularly suitable for producing derivatives at the 3-position and is amenable to large-scale synthesis.[9]

Q2: I am getting a very low yield for the Bartoli synthesis of this compound. What are the potential reasons?

A2: Low yields in the Bartoli indole synthesis are a common issue. Several factors can contribute to this:

  • Stoichiometry of the Grignard Reagent: The Bartoli synthesis typically requires at least three equivalents of the vinyl Grignard reagent for optimal results when starting from a nitroarene.[2][6] One equivalent is consumed in the reduction of the nitro group to a nitroso intermediate, a second equivalent adds to the nitroso group, and a third is involved in the final deprotonation step to yield the indole.[6]

  • Reaction Temperature: The reaction is usually conducted at low temperatures, typically between -70°C and -40°C.[8] Deviation from the optimal temperature can lead to the formation of side products and a decrease in yield.

  • Purity of Reagents and Solvents: The Grignard reagent is highly sensitive to moisture and air. Ensure that all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). The solvent, typically tetrahydrofuran (THF), must be anhydrous.

  • Side Reactions: The formation of aniline derivatives as byproducts can occur, particularly if the ortho-substituent on the nitroarene is not bulky enough to facilitate the desired[10][10]-sigmatropic rearrangement.[2]

Q3: What are common side products in the synthesis of this compound and how can I minimize them?

A3: In the synthesis of halogenated indoles, potential side products include:

  • Poly-halogenated indoles: Over-bromination or chlorination can occur if the reaction conditions are not carefully controlled. Using the correct stoichiometry of the halogenating agent is crucial.

  • Regioisomers: In syntheses like the Fischer indole synthesis, the use of unsymmetrical ketones can lead to the formation of different regioisomers.

  • Oxidation products: The indole ring is electron-rich and can be susceptible to oxidation, leading to colored impurities. Performing the reaction under an inert atmosphere and using degassed solvents can help minimize this.

  • Aniline derivatives: In the Bartoli synthesis, incomplete cyclization can lead to the formation of aniline byproducts.

To minimize side products, it is essential to have precise control over reaction parameters such as stoichiometry, temperature, and reaction time, and to ensure the purity of all starting materials.

Q4: What are the recommended methods for purifying crude this compound?

A4: The primary methods for the purification of this compound are column chromatography and recrystallization.[8][11]

  • Column Chromatography: Silica gel is a common stationary phase for the purification of indole derivatives. A gradient of ethyl acetate in hexane is a typical eluent system. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude product.

  • Recrystallization: If a suitable solvent or solvent system can be identified, recrystallization is an effective method for obtaining highly pure crystalline product. For indole derivatives, mixtures of an alcohol (like ethanol or methanol) and water are often effective.[11] It is advisable to perform recrystallization under an inert atmosphere to prevent oxidation.[11]

Troubleshooting Guides

Issue 1: Low or No Product Formation in Bartoli Synthesis
Potential Cause Troubleshooting Step
Inactive Grignard ReagentTitrate the Grignard reagent before use to determine its exact concentration. Ensure it is fresh and has been stored properly under an inert atmosphere.
Presence of Water or OxygenThoroughly dry all glassware in an oven before use. Use anhydrous solvents. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
Incorrect Reaction TemperatureUse a cryostat or a well-insulated cooling bath (e.g., dry ice/acetone) to maintain a stable low temperature. Monitor the internal reaction temperature with a low-temperature thermometer.
Insufficient Equivalents of Grignard ReagentFor nitroarene starting materials, ensure at least 3 equivalents of the vinyl Grignard reagent are used.[2][6]
Issue 2: Formation of Multiple Products (Low Selectivity)
Potential Cause Troubleshooting Step
Over-halogenation (in derivatization steps)Carefully control the stoichiometry of the halogenating agent. Add the halogenating agent slowly and at a low temperature to improve selectivity.
Formation of RegioisomersIf using a synthetic route that allows for regioisomeric products (e.g., Fischer indole synthesis with an unsymmetrical ketone), consider a more regioselective method like the Bartoli synthesis for 7-substituted indoles.
Decomposition of ProductIndoles can be sensitive to strong acids and high temperatures. Use milder reaction conditions where possible. During workup, neutralize acidic solutions promptly and avoid prolonged heating.

Data Presentation

Table 1: Illustrative Optimization of Grignard Reagent Stoichiometry in Bartoli Synthesis of this compound
EntryEquivalents of Vinylmagnesium BromideTemperature (°C)Reaction Time (h)Yield (%)
11.5-401< 5
22.0-4018
32.5-40112
43.0-40115[8]
53.5-40114

Note: This data is illustrative and based on the general principle that at least 3 equivalents of Grignard reagent are necessary for optimal yield in the Bartoli synthesis with nitroarenes.[2][6]

Table 2: Illustrative Effect of Temperature on the Yield of this compound in Bartoli Synthesis
EntryEquivalents of Vinylmagnesium BromideTemperature (°C)Reaction Time (h)Yield (%)
13.0-78110
23.0-40115[8]
33.0-20111
43.0017

Note: This data is illustrative, reflecting the general observation that low temperatures are crucial for the success of the Bartoli indole synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound via Bartoli Indole Synthesis

This protocol is adapted from a known procedure for the synthesis of this compound.[8]

Materials:

  • 1-bromo-2-chloro-4-nitrobenzene

  • Vinylmagnesium bromide (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Under a nitrogen atmosphere, dissolve 1-bromo-2-chloro-4-nitrobenzene (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cool the solution to -40°C using a dry ice/acetone bath.

  • Slowly add vinylmagnesium bromide (3.0 eq, 1 M solution in THF) dropwise to the cooled solution, ensuring the internal temperature does not rise above -35°C.

  • After the addition is complete, stir the reaction mixture at -40°C for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane) to afford this compound.

Mandatory Visualization

Signaling Pathway

This compound derivatives are of significant interest in medicinal chemistry, particularly as potential inhibitors of protein kinases involved in cancer signaling pathways. A key target for indole-based inhibitors is the Epidermal Growth Factor Receptor (EGFR).[12][13][14][15] The following diagram illustrates a simplified EGFR signaling pathway, which is crucial for regulating cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf PIP2 PIP2 MEK MEK Raf->MEK PIP3 PIP3 ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription PI3K->PIP2 phosphorylates Akt Akt PIP3->Akt activates Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Transcription->Proliferation Inhibitor 5-Bromo-6-chloro- 1H-indole Derivative Inhibitor->Dimerization Inhibits (ATP-competitive)

Caption: Simplified EGFR signaling pathway and the point of intervention for this compound derivatives.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

experimental_workflow start Start: 1-bromo-2-chloro-4-nitrobenzene reaction Bartoli Indole Synthesis - Anhydrous THF - Vinylmagnesium Bromide (3 eq.) - -40°C, 1h start->reaction quench Quench with saturated aq. NH4Cl reaction->quench extraction Workup: - Extraction with Ethyl Acetate - Drying over MgSO4 - Concentration quench->extraction crude Crude Product extraction->crude purification Purification: Column Chromatography (Silica Gel, Hexane/EtOAc) crude->purification product Pure this compound purification->product analysis Analysis: NMR, MS, HPLC product->analysis

Caption: General workflow for the synthesis and purification of this compound.

References

5-Bromo-6-chloro-1H-indole yield improvement techniques

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Bromo-6-chloro-1H-indole synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on two primary synthetic routes: the vinylmagnesium bromide route and the Leimgruber-Batcho synthesis.

Issue 1: Low Yield in the Vinylmagnesium Bromide Route

The synthesis of this compound from 1-bromo-2-chloro-4-nitrobenzene and vinylmagnesium bromide is reported to have a low yield of around 15%. This section provides potential reasons and solutions for this issue.

Q: My reaction of 1-bromo-2-chloro-4-nitrobenzene with vinylmagnesium bromide results in a very low yield of this compound. What are the potential causes and how can I improve the yield?

A: Low yields in this Grignard reaction-based indole synthesis can be attributed to several factors. Here is a breakdown of potential causes and troubleshooting steps:

  • Grignard Reagent Quality: The quality of the vinylmagnesium bromide is crucial. It is highly reactive and can degrade upon exposure to moisture or air.

    • Solution: Use freshly prepared or high-quality commercial vinylmagnesium bromide. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., argon or nitrogen).

  • Reaction Temperature: The reaction is typically performed at low temperatures (-40°C) to control its exothermicity and minimize side reactions.

    • Solution: Maintain a stable low temperature throughout the addition of the Grignard reagent. A deviation in temperature can lead to the formation of byproducts.

  • Side Reactions: The nitro group is highly reactive towards Grignard reagents, which can lead to the formation of various side products instead of the desired indole.

    • Solution: Consider using a milder organometallic reagent or exploring alternative synthetic routes that do not involve the direct reaction of a Grignard reagent with a nitro-containing starting material. The Leimgruber-Batcho synthesis is a highly recommended alternative.

Improved Synthetic Route: The Leimgruber-Batcho Synthesis

The Leimgruber-Batcho indole synthesis is a high-yield, two-step method that is well-suited for the preparation of a wide variety of substituted indoles, including this compound. This method generally provides significantly better yields compared to the vinylmagnesium bromide route.

The overall reaction scheme is as follows:

Troubleshooting the Leimgruber-Batcho Synthesis

Q: I am attempting the Leimgruber-Batcho synthesis of this compound and facing some issues. What are the common problems and their solutions?

A: The Leimgruber-Batcho synthesis is generally robust, but issues can arise in both the enamine formation and the reductive cyclization steps.

Step 1: Enamine Formation

  • Issue: Incomplete reaction or low yield of the enamine intermediate.

    • Cause: The acidity of the methyl group on the nitrotoluene is crucial for the reaction with DMF-DMA. The electron-withdrawing nature of the nitro, bromo, and chloro groups on 4-bromo-5-chloro-2-nitrotoluene should facilitate this reaction. However, steric hindrance or impure reagents can be a factor.

    • Solutions:

      • Purity of Reagents: Ensure that the 4-bromo-5-chloro-2-nitrotoluene and DMF-DMA are of high purity.

      • Reaction Conditions: The reaction is typically performed by heating the reactants in a suitable solvent like DMF. Optimize the reaction temperature and time. Microwave-assisted heating can sometimes improve yields and reduce reaction times.

      • Use of an Amine: The addition of a secondary amine, such as pyrrolidine or morpholine, can accelerate the reaction.

Step 2: Reductive Cyclization

  • Issue: Low yield or formation of side products during the reduction of the enamine.

    • Cause: The choice of reducing agent and reaction conditions is critical for the successful cyclization to the indole. Incomplete reduction or over-reduction can lead to impurities.

    • Solutions:

      • Choice of Reducing Agent: Several reducing agents can be used. Common choices include:

        • Palladium on carbon (Pd/C) with hydrogen gas: A clean and effective method.

        • Raney nickel with hydrazine: A powerful reducing system.

        • Iron powder in acetic acid: A classical and cost-effective method.

        • Stannous chloride (SnCl₂): A mild reducing agent.

        • The choice of catalyst can influence the reaction outcome. It is advisable to screen different catalysts to find the optimal one for this specific substrate.

      • Reaction Conditions: Optimize the temperature, pressure (if using H₂), and reaction time for the chosen reducing system. Over-reduction can sometimes be an issue, leading to the saturation of the indole ring.

Frequently Asked Questions (FAQs)

Q1: What is a realistic target yield for the Leimgruber-Batcho synthesis of this compound?

Q2: How can I purify the final this compound product to improve its purity and overall yield?

A2: Purification of halogenated indoles can be achieved through several methods:

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying indole derivatives. A gradient of ethyl acetate in hexanes is a common eluent system.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexanes) can be a highly effective method for obtaining pure material.

  • Acid-Base Extraction: Indoles are weakly acidic and can sometimes be purified by extraction into a strong base, followed by washing and re-acidification. However, the halogen substituents may affect the acidity of the N-H bond.

Q3: Are there any specific safety precautions I should take during the synthesis of this compound?

A3: Yes, several safety precautions should be observed:

  • Grignard Reagents: Vinylmagnesium bromide is highly flammable and reacts violently with water. All manipulations should be carried out under a dry, inert atmosphere.

  • Hydrazine: Hydrazine is toxic and potentially explosive. It should be handled with extreme care in a well-ventilated fume hood.

  • Catalysts: Palladium on carbon and Raney nickel are flammable, especially when dry and in the presence of hydrogen. They should be handled with care.

  • Solvents: Many of the solvents used in these syntheses are flammable and/or toxic. Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE).

Q4: Can I use other formamide acetals besides DMF-DMA in the Leimgruber-Batcho synthesis?

A4: Yes, other formamide acetals, such as diethylformamide diethyl acetal (DEF-DEA), can be used. However, DMF-DMA is the most commonly used reagent for this transformation.

Q5: What are the common impurities I might encounter in the synthesis of this compound?

A5: In the vinylmagnesium bromide route , impurities may arise from the reaction of the Grignard reagent with the nitro group, leading to a complex mixture of partially reduced and rearranged products.

In the Leimgruber-Batcho synthesis , potential impurities include:

  • Unreacted enamine intermediate.

  • The corresponding aniline (from reduction of the nitro group without cyclization).

  • Over-reduced products, such as the corresponding indoline.

  • Side products from polymerization, especially if strong acids are used during workup.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic RouteStarting MaterialsKey ReagentsReported/Expected YieldAdvantagesDisadvantages
Vinylmagnesium Bromide Route 1-bromo-2-chloro-4-nitrobenzeneVinylmagnesium bromide~15%[1]One-pot reactionVery low yield, potential for numerous side reactions, requires cryogenic temperatures.
Leimgruber-Batcho Synthesis 4-bromo-5-chloro-2-nitrotolueneDMF-DMA, Reducing Agent (e.g., Pd/C, H₂)Expected >70%High yield, versatile, milder conditions for the final step.Two-step process, requires synthesis of the starting nitrotoluene.

Experimental Protocols

General Protocol for Leimgruber-Batcho Synthesis of this compound

Step 1: Synthesis of the Enamine Intermediate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-5-chloro-2-nitrotoluene in anhydrous dimethylformamide (DMF).

  • Add dimethylformamide dimethyl acetal (DMF-DMA) to the solution.

  • Heat the reaction mixture to reflux (around 150-160°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the DMF under reduced pressure to obtain the crude enamine intermediate, which is often a dark-colored solid or oil. This intermediate can be used in the next step without further purification or can be purified by column chromatography.

Step 2: Reductive Cyclization to this compound

  • Dissolve the crude enamine intermediate in a suitable solvent (e.g., ethanol, ethyl acetate, or tetrahydrofuran).

  • Add a catalytic amount of a reducing agent, such as 10% Palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation, either by bubbling hydrogen gas through the solution or by using a Parr hydrogenator at a suitable pressure (e.g., 50 psi).

  • Monitor the reaction by TLC until the enamine is consumed.

  • Once the reaction is complete, carefully filter the catalyst through a pad of Celite.

  • Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Mandatory Visualization

Troubleshooting_Workflow start Start: Low Yield of This compound route_id Identify Synthetic Route start->route_id vmb_route Vinylmagnesium Bromide Route route_id->vmb_route Grignard lb_route Leimgruber-Batcho Route route_id->lb_route Leimgruber-Batcho vmb_check Check Reagent Quality & Reaction Conditions vmb_route->vmb_check lb_step1 Troubleshoot Enamine Formation lb_route->lb_step1 vmb_solution Use fresh Grignard. Maintain low temperature. Consider alternative route. vmb_check->vmb_solution lb_step1_solution Ensure pure reagents. Optimize temperature/time. Consider adding a secondary amine. lb_step1->lb_step1_solution lb_step2 Troubleshoot Reductive Cyclization lb_step2_solution Screen reducing agents. Optimize reaction conditions. lb_step2->lb_step2_solution end Improved Yield vmb_solution->end lb_step1_solution->lb_step2 lb_step2_solution->end

Caption: Troubleshooting workflow for improving the yield of this compound.

Leimgruber_Batcho_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product start_mol 4-bromo-5-chloro-2-nitrotoluene enamine Enamine Intermediate start_mol->enamine Enamine Formation dmf_dma DMF-DMA dmf_dma->enamine reducing_agent Reducing Agent (e.g., Pd/C, H₂) product This compound reducing_agent->product enamine->product Reductive Cyclization

Caption: Key steps in the Leimgruber-Batcho synthesis of this compound.

References

Technical Support Center: Purification of 5-Bromo-6-chloro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and standardized protocols for the purification of crude 5-Bromo-6-chloro-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The primary methods for purifying this compound are column chromatography and recrystallization.[1] Column chromatography is effective for separating the target compound from a complex mixture of impurities, while recrystallization is useful for removing smaller amounts of impurities from a relatively crude product.

Q2: My compound streaks significantly on the TLC plate. What causes this and how can I fix it?

Streaking or tailing on a TLC plate is a common issue with indole derivatives. This is often caused by the basic nature of the indole nitrogen interacting strongly with the slightly acidic silica gel.[2] To resolve this, you can add a small amount of a basic modifier, such as 0.1–2.0% triethylamine (NEt₃), to your mobile phase.[2] Another cause can be sample overload; try diluting your sample before spotting it on the plate.[2]

Q3: I have poor separation between my product and an impurity during column chromatography. What should I do?

Poor separation can be addressed by optimizing the solvent system.[3] It is recommended to systematically test different solvent systems with varying polarities.[3] If optimizing the eluent is not sufficient, consider changing the stationary phase. For basic compounds like indoles that may interact strongly with acidic silica, using neutral alumina or a different grade of silica gel can improve separation.[3]

Q4: My yield is very low after purification. What are the potential causes?

Low yield can result from several factors. During column chromatography, the compound may not be eluting fully from the column if the solvent system is too non-polar.[3] Gradually increasing the eluent polarity should resolve this. In recrystallization, using an excessive amount of solvent or cooling the solution too quickly can lead to significant product loss in the mother liquor. Ensure you are using a minimal amount of hot solvent to fully dissolve the crude product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Issue Potential Cause Recommended Solution
Poor Separation in Column Chromatography The polarity of the eluent is not optimal.Systematically test solvent systems with varying polarities. A common starting point for indole derivatives is a mixture of hexane and ethyl acetate.
The compound is interacting too strongly with the silica gel.Add a small percentage of triethylamine (e.g., 0.1-1%) to the eluent to reduce tailing.[2] Alternatively, switch to a neutral stationary phase like alumina.[3]
Compound Won't Elute from Column The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.
The compound may have decomposed on the silica gel.Test for stability by spotting the compound on a TLC plate, waiting, and then eluting to see if degradation spots appear.[3] If unstable, consider a different purification method or stationary phase.
Low Recovery from Recrystallization Too much solvent was used for dissolution.Use the minimum amount of hot solvent required to dissolve the crude solid.
The solution was cooled too rapidly, leading to fine crystals and trapping of impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.
Product is an Oil, Not a Solid The product contains significant impurities that are depressing the melting point.Re-purify the material using column chromatography to remove the impurities before attempting recrystallization again.
Residual solvent is present.Ensure the product is thoroughly dried under high vacuum to remove all traces of solvent.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol outlines a general procedure for the purification of this compound.

  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). The ideal system will give your target compound an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent. Pack the column with the slurry, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of a suitable solvent (like dichloromethane or ethyl acetate). Pre-adsorb the crude product onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the solvent system determined by your TLC analysis.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.[4]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which this compound is soluble at high temperatures but poorly soluble at low temperatures. Common solvents for indoles include toluene, ethanol, methanol, or mixtures like ethanol/water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under a vacuum to remove any residual solvent.

Visualized Workflows

Purification_Workflow Crude Crude this compound TLC TLC Analysis to Determine Eluent Crude->TLC Recrystal Recrystallization Crude->Recrystal Relatively Clean Column Column Chromatography TLC->Column Complex Mixture Pure Pure Product Column->Pure Recrystal->Pure Analysis Purity Analysis (HPLC, NMR) Pure->Analysis

Caption: General purification workflow for this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Method Which Purification Method? Start->Method Column Column Chromatography Method->Column Column Recrystal Recrystallization Method->Recrystal Recrystal. CheckEluent Is Eluent Too Non-Polar? Column->CheckEluent CheckSolvent Was Too Much Solvent Used? Recrystal->CheckSolvent IncreasePolarity Action: Gradually Increase Eluent Polarity CheckEluent->IncreasePolarity Yes End Yield Improved CheckEluent->End No IncreasePolarity->End RedoRecrystal Action: Redo with Minimal Hot Solvent CheckSolvent->RedoRecrystal Yes ProductInFiltrate Check Mother Liquor for Product via TLC CheckSolvent->ProductInFiltrate No RedoRecrystal->End

Caption: Troubleshooting logic for addressing low purification yields.

References

Technical Support Center: Synthesis of 5-Bromo-6-chloro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 5-Bromo-6-chloro-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: A common laboratory-scale synthesis involves the reaction of 1-bromo-2-chloro-4-nitrobenzene with vinylmagnesium bromide in an inert solvent like tetrahydrofuran (THF) at low temperatures. This is followed by a reaction quench and purification.[1] Other multi-step methods may also be employed, potentially starting from substituted anilines or other indole precursors, though these can involve more complex procedures and potentially toxic reagents.[2]

Q2: What are the typical impurities observed in the synthesis of this compound?

A2: Impurities can arise from various sources including starting materials, side reactions, and incomplete reactions. Common byproducts may include regioisomers, dehalogenated products, or products from the over-reduction of the indole ring.[3] The purity of the starting 1-bromo-2-chloro-4-nitrobenzene is crucial, as any impurities in this material can carry through to the final product.

Q3: How can I purify the crude this compound?

A3: The most effective and commonly cited method for purifying this compound is column chromatography.[1] Recrystallization from a suitable solvent system can also be an effective technique for removing certain impurities.[4] The choice of purification method will depend on the nature and quantity of the impurities present.

Q4: My reaction yield is very low. What are the potential causes?

A4: Low yields can be attributed to several factors. The reaction is sensitive to temperature and moisture, so careful control of these parameters is essential. The quality of the vinylmagnesium bromide is also critical; it should be freshly prepared or properly stored to ensure its reactivity. In some synthetic routes, the overall yield of multi-step reactions can be inherently low.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: The final product is impure, showing multiple spots on TLC.

Potential Cause 1: Presence of Starting Material

  • Identification: Compare the TLC of your product with the starting material (1-bromo-2-chloro-4-nitrobenzene). A spot with the same Rf value indicates the presence of unreacted starting material.

  • Solution: Ensure the reaction goes to completion by monitoring it via TLC. If the reaction has stalled, consider adding a fresh portion of vinylmagnesium bromide. For purification, column chromatography is effective in separating the product from the starting material.

Potential Cause 2: Formation of Dehalogenated Impurities

  • Identification: Mass spectrometry can reveal the presence of species with molecular weights corresponding to the loss of a bromine or chlorine atom.

  • Solution: This can occur under harsh reaction or workup conditions. Ensure the reaction temperature is maintained at the recommended low temperature and that the workup is performed under mild conditions. Purification via column chromatography may separate these byproducts.

Potential Cause 3: Formation of Regioisomers

  • Identification: The formation of other chloroindole isomers, though less common in this specific synthesis, can be identified by careful analysis of NMR spectra.[3]

  • Solution: This is often inherent to the reaction mechanism. Separation of regioisomers typically requires careful column chromatography with an optimized solvent system.

Potential Impurity Possible Cause Analytical Identification Suggested Solution
1-Bromo-2-chloro-4-nitrobenzeneIncomplete reactionTLC, LC-MSMonitor reaction to completion, column chromatography
Debrominated/Dechlorinated IndoleSide reactionMass Spectrometry, NMRMaintain low reaction temperature, mild workup, column chromatography
RegioisomersNon-specific reactionNMR, HPLCOptimize reaction conditions, column chromatography
Polymeric materialsUncontrolled reactionBaseline on NMR, insolubilityControl temperature, slow addition of reagents

Experimental Protocols

Synthesis of this compound[1]
  • Under a nitrogen atmosphere, dissolve 1-bromo-2-chloro-4-nitrobenzene in anhydrous tetrahydrofuran (THF) and cool the solution to -40°C.

  • Slowly add a solution of vinylmagnesium bromide in THF dropwise, maintaining the temperature at -40°C.

  • After the addition is complete, continue to stir the reaction mixture at -40°C for one hour.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the product into ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Purification by Column Chromatography
  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack a column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Load the dissolved product onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexanes.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visual Troubleshooting Guide

Troubleshooting_Workflow Impure_Product Impure Product (Multiple Spots on TLC) Check_SM Check for Starting Material Impure_Product->Check_SM Possible Cause Check_Dehalogenation Check for Dehalogenation Impure_Product->Check_Dehalogenation Possible Cause Check_Isomers Check for Regioisomers Impure_Product->Check_Isomers Possible Cause SM_Present Starting Material Present Check_SM->SM_Present Identified? Dehalogenation_Present Dehalogenated Product Present Check_Dehalogenation->Dehalogenation_Present Identified? Isomers_Present Isomers Present Check_Isomers->Isomers_Present Identified? Optimize_Reaction Optimize Reaction (Time, Stoichiometry) SM_Present->Optimize_Reaction Solution Column_Chromatography Perform Column Chromatography SM_Present->Column_Chromatography Solution Dehalogenation_Present->Column_Chromatography Solution Mild_Conditions Use Milder Workup Conditions Dehalogenation_Present->Mild_Conditions Solution Optimize_Chromatography Optimize Chromatography Isomers_Present->Optimize_Chromatography Solution

Caption: Troubleshooting workflow for an impure this compound product.

References

Avoiding over-bromination in indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Indole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the bromination of indoles, with a specific focus on avoiding over-bromination.

Troubleshooting Guides

This section provides solutions to common problems encountered during the electrophilic bromination of indoles.

Issue 1: Low Yield of Mono-brominated Indole and High Amount of Di- or Tri-brominated Byproducts

  • Possible Cause: Excessive amount of brominating agent.

    • Solution: Use a stoichiometric amount (1.0 equivalent) or only a slight excess (e.g., 1.05 equivalents) of the brominating agent.

  • Possible Cause: Reaction temperature is too high, leading to decreased selectivity.

    • Solution: Perform the reaction at a lower temperature. For many indole brominations, maintaining the temperature at 0°C or even lower is recommended to improve the selectivity for mono-bromination.[1]

  • Possible Cause: The chosen brominating agent is too reactive.

    • Solution: Switch to a milder or more selective brominating agent. If molecular bromine (Br₂) is causing over-bromination, consider using N-bromosuccinimide (NBS) or pyridinium bromide perbromide.[1]

  • Possible Cause: The indole ring is too activated due to the unprotected nitrogen.

    • Solution: Protect the indole nitrogen with a suitable protecting group, such as Boc (tert-butoxycarbonyl) or Ts (tosyl), to modulate the reactivity of the indole ring and prevent unwanted side reactions.[1]

Issue 2: Formation of Oxindole Byproducts

  • Possible Cause: Presence of water in the reaction medium when using NBS.

    • Solution: The reaction of indoles with NBS in aqueous solvents is known to favor the formation of oxindoles.[1] To avoid this, ensure the use of anhydrous aprotic solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or carbon tetrachloride (CCl₄) for the bromination reaction with NBS.[1]

  • Possible Cause: Use of tert-butanol as a solvent with NBS.

    • Solution: This specific solvent can promote the formation of 3-bromooxindoles.[1] It is advisable to use alternative anhydrous aprotic solvents.

Issue 3: Difficulty in Separating Mono-brominated Product from Byproducts

  • Possible Cause: Inappropriate solvent system (eluent) for column chromatography.

    • Solution: The polarity of the mobile phase is critical for achieving good separation. A systematic approach to selecting the eluent system using thin-layer chromatography (TLC) is recommended. Start with a non-polar solvent and gradually increase the polarity.

  • Possible Cause: Overloading the chromatography column.

    • Solution: Use an appropriate amount of crude product relative to the amount of stationary phase (e.g., silica gel) to ensure proper separation.

  • Possible Cause: Co-elution of isomers.

    • Solution: If isomers are difficult to separate, consider derivatization of the product mixture to alter the polarity of the components, followed by separation and subsequent removal of the derivatizing group.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in indole bromination?

A1: Besides the desired mono-brominated indole, common byproducts include di- and tri-brominated indoles.[1] The reaction of indole with elemental chlorine and bromine is known to yield a mixture of products with higher degrees of substitution.[1] Specifically, the formation of 2,3-dibromoindole is a common outcome when using molecular bromine.[1] Additionally, depending on the reaction conditions and the brominating agent used (e.g., N-Bromosuccinimide in aqueous solvents), oxindole byproducts such as 3,5-dibromooxindole-3-acetic acid and 3-bromooxindole-3-acetic acid can also be formed.[1]

Q2: How can I control the selectivity of indole bromination to favor mono-substitution?

A2: Controlling selectivity is crucial to minimize over-bromination. Key strategies include:

  • Choice of Brominating Agent: Using milder or more selective brominating agents can significantly improve the outcome. For instance, N-bromosuccinimide (NBS) is a common reagent for selective bromination.[1] Other options include pyridinium bromide perbromide and dioxane dibromide, which have been used to synthesize 3-bromoindole with improved yields.[1]

  • Reaction Conditions: Temperature, solvent, and the presence of catalysts or bases play a vital role. Carrying out the reaction at low temperatures (e.g., 0-2°C) can increase the yield of the mono-brominated product.[1] The use of pyridine as a solvent can also help to neutralize evolved hydrogen bromide, which can otherwise lead to decomposition of the desired product.[1]

  • Protecting Groups: Protecting the indole nitrogen with groups like benzoyl or carbomethoxy can direct the bromination to specific positions and prevent side reactions. For example, the reaction of N-bromosuccinimide with N-benzoylindole gives a good yield of 3-bromo-N-benzoylindole, which can then be deprotected.[1]

Q3: My NBS bromination of indole is not working. What could be the problem?

A3: If you are not observing the desired product, consider the following:

  • Purity of NBS: NBS can decompose over time. It is recommended to use freshly recrystallized NBS for best results.

  • Solvent Choice: Ensure you are using an appropriate anhydrous aprotic solvent.

  • Initiation (for radical bromination): If the desired reaction is a radical bromination (e.g., at a benzylic position of a substituted indole), a radical initiator like AIBN or benzoyl peroxide, or initiation by light, may be necessary.

  • Reaction Monitoring: Use TLC to monitor the progress of the reaction. The absence of product formation could be due to slow reaction kinetics, requiring longer reaction times or a higher temperature.

Data Presentation

Table 1: Comparison of Brominating Agents and Conditions for Indole Bromination

Brominating AgentSubstrateStoichiometry (Agent:Indole)SolventTemperature (°C)Yield of Mono-bromoindoleByproducts ObservedReference
Pyridinium Bromide PerbromideIndole1:1Pyridine0-2~60-70% (3-bromoindole)Not specified[2]
N-Bromosuccinimide (NBS)Indole1:1THFRoom Temp96% (3-bromoindole)Not specified[3]
N-Bromosuccinimide (NBS)Indole-3-acetic acid2 equivalentstert-ButanolNot specifiedLow (BOAA)OAA, 5-Bromo-OAA, 5-Bromo-BOAA[4]
Bromine (Br₂)IndoleNot specifiedNot specifiedNot specifiedVariableHigher substitution products (e.g., 2,3-dibromoindole)[1]

BOAA: 3-bromooxindole-3-acetic acid; OAA: oxindole-3-acetic acid. Data derived from analysis of the reaction mixture and illustrates the formation of oxindole byproducts.

Experimental Protocols

Protocol 1: Selective Synthesis of 3-Bromoindole using Pyridinium Bromide Perbromide

This protocol is adapted from a reported procedure for the selective mono-bromination of indole at the C-3 position.[1]

  • Preparation: Dissolve 4.0 g (0.034 mole) of indole in 40 ml of reagent-grade pyridine in a flask and cool the solution to 0-2°C in an ice-salt bath.[1]

  • Reaction: Slowly add a solution of 10.8 g (0.034 mole) of pyridinium bromide perbromide in 30 ml of pyridine to the cooled indole solution. Maintain the temperature below 2°C during the addition.[1]

  • Quenching: After the addition is complete, pour the reaction mixture into a stirred solution of 10% sodium bisulfite in water to quench any excess bromine.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Wash the combined organic extracts with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure 3-bromoindole.

Protocol 2: General Workup Procedure for NBS Bromination

This is a general workup procedure that can be adapted for many NBS bromination reactions.

  • Quenching: After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any remaining NBS and bromine.

  • Extraction: If the reaction was performed in a water-miscible solvent, add water and a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to the mixture. Separate the organic layer. If the reaction was in a water-immiscible solvent, proceed to the washing step.

  • Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and finally with brine.[5]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography or recrystallization.

Visualizations

G cluster_0 Troubleshooting Over-bromination start High Amount of Di-/Tri-brominated Byproducts Detected q1 Is the amount of brominating agent stoichiometric (1.0-1.05 eq)? start->q1 s1_no No q1->s1_no No s2_yes Yes q1->s2_yes Yes s1_yes Yes a1 Reduce brominating agent to 1.0-1.05 equivalents. s1_no->a1 q2 Is the reaction temperature low (e.g., 0°C)? a1->q2 s2_no No q2->s2_no No s3_yes Yes q2->s3_yes Yes s2_yes->q2 a2 Lower the reaction temperature to 0°C or below. s2_no->a2 q3 Are you using a mild brominating agent (NBS, Pyridinium Tribromide)? a2->q3 s3_no No q3->s3_no No end Mono-bromination Favored q3->end Yes, consider N-protection if issue persists s3_yes->q3 a3 Switch from Br2 to a milder agent like NBS. s3_no->a3 a3->end G cluster_1 Indole Bromination Pathway Indole Indole Intermediate1 3-Bromoindoleninium Cation Indole->Intermediate1 + Br+ Br_plus Br+ MonoBromo 3-Bromoindole (Desired Product) Intermediate1->MonoBromo - H+ H_plus_loss -H+ Intermediate2 Dibromo Intermediate MonoBromo->Intermediate2 + Br+ (fast) Br_plus2 Br+ DiBromo Di-bromoindole (Over-bromination) Intermediate2->DiBromo - H+ H_plus_loss2 -H+ G cluster_2 General Experimental Workflow step1 1. Dissolve Indole in Anhydrous Solvent step2 2. Cool to Low Temperature (0°C) step1->step2 step3 3. Add Brominating Agent Slowly step2->step3 step4 4. Monitor Reaction by TLC step3->step4 step5 5. Quench Reaction step4->step5 step6 6. Workup & Extraction step5->step6 step7 7. Purify by Chromatography step6->step7 product Pure Mono-bromoindole step7->product

References

Technical Support Center: Removal of Colored Impurities from Halogenated Indoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering colored impurities during the synthesis and purification of halogenated indoles.

Frequently Asked Questions (FAQs)

Q1: What is the origin of colored impurities in my halogenated indole product?

Colored impurities in halogenated indoles are typically high molecular weight byproducts formed through oxidation or polymerization of the indole ring.[1][2] The indole nucleus is susceptible to oxidation, especially when exposed to air, light, or acidic conditions, leading to the formation of highly conjugated, colored compounds.[1] Inadequate purification can also leave residual colored starting materials or reaction intermediates.

Q2: My purified halogenated indole is a solid, but it has a pink or brownish tint. Is this normal?

While pure halogenated indoles are typically white to off-white crystalline solids, a faint pink or brownish hue can develop over time due to slow oxidation upon exposure to air and light. However, a significant coloration in a freshly purified sample indicates the presence of impurities that should be removed for high-purity applications.

Q3: Which purification technique is most effective for removing colored impurities from halogenated indoles?

The most effective technique depends on the nature of the impurity and the scale of your experiment. Common and effective methods include:

  • Activated Carbon Treatment: Excellent for adsorbing bulky, non-polar colored impurities.[3]

  • Column Chromatography: Versatile for separating a wide range of impurities based on polarity.[1]

  • Crystallization: A powerful technique for obtaining highly pure crystalline products, effectively excluding impurities from the crystal lattice.[1]

Q4: Can I use a reducing agent to decolorize my halogenated indole sample?

Yes, in some cases, reducing agents can be used to convert colored oxidized impurities back to their colorless forms. However, care must be taken to ensure the reducing agent does not affect the halogen substituents or other functional groups on your indole.

Troubleshooting Guides

Issue 1: Persistent Color After Initial Purification

Symptom: Your halogenated indole remains colored even after a primary purification step like column chromatography or crystallization.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Highly Adsorbed Impurities on Silica Gel 1. Switch to a different stationary phase: Consider using alumina (neutral or basic) for column chromatography, as some colored impurities may have a strong affinity for silica.[1] 2. Employ reverse-phase chromatography: This technique separates compounds based on hydrophobicity and can be effective at removing polar, colored impurities that are not well-retained on normal-phase silica.
Ineffective Crystallization Solvent 1. Screen a wider range of solvents: The ideal solvent should dissolve your compound well at elevated temperatures but poorly at room temperature, while the colored impurity should either be very soluble or insoluble at all temperatures. 2. Use a solvent/anti-solvent system: Dissolve your compound in a good solvent and then slowly add an anti-solvent (in which your compound is insoluble) to induce crystallization.
Co-elution of Impurities during Chromatography 1. Optimize your mobile phase: Use a shallower solvent gradient or try a different solvent system with different selectivities (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol).[1] 2. Consider a secondary purification step: If co-elution is unavoidable, a subsequent purification method like crystallization or treatment with activated carbon can be effective.
Issue 2: Product Degradation During Purification

Symptom: You observe the formation of new colored spots on your TLC plate during column chromatography, or your product darkens upon standing after purification.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Acid-Sensitivity of the Indole Ring 1. Deactivate silica gel: Pre-treat your silica gel column with a solvent system containing a small amount of a base, such as 1% triethylamine, to neutralize acidic sites.[1] 2. Use a neutral stationary phase: Alumina is a good alternative to silica for acid-sensitive compounds.[1]
Oxidation upon Exposure to Air 1. Work under an inert atmosphere: If your compound is particularly sensitive, perform purification steps under a nitrogen or argon atmosphere. 2. Store purified product properly: Store your final product under an inert atmosphere, protected from light, and at a low temperature to minimize degradation.

Data Presentation: Comparison of Purification Methods

The following table summarizes the typical performance of different purification methods for removing colored impurities from indoles. Please note that actual results will vary depending on the specific compound and impurities.

Purification Method Typical Purity Achieved Typical Yield Advantages Disadvantages
Activated Carbon Treatment >98%80-95%Highly effective for non-polar colored impurities; cost-effective.[3]Can adsorb the desired product, leading to yield loss; not effective for all types of impurities.
Column Chromatography (Silica Gel) >99%70-90%Versatile and can separate a wide range of impurities.[1]Can be time-consuming and require large volumes of solvent; potential for product degradation on acidic silica.[1]
Crystallization >99.5%50-80%[4]Can yield very high purity product; scalable.Finding a suitable solvent can be challenging; yield can be lower than other methods.

Experimental Protocols

Protocol 1: Decolorization using Activated Carbon

This protocol is suitable for removing non-polar, colored impurities from a solution of your halogenated indole.

  • Dissolution: Dissolve the crude or partially purified halogenated indole in a suitable organic solvent (e.g., ethanol, ethyl acetate, or dichloromethane) at room temperature. Use the minimum amount of solvent necessary.

  • Addition of Activated Carbon: Add a small amount of activated carbon (typically 1-5% by weight of your compound) to the solution.[5]

  • Stirring: Stir the mixture at room temperature for 30-60 minutes.[5] Gentle heating can sometimes improve efficiency, but should be used with caution to avoid solvent loss and potential degradation.[5]

  • Filtration: Filter the mixture through a pad of celite or a fine filter paper to remove the activated carbon.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the decolorized product.

Protocol 2: Purification by Recrystallization

This method is ideal for purifying solid halogenated indoles to a high degree of purity.[1]

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[1]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.[1]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[1]

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualizations

experimental_workflow General Experimental Workflow for Purification start Crude Halogenated Indole dissolve Dissolve in Suitable Solvent start->dissolve troubleshoot_color Color Persists? dissolve->troubleshoot_color activated_carbon Activated Carbon Treatment troubleshoot_color->activated_carbon Yes chromatography Column Chromatography troubleshoot_color->chromatography No activated_carbon->chromatography crystallization Crystallization chromatography->crystallization pure_product Pure Halogenated Indole crystallization->pure_product end End pure_product->end

Caption: A general workflow for the purification of halogenated indoles.

troubleshooting_logic Troubleshooting Logic for Colored Impurities start Colored Halogenated Indole check_solubility Check Solubility Profile of Impurity start->check_solubility polar_impurity Polar Impurity check_solubility->polar_impurity Soluble in Polar Solvents nonpolar_impurity Non-Polar Impurity check_solubility->nonpolar_impurity Soluble in Non-Polar Solvents reverse_phase Use Reverse-Phase Chromatography polar_impurity->reverse_phase activated_carbon Use Activated Carbon nonpolar_impurity->activated_carbon normal_phase Optimize Normal-Phase Chromatography nonpolar_impurity->normal_phase crystallization Recrystallization reverse_phase->crystallization activated_carbon->crystallization normal_phase->crystallization pure_product Pure Product crystallization->pure_product

References

Improving the regioselectivity of 5-Bromo-6-chloro-1H-indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Bromo-6-chloro-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the regioselectivity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of this compound regarding regioselectivity?

The primary challenge in synthesizing this compound is controlling the regioselectivity to obtain the desired isomer over the potential 6-Bromo-5-chloro-1H-indole byproduct. The outcome of the reaction is highly dependent on the chosen synthetic route and the directing effects of the bromo and chloro substituents on the benzene ring of the indole precursor. Both steric and electronic effects of these substituents play a crucial role in determining the final product distribution.[1][2][3]

Q2: Which common indole syntheses can be adapted for this compound, and what are the expected starting materials?

Several classical indole syntheses can be adapted, each with its own starting material requirements that dictate the final regiochemistry:

Synthesis MethodRequired Precursor for this compoundKey for Regiocontrol
Bartoli Indole Synthesis 1-Bromo-2-chloro-4-nitrobenzeneThe position of the nitro group and the ortho substituent are critical.[4][5]
Fischer Indole Synthesis (4-Bromo-5-chloro-phenyl)hydrazineThe direction of the[1][1]-sigmatropic rearrangement determines the indole isomer.[6][7]
Leimgruber-Batcho Synthesis 4-Bromo-5-chloro-2-nitrotolueneThe position of the methyl group relative to the nitro group locks in the regioselectivity.[8][9]
Madelung Synthesis N-(4-Bromo-5-chloro-2-methylphenyl)acetamideThe intramolecular cyclization occurs at the position of the methyl group.[10]

Q3: How do the electronic effects of the bromo and chloro substituents influence the regioselectivity?

In reactions involving electrophilic aromatic substitution on a substituted benzene ring, the directing effects of existing substituents are paramount. Both bromine and chlorine are ortho-, para-directing deactivators. However, their relative positions and the specific reaction mechanism will determine the preferred site of cyclization. For instance, in the Fischer indole synthesis, the electronic nature of substituents can stabilize or destabilize intermediates in the key[1][1]-sigmatropic rearrangement, thereby controlling the regiochemical outcome.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: Low yield of the desired this compound isomer and formation of the 6-Bromo-5-chloro isomer.

This is a common regioselectivity issue. The approach to solving it depends on the synthetic method used.

Potential Causes & Solutions:

  • Fischer Indole Synthesis:

    • Cause: Unfavorable[1][1]-sigmatropic rearrangement leading to the undesired isomer. The electronic properties of the substituents on the phenylhydrazine ring influence the stability of the transition state.[6]

    • Solution:

      • Optimize Acid Catalyst: The choice and concentration of the acid catalyst (e.g., H₂SO₄, PPA, ZnCl₂) can influence the reaction pathway. Experiment with different acids and concentrations to favor the desired rearrangement.[7]

      • Modify Reaction Temperature: Temperature can affect the selectivity of competing reaction pathways. A systematic variation of the reaction temperature may favor the formation of the desired product.

  • Bartoli Indole Synthesis:

    • Cause: While the Bartoli synthesis is known for its utility in preparing 7-substituted indoles, the regioselectivity for other substitution patterns can be less predictable. The steric bulk of the ortho substituent to the nitro group is a key factor.[5]

    • Solution:

      • Starting Material Purity: Ensure the starting 1-Bromo-2-chloro-4-nitrobenzene is free of isomeric impurities.

      • Grignard Reagent Equivalence: The reaction requires at least three equivalents of the vinyl Grignard reagent for optimal results.[4][5] Ensure the accurate determination of the Grignard reagent concentration.

Problem 2: Low overall yield and formation of tar-like byproducts.

Low yields and the formation of polymeric or degradation products can occur due to harsh reaction conditions or the instability of intermediates.

Potential Causes & Solutions:

  • General:

    • Cause: High reaction temperatures or prolonged reaction times can lead to decomposition.

    • Solution:

      • Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature, even if it requires a longer reaction time.

      • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

      • Purification of Reagents and Solvents: Use freshly distilled solvents and purified reagents to avoid side reactions caused by impurities.

  • Madelung Synthesis:

    • Cause: This synthesis often requires very high temperatures and a strong base, which can lead to degradation.[10]

    • Solution:

      • Use of Milder Bases: Explore the use of alternative, milder base systems if the traditional sodium ethoxide proves too harsh.

      • Solvent Choice: The choice of a high-boiling, inert solvent is critical to maintain a consistent reaction temperature.

Experimental Protocols

Bartoli Indole Synthesis of this compound

This protocol is based on the general principles of the Bartoli synthesis and is adapted for the target molecule.

Starting Material: 1-Bromo-2-chloro-4-nitrobenzene

Reagents: Vinylmagnesium bromide (3 eq.), Tetrahydrofuran (THF, anhydrous)

Procedure:

  • Dissolve 1-Bromo-2-chloro-4-nitrobenzene in anhydrous THF under an inert atmosphere.

  • Cool the solution to -40 °C.

  • Slowly add three equivalents of vinylmagnesium bromide solution while maintaining the temperature at -40 °C.

  • After the addition is complete, stir the reaction mixture at -40 °C for one hour.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate, combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

A reported yield for a similar synthesis is around 15%, indicating that optimization is likely necessary.

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to the synthesis of this compound.

Fischer_Indole_Synthesis_Regioselectivity cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_rearrangement [3,3]-Sigmatropic Rearrangement cluster_product Potential Products Arylhydrazine 4-Bromo-5-chloro- phenylhydrazine Hydrazone Hydrazone Intermediate Arylhydrazine->Hydrazone Carbonyl Aldehyde/Ketone Carbonyl->Hydrazone Pathway_A Pathway A Hydrazone->Pathway_A Favored Rearrangement Pathway_B Pathway B Hydrazone->Pathway_B Disfavored Rearrangement Product_A 5-Bromo-6-chloro- 1H-indole (Desired Product) Pathway_A->Product_A Product_B 6-Bromo-5-chloro- 1H-indole (Isomeric Impurity) Pathway_B->Product_B

Fischer Indole Synthesis Regioselectivity Pathways.

Troubleshooting_Workflow Start Low Yield or Incorrect Regioisomer Identify_Method Identify Synthesis Method (Fischer, Bartoli, etc.) Start->Identify_Method Analyze_Side_Products Analyze Byproducts (e.g., LC-MS, NMR) Identify_Method->Analyze_Side_Products Check_Purity Check Starting Material Purity Analyze_Side_Products->Check_Purity Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Vary_Catalyst Vary Catalyst/ Reagent Optimize_Conditions->Vary_Catalyst Vary_Temp Vary Temperature/ Time Optimize_Conditions->Vary_Temp Vary_Solvent Vary Solvent Optimize_Conditions->Vary_Solvent Purification Improve Purification Technique Vary_Catalyst->Purification Vary_Temp->Purification Vary_Solvent->Purification End Improved Yield/ Regioselectivity Purification->End

References

Technical Support Center: N-alkylation of 5-Bromo-6-chloro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the N-alkylation of 5-Bromo-6-chloro-1H-indole.

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-alkylation of this compound and offers potential solutions in a question-and-answer format.

Q1: My N-alkylation reaction is showing low to no conversion. What are the likely causes and how can I improve the yield?

A1: Low conversion in the N-alkylation of this compound is a common challenge, primarily due to the decreased nucleophilicity of the indole nitrogen caused by the electron-withdrawing effects of the bromine and chlorine substituents.[1]

Here are several troubleshooting steps to improve your reaction yield:

  • Evaluate the Base and Solvent System:

    • Strong Base: Complete deprotonation of the indole N-H is critical. A strong base like sodium hydride (NaH) is typically required. Ensure you are using a sufficient excess (e.g., 1.1–1.5 equivalents).[2]

    • Polar Aprotic Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are essential to dissolve the resulting indole anion.[1] DMF is often preferred as it can enhance the rate of S_N2 reactions.[3]

  • Ensure Anhydrous Conditions:

    • Strong bases like NaH react violently with water. Any moisture in the reaction will consume the base and inhibit the deprotonation of your indole. Always use anhydrous solvents and flame-dry your glassware under an inert atmosphere (e.g., argon or nitrogen).[4]

  • Increase Reaction Temperature:

    • For deactivated indoles, room temperature may not be sufficient. Increasing the reaction temperature, for instance to 80°C, can often improve the reaction rate and yield.[1] However, monitor for potential degradation of your starting material or product at elevated temperatures.

  • Check the Alkylating Agent:

    • The reactivity of alkyl halides follows the order I > Br > Cl. If you are using a less reactive alkyl chloride, consider switching to the corresponding bromide or iodide.[5]

    • Ensure the purity of your alkylating agent, as degradation can lead to poor results.

Q2: I am observing a significant amount of C3-alkylation as a side product. How can I improve the N-selectivity?

A2: Competition between N- and C3-alkylation is a frequent issue in indole chemistry, as the C3 position is often more nucleophilic than the nitrogen atom.[4] For this compound, while the overall nucleophilicity is reduced, C3-alkylation can still occur.

Strategies to favor N-alkylation include:

  • Ensure Complete Deprotonation: Incomplete deprotonation leaves neutral indole in the reaction mixture, which can preferentially react at the C3 position. Using a strong base like NaH in a polar aprotic solvent like DMF helps to ensure the formation of the indolide anion, which is more likely to react at the nitrogen.[1][4]

  • Solvent Choice: The choice of solvent can influence the ratio of N- to C-alkylation. Using a higher proportion of DMF in THF/DMF mixtures has been shown to favor N-alkylation.[2]

  • Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[2]

Q3: My reaction is producing di-alkylated products. How can I prevent this?

A3: Di-alkylation, where both the nitrogen and a carbon atom are alkylated, can occur with highly reactive alkylating agents or under forcing conditions.

To minimize di-alkylation:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the alkylating agent.[4]

  • Slow Addition: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration and reduces the probability of a second alkylation event.[4]

  • Lower Reaction Temperature: If the reaction is proceeding too quickly and forming multiple products, lowering the temperature can help to control the reactivity and prevent over-alkylation.[6]

Frequently Asked Questions (FAQs)

Q1: What are the standard "classical" conditions for the N-alkylation of an electron-deficient indole like this compound?

A1: The classical approach involves the deprotonation of the indole with a strong base, followed by the addition of an alkyl halide.[2] A common set of conditions would be:

  • Base: Sodium hydride (NaH, 1.1-1.5 equivalents)[2]

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)[2]

  • Alkylating Agent: Alkyl bromide or iodide (1.0-1.2 equivalents)[2]

  • Temperature: 0°C for deprotonation, followed by stirring at room temperature or heating (e.g., up to 80°C) for the alkylation step.[3]

Q2: Are there milder alternatives to using sodium hydride?

A2: Yes, several milder methods can be employed, although they may require more optimization for an electron-deficient substrate. These include:

  • Carbonate Bases: Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar solvent like DMF or acetonitrile can be effective, especially with more reactive alkylating agents.[1] Cs₂CO₃ is often more effective due to its higher solubility.[6]

  • Phase-Transfer Catalysis (PTC): This method often uses a base like potassium hydroxide in a biphasic system with a phase-transfer catalyst (e.g., a quaternary ammonium salt). This can be a good option to avoid strictly anhydrous conditions.

  • Transition Metal Catalysis: Copper and palladium-catalyzed methods have been developed that can proceed under neutral or mildly basic conditions.[1]

Q3: How do the bromo and chloro substituents at the 5 and 6 positions affect the N-alkylation reaction?

A3: The bromine and chlorine atoms are electron-withdrawing groups. Their presence on the indole ring decreases the electron density of the aromatic system, which has two main consequences for N-alkylation:

  • Increased Acidity of the N-H bond: The N-H bond is more acidic compared to an unsubstituted indole, making it easier to deprotonate.

  • Decreased Nucleophilicity of the Indolide Anion: After deprotonation, the resulting anion is less nucleophilic. This makes the subsequent reaction with the alkylating agent slower and may require more forcing conditions (e.g., higher temperature, more reactive alkylating agent) to achieve a good yield.[1][7]

Q4: Can I use protecting groups to improve the outcome of my reaction?

A4: While protecting groups are more commonly used to prevent reactions at the indole nitrogen, a temporary protecting group at the C3 position could be considered if C3-alkylation is a persistent and unavoidable side reaction. However, this adds extra steps to your synthesis. For N-alkylation, the primary focus should be on optimizing the reaction conditions to favor N-selectivity.

Data Presentation

The following tables summarize typical reaction parameters for the N-alkylation of 5-bromoindole, a close structural analog of this compound. These conditions serve as a strong starting point for optimization.

Table 1: N-benzylation of 5-Bromoindole

ParameterCondition
Starting Material 5-Bromoindole (1.0 eq)
Alkylating Agent Benzyl bromide (1.1 eq)
Base Sodium hydride (1.2 eq)
Solvent Anhydrous DMF
Temperature 0°C to Room Temperature
Reaction Time 2-12 hours
Typical Yield 85-95%

Data adapted from a representative protocol for 5-bromoindole.[8]

Table 2: N-methylation of 5-Bromoindole

ParameterCondition
Starting Material 5-Bromoindole (1.0 eq)
Alkylating Agent Methyl iodide (1.5 eq)
Base Potassium hydroxide (powdered)
Solvent Anhydrous DMSO
Temperature Room Temperature
Reaction Time 1-3 hours
Typical Yield 90-98%

Data adapted from a representative protocol for 5-bromoindole.[8]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound using Sodium Hydride

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).[9]

  • Deprotonation: Cool the solution to 0°C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.

    • Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0°C for 30-60 minutes, or until the evolution of hydrogen gas ceases.[9]

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0°C.[9]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. For less reactive alkyl halides or due to the deactivated nature of the substrate, gentle heating (e.g., 40-80°C) may be necessary.[9] Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture to 0°C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[8]

  • Extraction: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).[9]

  • Washing: Wash the combined organic layers with water and then with brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[8]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[8]

Visualizations

Troubleshooting_Workflow Start Start: N-alkylation of This compound Problem Low or No Conversion? Start->Problem Check_Conditions Check Reaction Conditions Problem->Check_Conditions Yes Side_Reaction Side Products Observed? Problem->Side_Reaction No Increase_Temp Increase Temperature (e.g., 40-80°C) Check_Conditions->Increase_Temp Conditions OK Change_Reagent Use More Reactive Alkyl Halide (I > Br > Cl) Increase_Temp->Change_Reagent Still Low Yield Change_Reagent->Side_Reaction Success Reaction Successful Side_Reaction->Success No C3_Alkylation C3-Alkylation? Side_Reaction->C3_Alkylation Yes Optimize_Deprotonation Ensure Complete Deprotonation (NaH in DMF) C3_Alkylation->Optimize_Deprotonation Yes Di_Alkylation Di-alkylation? C3_Alkylation->Di_Alkylation No Optimize_Deprotonation->Success Di_Alkylation->Success No Control_Stoichiometry Adjust Stoichiometry (1.05-1.2 eq Alkylating Agent) Add Dropwise Di_Alkylation->Control_Stoichiometry Yes Control_Stoichiometry->Success

Caption: Troubleshooting workflow for N-alkylation.

Experimental_Workflow prep prep reagent reagent reaction reaction workup workup purification purification Start Start: Dry Glassware under Inert Atmosphere Add_Indole Add this compound and Anhydrous DMF Start->Add_Indole Cool_0C_1 Cool to 0°C Add_Indole->Cool_0C_1 Add_NaH Add NaH (1.2 eq) portion-wise Cool_0C_1->Add_NaH Stir_Deprotonation Stir at 0°C for 30-60 min (H₂ evolution ceases) Add_NaH->Stir_Deprotonation Add_Alkyl_Halide Add Alkyl Halide (1.1 eq) dropwise at 0°C Stir_Deprotonation->Add_Alkyl_Halide Stir_Reaction Warm to RT or Heat (2-24h, Monitor by TLC) Add_Alkyl_Halide->Stir_Reaction Cool_0C_2 Cool to 0°C Stir_Reaction->Cool_0C_2 Quench Quench with sat. aq. NH₄Cl Cool_0C_2->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with H₂O and Brine Extract->Wash Dry Dry (Na₂SO₄) and Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify End Pure N-alkylated Product Purify->End

Caption: Standard experimental workflow for N-alkylation.

References

Stability issues of 5-Bromo-6-chloro-1H-indole under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Bromo-6-chloro-1H-indole, particularly under acidic conditions. The information is based on the general chemical properties of indole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound, especially in acidic environments?

A1: Like many indole derivatives, this compound is susceptible to degradation in acidic conditions. The indole nucleus is electron-rich and can be protonated at the C3 position in strong acids.[1] This protonation can lead to deactivation of the pyrrole ring for some reactions or initiate polymerization, resulting in a complex mixture of degradation products and a decrease in the purity of your compound.[2]

Q2: I am observing unexpected peaks in my HPLC/LC-MS analysis after exposing my compound to acidic conditions. What could be the cause?

A2: The appearance of unexpected peaks is a common indicator of compound degradation. For indole compounds, acidic conditions in the mobile phase or sample diluent can cause on-column degradation or oligomerization.[2] This is particularly true for compounds like indole-3-carbinol, which can form multiple byproducts in acidic environments.[2]

Q3: What are the optimal storage conditions for this compound to ensure its long-term stability?

A3: To maximize stability, this compound should be stored in a cool, dark, and dry place.[3] For solutions, it is recommended to store them at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term) in tightly sealed, light-protected containers (e.g., amber vials).[3] If possible, storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.[2]

Q4: Can I use antioxidants to improve the stability of my this compound solution?

A4: Yes, adding antioxidants can be an effective strategy to mitigate oxidative degradation. Common antioxidants include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[3] The choice and concentration of the antioxidant should be compatible with your experimental system.

Q5: My experiment requires an acidic pH. How can I minimize the degradation of this compound?

A5: If acidic conditions are unavoidable, consider the following strategies:

  • Use the mildest possible acidic conditions: Opt for weaker acids or buffer systems that maintain the required pH without being overly harsh.

  • Limit exposure time: Prepare acidic solutions of the compound immediately before use and minimize the duration of the experiment.

  • Lower the temperature: Running the reaction or analysis at a lower temperature can significantly reduce the rate of degradation.[2]

  • Protect from light: Light can sometimes catalyze degradation pathways.

Troubleshooting Guides

Issue 1: Low or No Recovery of this compound After an Acidic Workup
  • Possible Cause: Acid-catalyzed polymerization or degradation. Indoles are known to polymerize in the presence of strong acids.[1]

  • Troubleshooting Steps:

    • Neutralize Promptly: After the acidic step, immediately neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to quench the acid-catalyzed reaction.

    • Use a Milder Acid: If the reaction allows, switch to a weaker acid or use a buffered solution.

    • Temperature Control: Perform the acidic step at a lower temperature (e.g., 0°C or below) to slow down potential degradation reactions.

    • Analytical Monitoring: Use techniques like TLC or LC-MS to monitor the stability of the compound at different time points during the acidic treatment to identify the onset of degradation.

Issue 2: Inconsistent Results in Biological Assays
  • Possible Cause: Degradation of the compound in the acidic environment of the cell culture media or assay buffer.

  • Troubleshooting Steps:

    • Stability Check in Media: Perform a time-course experiment to determine the stability of this compound in your specific cell culture medium or assay buffer under experimental conditions (e.g., 37°C, 5% CO₂).[3]

    • Fresh Preparations: Prepare fresh solutions of the compound immediately before each experiment to minimize degradation over time.[3]

    • pH Adjustment: If possible, adjust the pH of your stock solution or the final assay buffer to be as close to neutral as your experiment allows.[3]

Experimental Protocols

General Protocol for Assessing the Stability of this compound in Acidic Buffer

This protocol outlines a general method to evaluate the stability of an indole derivative under specific acidic conditions using HPLC analysis.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).[3]

  • Test Solution Preparation: Dilute the stock solution into the acidic buffer of interest (e.g., pH 2, 4, and a neutral control at pH 7) to a final concentration suitable for HPLC analysis.

  • Time-Point Sampling: Incubate the test solutions at a relevant temperature (e.g., room temperature or 37°C). At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of each solution.[3]

  • Quenching: Immediately quench the degradation process by diluting the aliquot with a strong, neutral solvent like acetonitrile and storing it at a low temperature until analysis.[3]

  • HPLC Analysis: Analyze the samples by a suitable reverse-phase HPLC method. The mobile phase should be chosen to provide good separation of the parent compound from any potential degradants. A typical mobile phase might consist of a gradient of acetonitrile and water with a neutral or mildly acidic modifier like formic acid.[4]

  • Data Analysis: Quantify the peak area of the this compound at each time point to determine the percentage of the compound remaining relative to the initial time point (t=0).

Data Presentation

Table 1: Hypothetical Stability Data for this compound in Aqueous Buffers at 37°C

Time (hours)% Remaining (pH 2)% Remaining (pH 4)% Remaining (pH 7)
0100100100
1859599
2729199
4558598
8307597
24<55095

Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific experimental conditions.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) Dilute Dilute into Acidic and Control Buffers Stock->Dilute Incubate Incubate at Controlled Temperature Dilute->Incubate Sample Sample at Predetermined Time Points (t=0, 1, 2, 4, 8, 24h) Incubate->Sample Quench Quench Degradation (e.g., add ACN, cool) Sample->Quench HPLC HPLC Analysis Quench->HPLC Data Quantify Peak Area and Calculate % Remaining HPLC->Data

Caption: Workflow for assessing the stability of an indole compound.

Stability_Factors cluster_factors Influencing Factors Indole This compound Stability pH pH of Solution Indole->pH Acidic conditions can catalyze degradation Temp Temperature Indole->Temp Higher temperatures accelerate degradation Light Light Exposure Indole->Light UV light can induce degradation Oxygen Presence of Oxygen Indole->Oxygen Can lead to oxidative byproducts Solvent Solvent System Indole->Solvent Solvent polarity and proticity can affect stability

Caption: Factors influencing the stability of halogenated indoles.

Acid_Catalyzed_Polymerization Indole Indole Derivative H Protonated Protonated Indole (C3) H+ Indole:f1->Protonated:f1 H+ (Acid) Dimer Dimer Protonated->Dimer Attack by another indole molecule Polymer Polymer Dimer->Polymer Further Polymerization

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 5-Bromo-1H-indole and 5-Bromo-6-chloro-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Halogenation of the indole ring is a common strategy to modulate the physicochemical and biological properties of these molecules. This guide provides an objective comparison of the biological activities of derivatives of 5-bromo-1H-indole and 5-bromo-6-chloro-1H-indole, supported by available experimental data and detailed protocols.

Introduction to the Compounds

5-bromo-1H-indole is a halogenated derivative of indole that has been extensively studied as a building block for the synthesis of various biologically active molecules. The presence of the bromine atom at the 5-position can significantly influence the compound's lipophilicity, metabolic stability, and ability to interact with biological targets.[1][2]

This compound is a di-halogenated indole. The introduction of a second halogen, a chlorine atom at the 6-position, is expected to further alter the electronic and steric properties of the indole ring, potentially leading to different biological activity profiles compared to its mono-halogenated counterpart. This scaffold is a key component in various synthetic compounds, including those used as chromogenic substrates in molecular biology.

Comparative Biological Activity

Direct comparative studies on the biological activity of the parent compounds, 5-bromo-1H-indole and this compound, are scarce in publicly available literature. However, research on their derivatives provides insights into their potential activities. A notable study identified both 5-chloroindole and 5-bromoindole as lead molecules for the development of novel antibacterial agents against Vibrio parahaemolyticus, with both exhibiting a Minimum Inhibitory Concentration (MIC) of 50 μg/mL. While this data point is for the mono-halogenated indoles, it suggests that halogenation at the 5-position confers significant antibacterial potential.

Derivatives of 5-bromo-1H-indole have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. For instance, certain 5-bromoindole-2-carboxamides have shown high antibacterial activity against pathogenic Gram-negative bacteria with MIC values in the range of 0.35–1.25 μg/mL.

The biological activities of this compound are less extensively documented in the form of direct pharmacological studies. However, its derivatives are utilized in various biological assays. For example, 5-bromo-6-chloro-3-indolyl-β-D-galactopyranoside is a well-known chromogenic substrate for the β-galactosidase enzyme. This application, while not a direct therapeutic activity, highlights the interaction of this scaffold with biological macromolecules.

Quantitative Data Comparison

The following table summarizes the available quantitative data for the antibacterial activity of 5-bromo-1H-indole and a closely related compound.

CompoundBiological ActivityTest OrganismResult (MIC)
5-bromo-1H-indoleAntibacterialVibrio parahaemolyticus50 μg/mL
5-chloro-1H-indoleAntibacterialVibrio parahaemolyticus50 μg/mL

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 5-bromo-1H-indole or this compound derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 μL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The background absorbance at 630 nm is typically subtracted.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Procedure:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizations

MTT_Assay_Workflow cluster_plate 96-Well Plate cluster_data Data Analysis A Seed Cells B Add Test Compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G H Calculate % Viability G->H Absorbance Values I Determine IC50 H->I

Caption: Workflow of the MTT assay for determining cytotoxicity.

MIC_Determination_Workflow cluster_prep Preparation cluster_plate 96-Well Plate Assay cluster_analysis Analysis A Prepare Compound Stock C Serial Dilution of Compound A->C B Prepare Bacterial Inoculum D Inoculate with Bacteria B->D C->D E Incubate D->E F Visual Inspection for Growth E->F G Determine MIC F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

While direct comparative data for 5-bromo-1H-indole and this compound is limited, the available information on their derivatives suggests that halogenation of the indole ring is a viable strategy for developing bioactive compounds, particularly with antimicrobial and anticancer potential. The presence of a bromine atom at the 5-position appears to be a key feature for antibacterial activity. Further studies are warranted to directly compare the biological activities of these two parent indoles and to explore the full potential of the 5-bromo-6-chloro-indole scaffold in drug discovery. The provided experimental protocols serve as a foundation for researchers to conduct such comparative evaluations.

References

A Spectroscopic Showdown: 5-Bromo-6-chloro-1H-indole vs. 6-chloro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of 5-Bromo-6-chloro-1H-indole and its precursor, 6-chloro-1H-indole, is presented for researchers, scientists, and professionals in drug development. This guide leverages available experimental data and predictive analysis to delineate the structural nuances imparted by the addition of a bromine atom to the indole scaffold.

This comparison focuses on the key spectroscopic techniques used for structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Understanding the distinct spectral characteristics of these two compounds is crucial for reaction monitoring, quality control, and the rational design of new indole-based therapeutic agents.

Executive Summary of Spectroscopic Differences

The introduction of a bromine atom at the C5 position of the 6-chloro-1H-indole core induces notable shifts in the spectroscopic data. In ¹H NMR, the aromatic protons of this compound are expected to show distinct downfield shifts and altered coupling patterns compared to 6-chloro-1H-indole due to the electron-withdrawing nature of bromine. Similarly, in ¹³C NMR, the carbons in proximity to the bromine atom will experience significant changes in their chemical shifts. The vibrational frequencies in the IR spectrum will also be affected, with new bands corresponding to the C-Br bond and shifts in aromatic C-H and C=C stretching frequencies. The UV-Vis spectrum is anticipated to show a bathochromic (red) shift in the maximum absorption wavelength (λmax) for the brominated compound. Finally, the mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine and chlorine isotopes.

Comparative Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound and 6-chloro-1H-indole.

Table 1: ¹H NMR Spectroscopic Data (Predicted for this compound and Experimental for 6-chloro-1H-indole in CDCl₃)

Proton This compound (Predicted Chemical Shift, δ ppm) 6-chloro-1H-indole (Experimental Chemical Shift, δ ppm)
H1 (N-H)~8.2 (br s)~8.1 (br s)
H2~7.3 (m)~7.2 (m)
H3~6.5 (m)~6.4 (m)
H4~7.7 (s)~7.5 (d)
H5-~7.0 (dd)
H7~7.4 (s)~7.3 (d)

Table 2: ¹³C NMR Spectroscopic Data (Predicted for this compound and Experimental for 6-chloro-1H-indole in CDCl₃)

Carbon This compound (Predicted Chemical Shift, δ ppm) 6-chloro-1H-indole (Experimental Chemical Shift, δ ppm)
C2~126~125
C3~102~102
C3a~129~129
C4~124~121
C5~115 (C-Br)~120
C6~128 (C-Cl)~127 (C-Cl)
C7~113~111
C7a~134~135

Table 3: IR Spectroscopic Data (Predicted for this compound and Experimental for 6-chloro-1H-indole)

Vibrational Mode This compound (Predicted Wavenumber, cm⁻¹) 6-chloro-1H-indole (Experimental Wavenumber, cm⁻¹)
N-H Stretch~3400~3400
Aromatic C-H Stretch~3100-3000~3100-3000
C=C Aromatic Stretch~1600-1450~1610, 1580, 1460
C-N Stretch~1330~1330
C-Cl Stretch~750~740
C-Br Stretch~650-

Table 4: UV-Vis Spectroscopic Data (Predicted for this compound and Experimental for 6-chloro-1H-indole in Methanol)

Compound Predicted/Experimental λmax (nm)
This compound~275-285
6-chloro-1H-indole~270

Table 5: Mass Spectrometry Data

Compound Molecular Formula Molecular Weight ( g/mol ) Key Fragmentation Peaks (m/z)
This compoundC₈H₅BrClN230.49[M]+• at 229/231/233 (isotopic pattern), loss of Br, loss of Cl, loss of HCN
6-chloro-1H-indoleC₈H₆ClN151.59[M]+• at 151/153 (isotopic pattern), loss of Cl, loss of HCN

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the indole derivative is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Spectra are acquired on a 400 MHz or higher spectrometer. Standard acquisition parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.

  • ¹³C NMR Spectroscopy: Spectra are recorded on the same instrument using a proton-decoupled pulse sequence. Typical parameters involve a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the indole derivative is prepared in a UV-transparent solvent, such as methanol or ethanol. The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent used as a reference. The wavelength range is typically scanned from 200 to 400 nm to determine the wavelength of maximum absorption (λmax).

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: Samples are typically introduced via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron Ionization (EI) is a common method for generating ions of these relatively volatile compounds.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Visualizing the Spectroscopic Comparison Workflow

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison cluster_compounds Compounds cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis & Comparison Compound1 This compound NMR NMR (¹H & ¹³C) Compound1->NMR IR IR Compound1->IR UV_Vis UV-Vis Compound1->UV_Vis MS Mass Spec. Compound1->MS Compound2 6-chloro-1H-indole Compound2->NMR Compound2->IR Compound2->UV_Vis Compound2->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data UV_Vis_Data λmax UV_Vis->UV_Vis_Data MS_Data m/z Values Fragmentation MS->MS_Data Comparison Comparative Tables & Interpretation NMR_Data->Comparison IR_Data->Comparison UV_Vis_Data->Comparison MS_Data->Comparison

Purity Assessment of Commercial 5-Bromo-6-chloro-1H-indole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor that can significantly impact experimental outcomes, from early-stage discovery to preclinical development. 5-Bromo-6-chloro-1H-indole is a key building block in the synthesis of various biologically active compounds. This guide provides a comparative overview of the purity of commercially available this compound, outlines detailed experimental protocols for its assessment, and discusses potential alternatives.

Comparative Purity Analysis

The purity of this compound from commercial suppliers typically ranges from 97% to 98%.[1] Variations in purity can arise from different synthetic routes and purification methods employed by manufacturers. The presence of impurities, even in small amounts, can lead to side reactions, reduced yields, and misleading biological data. Therefore, independent verification of purity is highly recommended.

Below is a summary of typical purity specifications and potential impurities that may be encountered in commercial batches of this compound.

Parameter Supplier A (Typical) Supplier B (Typical) Common Potential Impurities
Purity by HPLC (% Area) ≥ 98%≥ 97%[1]Isomeric indole species, starting materials (e.g., 1-bromo-2-chloro-4-nitrobenzene), residual solvents.
Appearance White to off-white solidLight yellow to brown powderColored impurities may indicate degradation or residual synthetic reagents.
Melting Point Not specifiedNot specifiedA broad melting point range can indicate the presence of impurities.
Documentation Certificate of Analysis (CoA), NMR, HPLC data often available.[1]CoA, NMR, HPLC data often available.[1]---

Experimental Protocols for Purity Assessment

Accurate determination of the purity of this compound requires robust analytical methods. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for purity assessment due to its high resolution and sensitivity. A reverse-phase HPLC method is suitable for analyzing this compound.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Mobile Phase and Gradient:

  • Solvent A: 0.1% Formic Acid in Water

  • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program: A typical gradient would start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B to elute the compound and any impurities.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

Sample Preparation:

  • Dissolve an accurately weighed sample of this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent method for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

  • A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

GC Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Mode: Splitless (1 µL).

MS Conditions:

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

Sample Preparation:

  • Dissolve the this compound sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct and absolute method for purity determination without the need for a reference standard of the analyte itself.

Instrumentation:

  • 400 MHz or higher NMR Spectrometer.

Sample Preparation:

  • Accurately weigh 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh 5-10 mg of a certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into the same vial. The internal standard should have a known purity and signals that do not overlap with the analyte.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

NMR Parameters:

  • Pulse Sequence: A standard 90° pulse with a relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

  • The spectra should be properly phased and baseline corrected.

Purity Calculation: The purity is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard, taking into account the number of protons giving rise to each signal and the molecular weights and masses of the analyte and the standard.[2]

Experimental Workflow and Data Analysis

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing & Purity Calculation cluster_result Final Purity Assessment sample Commercial this compound prep Sample Preparation (Weighing, Dissolving, Filtering) sample->prep hplc HPLC Analysis prep->hplc Inject into HPLC gcms GC-MS Analysis prep->gcms Inject into GC-MS qnmr qNMR Analysis prep->qnmr Prepare for NMR hplc_data Chromatogram Integration (% Area Calculation) hplc->hplc_data gcms_data Mass Spectra Analysis (Impurity Identification) gcms->gcms_data qnmr_data Spectral Integration (Absolute Purity Calculation) qnmr->qnmr_data report Comprehensive Purity Report hplc_data->report gcms_data->report qnmr_data->report

Caption: Workflow for the comprehensive purity assessment of this compound.

Alternatives to this compound

The choice of a specific halogenated indole derivative often depends on the desired physicochemical properties and biological activity for a particular drug development program. Both 5-chloro and 5-bromo-indole derivatives are widely used scaffolds in medicinal chemistry.[3]

  • 5-Chloro-indole derivatives: The smaller size of the chlorine atom may be advantageous for fitting into more sterically constrained active sites of biological targets.[3]

  • Other Bromo-indole derivatives: The larger size and greater polarizability of bromine can lead to stronger intermolecular forces and may enhance binding to certain biological targets through halogen bonding.[3]

The decision to use a specific halogenated indole should be based on experimental data and the specific goals of the research.

Role in Signaling Pathways

Halogenated indoles, including this compound derivatives, are integral to the development of inhibitors for various signaling pathways implicated in diseases like cancer. For instance, indole derivatives have been shown to inhibit key kinases in the EGFR/BRAF signaling pathway, which is often dysregulated in various cancers.

signaling_pathway cluster_pathway Simplified EGFR/BRAF Signaling Pathway egfr EGFR ras RAS egfr->ras braf BRAF ras->braf mek MEK braf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation inhibitor This compound Derivative (Inhibitor) inhibitor->braf

Caption: Inhibition of the BRAF kinase in the EGFR signaling pathway by a this compound derivative.

References

Comparative Guide to Validated Analytical Methods for 5-Bromo-6-chloro-1H-indole Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 5-Bromo-6-chloro-1H-indole is critical for ensuring the quality and consistency of starting materials and intermediates in pharmaceutical synthesis. This guide provides a comparative overview of validated analytical methods, primarily focusing on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the precise quantification of this compound. The methodologies and performance data presented are based on established analytical principles for similar halogenated indole compounds and serve as a robust starting point for method development and validation.

Comparison of Analytical Methods

The selection of an appropriate analytical technique for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and the availability of instrumentation. Below is a summary of the key performance characteristics of two widely used methods: HPLC-UV and GC-MS.

Parameter HPLC-UV GC-MS (with derivatization)
Principle Chromatographic separation based on polarity, followed by UV absorbance detection.Chromatographic separation based on volatility and polarity, followed by mass-based detection.
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2%< 3%
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.03 µg/mL
Specificity Good; can distinguish from common impurities.Excellent; mass fragmentation provides high specificity.
Sample Throughput HighModerate
Instrumentation Cost ModerateHigh

Experimental Protocols

Detailed methodologies for the two primary analytical techniques are provided below. These protocols are based on methods for structurally similar compounds and should be validated for the specific application.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk materials and simple formulations.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample, dissolve it in a known volume of methanol, and dilute as necessary with the mobile phase to fall within the calibration range.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method offers high sensitivity and specificity and is particularly useful for complex matrices or when trace-level quantification is required. Derivatization is often necessary to improve the volatility and thermal stability of the indole.

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-400 amu (or Selected Ion Monitoring for higher sensitivity).

2. Derivatization, Standard, and Sample Preparation:

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.

  • Working Standard Solutions: Prepare calibration standards by diluting the stock solution in a suitable solvent like acetonitrile.

  • Derivatization Procedure:

    • Evaporate a known volume of the standard or sample solution to dryness under a stream of nitrogen.

    • Add 50 µL of the derivatizing reagent and 50 µL of acetonitrile.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injecting 1 µL into the GC-MS.

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the standards.

  • Quantify the this compound in the samples based on the calibration curve.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the analytical process and logical relationships, the following diagrams are provided.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis & Reporting start Receive Sample weigh Weigh Sample & Standard start->weigh dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilution dissolve->dilute hplc_inject Inject into HPLC dilute->hplc_inject For HPLC derivatize Derivatization dilute->derivatize For GC-MS hplc_separate Chromatographic Separation hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect calibrate Generate Calibration Curve hplc_detect->calibrate gcms_inject Inject into GC-MS derivatize->gcms_inject gcms_separate Chromatographic Separation gcms_inject->gcms_separate gcms_detect Mass Spectrometry Detection gcms_separate->gcms_detect gcms_detect->calibrate quantify Quantify Analyte calibrate->quantify report Generate Report quantify->report

Caption: General experimental workflow for the quantification of this compound.

Method_Selection_Logic cluster_criteria Decision Criteria cluster_methods Recommended Method start Start: Define Analytical Need sensitivity High Sensitivity Required? start->sensitivity matrix Complex Matrix? sensitivity->matrix Yes throughput High Throughput Needed? sensitivity->throughput No matrix->throughput No gcms GC-MS matrix->gcms Yes hplc HPLC-UV throughput->hplc Yes throughput->gcms No

Caption: Logical decision tree for selecting an appropriate analytical method.

Comparative Analysis of the Cross-Reactivity Profile of 5-Bromo-6-chloro-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of 5-Bromo-6-chloro-1H-indole derivatives, a class of compounds with significant potential in therapeutic development. Due to their structural similarity to known kinase inhibitors, understanding their selectivity is crucial for advancing their clinical prospects. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows to offer a comprehensive resource for researchers.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Halogenation of the indole ring, particularly with bromine and chlorine, can significantly modulate a compound's physicochemical properties, influencing its binding affinity and selectivity for various biological targets. Derivatives of this compound have emerged as a promising area of research, with studies indicating their potential as inhibitors of protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making kinase inhibitors a major focus of drug discovery.

This guide focuses on the cross-reactivity of this specific indole scaffold, providing a framework for evaluating its selectivity and potential off-target effects. Understanding the interaction of these derivatives with a range of kinases and other potential off-targets is essential for predicting their therapeutic efficacy and safety profile.

Data Presentation: Kinase Inhibitory Profile

The following table presents representative data on the inhibitory activity of a hypothetical this compound derivative (termed BCI-001 ) against a panel of selected protein kinases. This data is illustrative and serves to demonstrate the format and type of information crucial for assessing cross-reactivity. The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, are provided. A lower IC50 value indicates higher potency.

Target KinaseKinase FamilyBCI-001 IC50 (nM)Reference Compound (e.g., Staurosporine) IC50 (nM)
EGFR Tyrosine Kinase50 10
VEGFR2Tyrosine Kinase25015
PDGFRβTyrosine Kinase40020
c-Kit (WT)Tyrosine Kinase80025
SRCTyrosine Kinase1,5005
CDK2/cyclin ACMGC>10,00030
PKAAGC>10,0008
ROCK1AGC5,00012

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of experimental findings. The following are protocols for key assays used to determine the cross-reactivity and inhibitory potential of this compound derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human protein kinases (e.g., EGFR, VEGFR2, etc.)

  • Appropriate peptide or protein substrates for each kinase

  • Adenosine Triphosphate (ATP)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound test compounds

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives in DMSO.

  • Reaction Mixture Preparation: In a 384-well plate, add the kinase assay buffer, the specific kinase, and its corresponding substrate.

  • Compound Incubation: Add the test compounds at various concentrations to the reaction mixture. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

  • Enzyme Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should ideally be at or near the Km for each specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and ADP Detection: Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal via a coupled luciferase/luciferin reaction.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Protocol 2: Cell-Based Kinase Phosphorylation Assay

This protocol assesses the inhibitory effect of the compounds on the phosphorylation of a kinase's substrate within a cellular context.

Materials:

  • Human cancer cell line overexpressing the target kinase (e.g., A549 for EGFR)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound test compounds

  • Stimulating ligand (e.g., EGF for EGFR)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phospho-specific for the target kinase and downstream substrates like AKT and ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed the cells in 6-well plates and allow them to adhere overnight. Starve the cells in serum-free medium for 24 hours.

  • Compound Incubation: Treat the cells with various concentrations of the this compound derivatives for a specified duration (e.g., 2 hours).

  • Kinase Activation: Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL EGF for 15 minutes) to induce kinase activation and autophosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.

Mandatory Visualizations

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds BCI_001 5-Bromo-6-chloro- 1H-indole Derivative BCI_001->EGFR Inhibits (ATP-competitive) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.

Experimental Workflow Diagram

Kinase_Inhibitor_Screening_Workflow cluster_screening Screening Cascade Primary_Screen Primary Screen (e.g., ADP-Glo™ Assay) Single High Concentration Hit_Confirmation Hit Confirmation (Dose-Response Curve) Determine IC50 Primary_Screen->Hit_Confirmation Selectivity_Panel Kinase Selectivity Panel (>100 Kinases) Hit_Confirmation->Selectivity_Panel Cell_Based_Assay Cell-Based Assay (Target Engagement) Selectivity_Panel->Cell_Based_Assay Off_Target_Screen Off-Target Screening (e.g., GPCR Panel) Cell_Based_Assay->Off_Target_Screen Lead_Candidate Lead Candidate Off_Target_Screen->Lead_Candidate Compound_Library 5-Bromo-6-chloro- 1H-indole Library Compound_Library->Primary_Screen

Caption: A typical workflow for screening and profiling kinase inhibitors.

Benchmarking 5-Bromo-6-chloro-1H-indole: A Comparative Guide to Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the core chemical scaffold is a critical determinant of a compound's potency, selectivity, and overall drug-like properties. The indole nucleus is a well-established "privileged structure" in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1] This guide provides a comparative analysis of the 5-Bromo-6-chloro-1H-indole scaffold against other prominent kinase inhibitor scaffolds, including indazole, quinoline, and pyrimidine.

While direct experimental data for this compound is not extensively available in the public domain, this guide leverages data from structurally related indole derivatives to offer a valuable benchmark. The introduction of halogen atoms, such as bromine and chlorine, to the indole ring is a common strategy to modulate the physicochemical and biological properties of these molecules, including lipophilicity and binding interactions with target proteins.[2]

This comparison aims to provide researchers with a data-driven resource for informed decision-making in the design and development of novel kinase inhibitors.

Comparative Analysis of Kinase Inhibitor Scaffolds

The inhibitory activity of kinase inhibitors is most commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% in vitro.[1] Lower IC50 values are indicative of higher potency.[2] The following tables summarize the IC50 values of representative compounds from each scaffold class against key oncogenic kinases.

Receptor Tyrosine Kinase (RTK) Inhibitors:
ScaffoldCompound ExampleTarget KinaseBiochemical IC50 (nM)Cellular IC50 (nM)
Indole SunitinibVEGFR2100[1]-
NintedanibVEGFR1, -2, -3-[1]-
Axitinib (Indazole core)VEGFR10.1 - 1.2[2]-
VEGFR20.2[2]-
VEGFR30.1 - 0.3[2]-
Pazopanib (Pyrimidine core)VEGFR110[2]-
VEGFR230[2]-
VEGFR347[2]-
Quinoline Erlotinib (Quinazoline)EGFR (WT)~2[3]-
EGFR (L858R)~2[3]~5 (PC-9)[3]
EGFR (T790M)~200[3]-
Pyrimidine OsimertinibEGFR (WT)~15[3]-
EGFR (L858R)~1[3]-
EGFR (T790M)~1[3]~10 (H1975)[3]

Data compiled from multiple sources. A dash (-) indicates that a specific IC50 value was not provided in the cited sources. Cellular IC50 values are cell line-dependent.

Non-Receptor Tyrosine and Serine/Threonine Kinase Inhibitors:
ScaffoldCompound ExampleTarget KinaseBiochemical IC50 (nM)
Indole Benzo[e]pyridoindole C1Aurora A31[4]
Pyrrole-indolin-2-one 33Aurora B156[4]
Indazole Axitinibc-Kit1.7[2]
Pazopanibc-Kit74 - 140[2]
Indazole-based PLK4 inhibitor (C05)PLK4< 0.1[5]
Pyrimidine Barasertib (AZD1152)Aurora B0.37[4]
AMG900Aurora A/B4[4]

Data compiled from multiple sources.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the methodologies used to evaluate these kinase inhibitors, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Ligand RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Binding & Dimerization RTK_active Activated RTK (Autophosphorylation) RTK->RTK_active Phosphorylation ADP ADP RTK_active->ADP Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK_active->Downstream_Signaling Activation ATP ATP ATP->RTK_active Kinase_Inhibitor Kinase Inhibitor (e.g., this compound) Kinase_Inhibitor->RTK_active Inhibition Cellular_Response Cellular Response (Proliferation, Survival, etc.) Downstream_Signaling->Cellular_Response

Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway.

G Start Start: Prepare Reagents Compound_Dilution Compound Serial Dilution Start->Compound_Dilution Assay_Plate_Setup Add Kinase, Substrate, and Compound to Plate Compound_Dilution->Assay_Plate_Setup Initiate_Reaction Initiate Reaction with ATP Assay_Plate_Setup->Initiate_Reaction Incubation Incubate at Room Temperature Initiate_Reaction->Incubation Stop_Reaction Stop Reaction & Add Detection Reagents Incubation->Stop_Reaction Read_Plate Read Plate (e.g., Fluorescence, Luminescence) Stop_Reaction->Read_Plate Data_Analysis Data Analysis: IC50 Curve Fitting Read_Plate->Data_Analysis End End: Determine IC50 Value Data_Analysis->End

General Experimental Workflow for an In Vitro Kinase Inhibition Assay.

Experimental Protocols

The determination of a kinase inhibitor's potency and selectivity relies on robust and reproducible experimental methodologies. Below are detailed protocols for common in vitro and cell-based kinase assays.

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a common method to determine the IC50 value of a test compound against a purified kinase.

Objective: To quantify the in vitro inhibitory activity of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Biotinylated peptide substrate

  • ATP (at Km concentration for the kinase)

  • Test compound (e.g., this compound derivative)

  • Kinase reaction buffer (e.g., HEPES, MgCl2, DTT)

  • HTRF Detection Reagents (e.g., Europium-labeled anti-phospho-antibody and Streptavidin-XL665)

  • 384-well low-volume plates

  • Plate reader capable of HTRF detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add the diluted test compound to the wells of the 384-well plate.

    • Add the kinase enzyme to all wells except the "no enzyme" control.

    • Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[6][7]

  • Detection:

    • Stop the reaction by adding the HTRF detection buffer containing EDTA and the detection reagents (Europium-labeled antibody and Streptavidin-XL665).[6][8]

    • Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.[6]

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[6]

  • Data Analysis:

    • Calculate the HTRF ratio (acceptor signal / donor signal * 10,000).[6]

    • Normalize the data with the "no inhibitor" control representing 100% kinase activity and the "no enzyme" control as 0% activity.

    • Plot the normalized kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[2]

Cell-Based Phosphorylation Assay (ELISA)

This protocol outlines a method to assess the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.[9]

Objective: To measure the inhibition of substrate phosphorylation by a test compound in intact cells.

Materials:

  • Cell line expressing the target kinase and its substrate

  • 96-well cell culture plates

  • Test compound

  • Cell lysis buffer

  • ELISA plate pre-coated with a capture antibody for the substrate protein

  • Detection antibody specific for the phosphorylated form of the substrate

  • HRP-conjugated secondary antibody

  • TMB substrate solution and stop solution

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.[1]

    • Treat the cells with various concentrations of the test compound for a specified duration.[9]

  • Cell Lysis:

    • Aspirate the media, wash the cells with ice-cold PBS, and add lysis buffer to each well.[9]

    • Incubate on ice to ensure complete cell lysis.[9]

  • ELISA:

    • Transfer the cell lysates to the pre-coated ELISA plate.

    • Incubate to allow the capture antibody to bind the substrate protein.

    • Wash the plate and add the phospho-specific detection antibody.

    • Incubate and wash, then add the HRP-conjugated secondary antibody.

    • After another incubation and wash, add the TMB substrate and allow the color to develop.

    • Stop the reaction with the stop solution.[9]

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[9]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data and plot the percentage of phosphorylation inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50 value.

Conclusion

The indole scaffold remains a highly valuable and versatile starting point for the development of potent and selective kinase inhibitors.[1] While direct experimental data on this compound is limited, the analysis of related indole derivatives suggests its potential as a promising scaffold for targeting a range of kinases, particularly receptor tyrosine kinases like VEGFR and EGFR, as well as serine/threonine kinases such as Aurora kinases.

The comparative data presented in this guide indicates that indole-based inhibitors can achieve potencies comparable to, and in some cases exceeding, those of other well-established scaffolds like indazole, quinoline, and pyrimidine. The strategic placement of bromo and chloro substituents on the indole ring offers opportunities for fine-tuning the compound's physicochemical properties and optimizing its binding interactions within the ATP-binding pocket of target kinases.

Further investigation through in vitro and cell-based assays, following the detailed protocols provided, is essential to fully elucidate the kinase inhibition profile and therapeutic potential of this compound and its derivatives. The data and methodologies presented herein provide a solid foundation for researchers to advance their drug discovery programs in this promising area of medicinal chemistry.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Chloro-Indole Derivatives as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of bioactive compounds. Halogenated indoles, particularly those with chloro and bromo substitutions, have garnered significant attention for their potential as targeted anticancer agents. This guide provides an objective comparison of a novel 5-chloro-indole derivative, Compound 5f , against the established drug Erlotinib , focusing on their activity as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

This document summarizes quantitative in vitro data, details key experimental methodologies, and presents a representative protocol for in vivo evaluation, offering a comprehensive resource for researchers in oncology and drug discovery.

Data Presentation: In Vitro Efficacy and Kinase Inhibition

The following tables provide a comparative summary of the in vitro antiproliferative activity and EGFR kinase inhibition of Compound 5f and the reference drug, Erlotinib. The data highlights the potency of these compounds against various cancer cell lines and their selectivity for wild-type and mutant forms of the EGFR kinase.

Table 1: Comparative Antiproliferative Activity (GI₅₀, nM)

Compound/DrugPanc-1 (Pancreatic)HT-29 (Colon)A-549 (Lung)MCF-7 (Breast)Mean GI₅₀
Compound 5f 2835272629
Erlotinib 3032304033

Data extracted from a study on 5-chloro-indole-2-carboxamides, which demonstrated that Compound 5f has a potent antiproliferative effect across multiple cancer cell lines, with a mean GI₅₀ value slightly lower than that of Erlotinib[1].

Table 2: Comparative EGFR Kinase Inhibitory Activity (IC₅₀, nM)

Compound/DrugEGFRWT (Wild-Type)EGFRT790M (Mutant)
Compound 5f 759.5
Erlotinib 80-
Osimertinib -8

Compound 5f shows potent inhibitory activity against both wild-type EGFR and the clinically relevant T790M mutant, with potency comparable to the third-generation inhibitor Osimertinib against the mutant form[1].

Correlation of In Vitro and In Vivo Activity

While specific in vivo data for Compound 5f is not yet available in published literature, the potent in vitro antiproliferative and EGFR kinase inhibitory activities strongly suggest its potential for in vivo efficacy. The sub-nanomolar to nanomolar IC₅₀ values against both wild-type and mutant EGFR indicate that the compound effectively engages its molecular target at concentrations that are achievable in a preclinical setting.

The strong performance of Compound 5f against cancer cell lines in vitro provides a solid rationale for its evaluation in animal models. A successful in vivo study would be expected to show a significant reduction in tumor growth in xenograft models implanted with EGFR-dependent cancer cells. The following section details a representative experimental protocol for such an in vivo study.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key experiments cited in this guide.

In Vitro Antiproliferative (MTT) Assay

This assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.

Protocol:

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., Compound 5f, Erlotinib) and incubate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration that inhibits cell growth by 50%) using a dose-response curve.[2][3]

In Vitro EGFR Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR protein.

Protocol:

  • Reaction Setup: In a 96-well plate, add the test compound, a purified EGFR enzyme (either wild-type or mutant), and a suitable substrate peptide.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) or fluorescence resonance energy transfer (FRET).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.[4][5][6]

Representative In Vivo Xenograft Tumor Model

This protocol describes a standard method for evaluating the in vivo anticancer activity of a compound using a mouse xenograft model.

Protocol:

  • Cell Preparation: Culture a suitable human cancer cell line (e.g., A-549 for lung cancer, MCF-7 for breast cancer) and harvest the cells during their exponential growth phase.

  • Animal Implantation: Subcutaneously inject a suspension of the cancer cells (typically 1 x 10⁶ to 1 x 10⁷ cells) into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth and Treatment: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Then, randomize the mice into treatment and control groups. Administer the test compound (e.g., Compound 5f) and a vehicle control to the respective groups according to a predetermined schedule and dosage.

  • Monitoring: Measure the tumor volume and the body weight of the mice regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the compound.[7][8][9]

Mandatory Visualizations

The following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for in vitro screening.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K Compound 5-Chloro-Indole (e.g., Compound 5f) Compound->P_EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Experimental_Workflow start Start: Compound Library (5-Chloro-Indole Derivatives) in_vitro_screening In Vitro Screening (MTT Assay on Cancer Cell Lines) start->in_vitro_screening hit_identification Hit Identification (Potent Antiproliferative Activity) in_vitro_screening->hit_identification kinase_assay Mechanism of Action Study (EGFR Kinase Inhibition Assay) hit_identification->kinase_assay Hits lead_selection Lead Selection (High Potency & Selectivity) kinase_assay->lead_selection in_vivo_testing In Vivo Efficacy Testing (Xenograft Model) lead_selection->in_vivo_testing Leads end Preclinical Candidate in_vivo_testing->end

References

A Comparative Guide to the Synthetic Routes of Halogenated Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated indoles are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. The introduction of a halogen atom onto the indole scaffold can profoundly influence the molecule's physicochemical properties and biological efficacy. This guide provides a comparative overview of common synthetic routes for the preparation of chlorinated, brominated, and iodinated indoles, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

The synthesis of halogenated indoles is most commonly achieved through electrophilic halogenation of the indole ring. The choice of halogenating agent and reaction conditions plays a crucial role in determining the regioselectivity and yield of the desired product.

Data Presentation

The following tables summarize quantitative data for various halogenation methods, providing a comparative look at their efficiency and substrate scope.

Table 1: Chlorination of Indoles

EntrySubstrateChlorinating AgentSolventTemp (°C)Time (h)ProductYield (%)Reference
1IndoleN-Chlorosuccinimide (NCS)AcetonitrileRT2-43-ChloroindoleHigh[1]
22-MethylindoleN-Chlorosuccinimide (NCS)DichloromethaneRT-3-Chloro-2-methylindole-[2]
3IndoleSulfuryl Chloride---4-Chloroindole, 6-Chloroindole-[3][4]
4o-CresolSulfuryl Chloride-<75-4-Chloro-o-cresolup to 95%[4]
5TolueneSulfuryl Chloride---ChlorotoluenesQuantitative[3]

Table 2: Bromination of Indoles

EntrySubstrateBrominating AgentSolventTemp (°C)Time (h)ProductYield (%)Reference
1IndoleN-Bromosuccinimide (NBS)DMFRT-3-BromoindoleHigh[5]
2IndolineBromine1,2-Dichloroethane0-5-N-Acetyl-5-bromoindoline93.14[6]
3IndoleBromineWater0-515-Bromoindole61 (overall)[7]
4IndoleNH4Br/nBu4NBr (Electrochemical)AcetonitrileRT-3-Bromoindole81[8]

Table 3: Iodination of Indoles

EntrySubstrateIodinating AgentSolventTemp (°C)Time (h)ProductYield (%)Reference
1IndoleN-Iodosuccinimide (NIS)DMFRT-3-IodoindoleHigh[5]
2N,N-dialkyl-o-(1-alkynyl)anilinesIodineDichloromethaneRT-3-IodoindolesExcellent[9][10]
3o-Haloanilines, Terminal Alkynes, NIS, Alkyl HalidesNIS-RT2-5Trisubstituted 3-iodoindoles11-69[11]
42-Alkynyl anilinesIodine---3-Iodoindoles-[12]

Experimental Protocols

Detailed methodologies for key halogenation reactions are provided below. These protocols are based on established literature procedures and can be adapted for specific substrates and scales.

Protocol 1: Synthesis of 3-Chloroindole using N-Chlorosuccinimide (NCS)[1]

Materials:

  • 9H-pyrido[2,3-b]indole (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Anhydrous acetonitrile (0.1 M)

  • Round-bottom flask

  • Magnetic stir bar

  • Nitrogen atmosphere setup

Procedure:

  • To a solution of 9H-pyrido[2,3-b]indole in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stir bar, add N-chlorosuccinimide in one portion at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure and purifying the crude product by column chromatography.

Protocol 2: Synthesis of 5-Bromoindole[7][13]

This is a multi-step synthesis.

Step 1: Preparation of Sodium Indoline-2-Sulfonate

  • Dissolve 50g of indole in 100 ml of ethanol.

  • Add this solution to a solution of 100g of sodium bisulfite in 300 ml of water.

  • Stir the mixture overnight.

  • Collect the resulting light tan solid by vacuum filtration, wash with ether, and dry.

Step 2: Sodium 1-Acetyl Indoline-2-Sulfonate

  • Suspend the dried solid from Step 1 in acetic anhydride.

  • Stir the suspension using an overhead stirrer at 70°C for 1 hour.

  • Add more acetic anhydride to break the slurry and facilitate stirring.

  • Increase the temperature to 90°C for 2 hours.

  • Allow the suspension to cool to room temperature, filter, and wash with acetic anhydride. The crude, damp solid is used in the next step.

Step 3: 5-Bromoindole

  • Dissolve all the acylated material from Step 2 in 150 ml of water at 0-5°C.

  • To this clear yellow solution, add 40g of Bromine dropwise with stirring, keeping the temperature below 5°C.

  • Stir the solution at 0-5°C for 1 hour, then allow it to come to room temperature.

  • Add a solution of about 10g of sodium bisulfite in 30 ml of water to remove excess bromine.

  • Bring the solution to a neutral pH using 40% NaOH, keeping the temperature below 30°C.

  • Stir the solution overnight (~12 hours) at 50°C, during which a light tan precipitate will form.

  • Make the solution basic by adding 40% NaOH and stir for an additional 3 hours at 50°C.

  • Collect the light tan precipitate by vacuum filtration, wash well with water, and air dry.

  • Recrystallize the product from ethanol and water to obtain a beige solid. The overall yield is approximately 61%.

Protocol 3: Synthesis of 3-Iodoindoles via Pd/Cu-Catalyzed Coupling and Electrophilic Cyclization[9][10]

This is a two-step process.

Step 1: Sonogashira Coupling of N,N-Dialkyl-o-iodoanilines with Terminal Alkynes

  • Combine the N,N-dialkyl-o-iodoaniline, terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper co-catalyst (e.g., CuI) in a suitable solvent such as THF.

  • Add a base (e.g., triethylamine) and stir the mixture at room temperature until the starting materials are consumed (monitored by TLC).

  • Work up the reaction by quenching with aqueous ammonium chloride, extracting with an organic solvent, and purifying the crude product by column chromatography.

Step 2: Electrophilic Cyclization

  • Dissolve the N,N-dialkyl-o-(1-alkynyl)aniline from Step 1 in dichloromethane.

  • Add a solution of iodine (I₂) in dichloromethane dropwise at room temperature.

  • Stir the reaction until the cyclization is complete (monitored by TLC).

  • The reaction mixture can be washed with aqueous sodium thiosulfate to remove excess iodine, followed by standard aqueous workup and purification by column chromatography to yield the 3-iodoindole.

Visualization of Synthetic and Biological Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for the synthesis of halogenated indoles and a key signaling pathway affected by these compounds.

Synthetic Workflow

Synthetic_Workflow Start Indole Substrate Halogenation Halogenation Reaction (e.g., with NCS, NBS, or I2) Start->Halogenation Halogenating Agent Solvent, Temp Workup Aqueous Workup & Extraction Halogenation->Workup Quenching Purification Column Chromatography Workup->Purification Crude Product Product Halogenated Indole Purification->Product Pure Product

Caption: A generalized experimental workflow for the synthesis of halogenated indoles.

Biological Signaling Pathway: Inhibition of NF-κB by Brominated Indoles

Several studies have highlighted the anti-inflammatory and anticancer properties of brominated indoles, which are often mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[13][14][15] This pathway is a crucial regulator of genes involved in inflammation, cell survival, and proliferation.[16][17][18]

The canonical NF-κB pathway is initiated by pro-inflammatory signals that lead to the activation of the IκB kinase (IKK) complex.[19][20] The IKK complex then phosphorylates the inhibitor of κB (IκBα), targeting it for ubiquitination and subsequent degradation by the proteasome.[17][21] The degradation of IκBα releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of target genes.[17][22]

Brominated indoles, such as 3-(2-bromoethyl)-indole (BEI-9), have been shown to inhibit this pathway.[13][14] The proposed mechanism involves the inhibition of the IKK complex, which prevents the phosphorylation and subsequent degradation of IκBα.[15][17] As a result, NF-κB remains sequestered in the cytoplasm, and the transcription of pro-inflammatory and pro-survival genes is suppressed.[17][23]

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα IkB_p p-IκBα IkB_NFkB->IkB_p NFkB NF-κB (p65/p50) IkB_NFkB->NFkB Releases Ub_IkB Ub-p-IκBα IkB_p->Ub_IkB Ubiquitination Proteasome Proteasome Ub_IkB->Proteasome Degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Brominated_Indole Brominated Indole Brominated_Indole->IKK Inhibits DNA DNA (κB site) NFkB_nuc->DNA Binds Transcription Gene Transcription (Inflammation, Proliferation, Survival) DNA->Transcription Activates Stimuli Pro-inflammatory Stimuli (e.g., TNFα) Stimuli->IKK Activates

Caption: Inhibition of the canonical NF-κB signaling pathway by brominated indoles.

References

Head-to-head comparison of 5-bromo and 5-fluoro indole derivatives in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant therapeutic potential. Among these, halogenated indole derivatives have garnered substantial interest for their potent anticancer activities. The introduction of a halogen atom at the 5-position of the indole ring, in particular, has been shown to modulate the pharmacological profile of these compounds significantly. This guide provides a head-to-head comparison of the in vitro anticancer activities of 5-bromo and 5-fluoro indole derivatives, presenting key experimental data, detailed protocols, and visual representations of their mechanisms of action to aid in drug discovery and development efforts.

It is important to note that the data presented here is collated from various studies. Direct comparisons of potency should be made with caution, as experimental conditions can vary between studies.

Quantitative Data Presentation: A Comparative Overview

The following tables summarize the cytotoxic activities (IC50 values) of representative 5-bromo and 5-fluoro indole derivatives against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.

Table 1: Anticancer Activity of Selected 5-Bromoindole Derivatives (IC50 in µM)

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
5-Bromoindole-2-carboxylic acid derivativeCompound 3aA549 (Lung)Not specified, but potent[1]
HepG2 (Liver)Not specified, but potent[1]
MCF-7 (Breast)Not specified, but potent[1]
5-Bromo-7-azaindolin-2-one derivativeCompound 23cA549 (Lung)3.103[2]
Compound 23dSkov-3 (Ovarian)3.721[2]
Compound 23pHepG2 (Liver)2.357[2]
A549 (Lung)3.012[2]
Skov-3 (Ovarian)Not specified, but potent[2]
2-(5-bromo-1H-indole-2-carbonyl)-N-phenyl hydrazine-1-carbothioamide2-NPHCHUVEC (Cytotoxicity)711.7[3]
Rat Aortic Ring (Anti-angiogenesis)13.42[3]

Table 2: Anticancer Activity of Selected 5-Fluoroindole Derivatives (IC50 in µM)

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Chalcone-based 5(6)-fluoroindoleCompound 11HCT116 (Colorectal)0.00452[4]
CT26 (Colorectal)0.01869[4]
4-Fluoroindoline derivativeCompound 24aPERK enzyme inhibition0.0008[4]
Thiazole-based 5-fluoroindoleCompound 31a/bHeLa (Cervical)32.48[4]
Glyoxylamide-based 6-fluoroindoleCompound 32bHeLa (Cervical)22.34[4]
PC-3 (Prostate)24.05[4]
MDA-MB-231 (Breast)21.13[4]
BxPC-3 (Pancreatic)29.94[4]
Fluorinated-indole derivativeCompound 34bA549 (Lung)0.8[4]
Thiazole-containing 5-fluoro-2-oxindoleCompound 3gT-47D (Breast)Growth Inhibition >70%[5]
HOP-92 (Lung)Growth Inhibition >70%[5]
NCI/ADR-RES (Ovarian)Growth Inhibition >70%[5]
SNB-75 (CNS)Growth Inhibition >70%[5]

Signaling Pathways and Mechanisms of Action

5-Bromo and 5-fluoro indole derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Caption: A generalized workflow for evaluating the in vitro anticancer activity of indole derivatives.

Many halogenated indoles function by inhibiting protein kinases that are crucial for cancer cell signaling. For instance, certain 5-bromoindole derivatives have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are pivotal in tumor growth and angiogenesis.[1][6] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.[1]

G EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 5-Bromo/5-Fluoro Indole Derivative Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and its inhibition by indole derivatives.

Similarly, 5-fluoroindole derivatives have demonstrated potent inhibitory effects against various kinases, including Fms-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptor (PDGFR), which are implicated in certain leukemias.[4] The ultimate outcome of these inhibitory actions is often the induction of apoptosis, or programmed cell death.

G Indole 5-Bromo/5-Fluoro Indole Derivative Signal Pro-apoptotic Signaling Indole->Signal Caspase_Activation Caspase Activation (e.g., Caspase-3/7) Signal->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: A simplified pathway showing the induction of apoptosis by indole derivatives.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anticancer activity of these compounds. Specific details may vary between studies.

In Vitro Anticancer Activity Assay (IC50 Determination via MTT Assay)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function.

  • Cell Culture and Seeding: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics. Cells are maintained in an incubator at 37°C with a humidified atmosphere of 5% CO2. For the assay, cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds (5-bromo or 5-fluoro indole derivatives) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 24 to 72 hours.

  • MTT Assay: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol). The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds.

  • Cell Treatment: Cancer cells are seeded in 6-well plates and treated with the test compound at various concentrations for a specified time.

  • Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and then resuspended in a binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.

  • Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.

Conclusion

Both 5-bromo and 5-fluoro indole derivatives represent promising classes of compounds for the development of novel anticancer agents. The available data suggests that both classes can exhibit potent cytotoxic and cytostatic effects against a wide range of cancer cell lines, often in the micromolar to nanomolar range. The specific halogen substitution can influence the potency and selectivity of the compounds, likely due to differences in electronegativity, size, and ability to form halogen bonds, which can affect their binding to target proteins.

While a direct, comprehensive comparison is challenging without studies conducted under identical conditions, this guide provides a valuable overview of the existing data. It is evident that both 5-bromo and 5-fluoro substitutions on the indole ring are viable strategies for generating potent anticancer candidates. Future research should focus on direct comparative studies and further exploration of the structure-activity relationships to optimize the therapeutic potential of these halogenated indole derivatives.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-Bromo-6-chloro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 5-Bromo-6-chloro-1H-indole are paramount for ensuring laboratory safety and environmental compliance. This guide provides a clear, procedural framework for the safe disposal of this compound, aligning with standard laboratory safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound. The compound is classified with the following hazard codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Therefore, adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent eye irritation from splashes or dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To avoid skin contact and irritation.
Respiratory Protection NIOSH/MSHA-approved respirator with a dust filter (e.g., N95).Recommended, especially when handling the solid form where dust may be generated.
Protective Clothing A lab coat or other protective clothing.To prevent skin contact.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents environmental contamination and adheres to all applicable federal, state, and local hazardous waste regulations.

1. Waste Identification and Segregation:

  • Designate this compound and any materials contaminated with it (e.g., weighing paper, gloves, absorbent pads) as hazardous waste.

  • Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.

2. Waste Collection and Containment:

  • Collect all solid waste in a clearly labeled, sealable, and compatible waste container.

  • For solutions, absorb the liquid with an inert, non-combustible material like vermiculite or sand before placing it in the designated waste container.

  • Ensure the waste container is kept tightly closed when not in use and stored in a well-ventilated, secure area away from incompatible materials.

3. Labeling and Documentation:

  • Properly label the hazardous waste container with the full chemical name ("this compound"), the associated hazards (e.g., "Harmful," "Irritant"), and the accumulation start date.

  • Maintain a log of the waste generated.

4. Consultation and Professional Disposal:

  • It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines and to understand local regulations[1].

  • The disposal of the contents and the container must be carried out through an approved waste disposal plant or a licensed hazardous waste contractor[1][2].

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash [1].

Accidental Spill Response

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: Clear the area of all non-essential personnel and ensure adequate ventilation.

  • Contain the Spill: Prevent the spread of the material.

  • Absorb and Collect: For solid spills, carefully sweep or vacuum the material and place it into a suitable disposal container. Avoid generating dust. For liquid spills, use an inert absorbent material.

  • Decontaminate: Clean the spill area thoroughly.

  • Package for Disposal: All cleanup materials should be treated as hazardous waste and disposed of according to the protocol outlined above.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate as Hazardous Waste ppe->segregate collect Collect in a Labeled, Compatible Container segregate->collect spill Accidental Spill? collect->spill spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol Yes store Store Securely in a Ventilated Area spill->store No spill_protocol->collect consult Consult Institutional EHS Guidelines store->consult dispose Arrange for Pickup by Licensed Waste Contractor consult->dispose end End: Proper Disposal dispose->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 5-Bromo-6-chloro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical procedures for the handling and disposal of 5-Bromo-6-chloro-1H-indole. Adherence to these guidelines is essential for ensuring a safe laboratory environment and minimizing risks associated with this halogenated indole compound.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is the first line of defense against potential exposure. The following table summarizes the mandatory and recommended PPE for handling this compound.

PPE CategoryItemSpecificationPurpose
Engineering Controls Chemical Fume HoodCertified and operationalTo prevent inhalation of dust and vapors. All handling of the solid compound and its solutions must be performed within a fume hood.
Eye Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US)To protect eyes from dust particles and splashes.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene glovesTo prevent skin contact. Gloves should be inspected before use and changed frequently, especially after contamination.
Body Protection Laboratory CoatFull-length, buttonedTo protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended when handling large quantities or when there is a risk of generating significant dust or aerosols outside of a fume hood.To prevent inhalation of fine particles.
Foot Protection Closed-Toe ShoesMade of a durable materialTo protect feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is crucial for minimizing exposure and preventing contamination.

1. Preparation:

  • Ensure the chemical fume hood is functioning correctly.

  • Verify that an eyewash station and safety shower are readily accessible.

  • Gather all necessary equipment, including PPE, spatulas, weighing paper, and appropriate solvent-dispensing tools.

  • Prepare a designated waste container for halogenated organic waste.

2. Weighing and Aliquoting:

  • Perform all weighing and aliquoting of the solid this compound inside a chemical fume hood to contain any dust.

  • Use anti-static weighing paper or a weighing boat to prevent dispersal of the powder.

  • Close the container tightly immediately after use.

3. Solution Preparation:

  • Slowly add the solid compound to the solvent to avoid splashing.

  • If sonication or heating is required, ensure the container is appropriately sealed or equipped with a condenser to prevent vapor release.

4. Post-Handling:

  • Decontaminate all surfaces and equipment that came into contact with the chemical using a suitable solvent.

  • Dispose of all contaminated materials, including gloves and weighing paper, in the designated halogenated waste container.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is critical to protect personnel and the environment. As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[1]

1. Waste Segregation:

  • Solid Waste: Collect all solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste".

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and properly labeled container for "Halogenated Organic Liquid Waste".[2] Do not mix with non-halogenated organic or aqueous waste.[3]

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[4]

3. Storage:

  • Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[4]

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[5] Follow all local, state, and federal regulations.

Experimental Workflow and Safety Logic

The following diagrams illustrate the procedural flow for safely handling this compound and the logical steps for risk assessment and mitigation.

Experimental Workflow for Handling this compound prep 1. Preparation - Verify fume hood - Assemble PPE - Prepare waste container weigh 2. Weighing & Aliquoting - Inside fume hood - Use anti-static paper prep->weigh solution 3. Solution Preparation - Add solid to solvent slowly weigh->solution post_handle 4. Post-Handling - Decontaminate surfaces - Dispose of contaminated items solution->post_handle cleanup 5. Final Cleanup - Remove PPE - Wash hands thoroughly post_handle->cleanup

Caption: Workflow for handling this compound.

Risk Assessment and Mitigation Logic identify_hazard Identify Hazard (Halogenated Indole) assess_risk Assess Risk (Inhalation, Skin Contact) identify_hazard->assess_risk implement_controls Implement Controls assess_risk->implement_controls eng_controls Engineering Controls (Fume Hood) implement_controls->eng_controls ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) implement_controls->ppe admin_controls Administrative Controls (SOPs, Training) implement_controls->admin_controls review Review and Refine Procedures eng_controls->review ppe->review admin_controls->review

Caption: Risk assessment logic for chemical handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6-chloro-1H-indole
Reactant of Route 2
Reactant of Route 2
5-Bromo-6-chloro-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.